Product packaging for Enprostil(Cat. No.:CAS No. 73121-56-9)

Enprostil

Cat. No.: B1671346
CAS No.: 73121-56-9
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-FPXSIRDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enprostil is a synthetic analog of prostaglandin E2 (PGE2) that acts as a potent, selective EP3 receptor agonist . This compound is primarily used in research related to peptic ulcer disease, where it demonstrates a multi-faceted mechanism of action . This compound exerts its effects by significantly inhibiting gastric acid secretion, with studies showing suppression of up to 80% for nearly 12 hours after a single dose . This is achieved through its action on parietal cells, where binding to EP3 receptors inhibits adenylate cyclase activity and subsequent acid production . Beyond its antisecretory properties, this compound provides cytoprotective benefits. It stimulates the secretion of gastric mucus and bicarbonate, enhancing the protective barrier of the stomach lining . The drug also inhibits pepsin secretion and reduces basal and postprandial gastrin release . Research indicates that this compound promotes increased blood flow to the gastric mucosa, supporting cellular repair and healing . Its therapeutic efficacy in healing duodenal and gastric ulcers has been demonstrated in clinical studies, with healing rates comparable to H2-receptor antagonists like cimetidine and ranitidine over a 4 to 6-week treatment period . Additional research applications include investigating its effects on gut motility, as it has been shown to prolong mouth-to-caecum transit time, and its potential role in suppressing alimentary lipemia following an oral fat challenge . The most frequently reported adverse effects in clinical settings were gastrointestinal, including diarrhea, abdominal cramping, nausea, and flatulence . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O6 B1671346 Enprostil CAS No. 73121-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73121-56-9

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1

InChI Key

PTOJVMZPWPAXER-FPXSIRDUSA-N

Isomeric SMILES

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Appearance

Solid powder

Other CAS No.

105368-47-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origin of Product

United States

Foundational & Exploratory

Enprostil: A Technical Guide to a Synthetic Prostaglandin E2 Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil is a synthetic analog of prostaglandin E2 (PGE2) recognized for its potent cytoprotective and antisecretory properties affecting the gastric mucosa.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacodynamics, and key experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on its core attributes. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a synthetic prostaglandin E2 analog that has been primarily investigated for its therapeutic potential in the treatment and prevention of peptic ulcers.[1] Its mechanism of action is centered on its ability to mimic the natural effects of PGE2 in the gastrointestinal tract, which include the inhibition of gastric acid secretion and the enhancement of mucosal defense mechanisms.[3] This dual action makes it a subject of significant interest in gastroenterological research and drug development.

Chemical Properties

This compound is a complex organic molecule with a structure designed to selectively interact with prostaglandin receptors.

Chemical Structure:

  • Molecular Formula: C23H28O6

  • Molecular Weight: 400.47 g/mol

Mechanism of Action

This compound exerts its effects primarily through its interaction with the prostaglandin E receptor 3 (EP3) subtype.[3]

Inhibition of Gastric Acid Secretion

This compound is a potent agonist of the EP3 receptor located on parietal cells in the stomach lining. Activation of this G-protein coupled receptor (GPCR) initiates an intracellular signaling cascade that leads to the inhibition of gastric acid production.

The binding of this compound to the EP3 receptor activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which ultimately leads to the reduced activity of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.

Gastric Mucosal Protection

This compound enhances the natural defense mechanisms of the gastric mucosa through several actions:

  • Stimulation of Mucus and Bicarbonate Secretion: It stimulates the secretion of both mucus and bicarbonate from gastric epithelial cells. Mucus forms a protective physical barrier over the stomach lining, while bicarbonate neutralizes gastric acid at the cell surface.

  • Cytoprotective Effects: this compound has demonstrated cytoprotective properties, enhancing the resistance of gastric mucosal cells to damage from noxious agents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the efficacy and pharmacodynamics of this compound.

Table 1: Receptor Selectivity Profile of this compound
ReceptorActivity-log EC50 / KiSpecies/TissueReference
EP1 AgonistKi: 7.13Rat
EP2 No activity at ≤ 10 µM-Guinea-pig trachea
EP3 Potent AgonistEC50: 7.90Human
Ki: 7.13Rat
EP4 AgonistKi: 7.40Human
FP Agonist-log EC50: 7.34 ± 0.11Rat colon
TP Agonist-log EC50: 6.54 ± 0.07Guinea-pig aorta
DP No activity at ≤ 10 µM-Guinea-pig platelet
IP No activity at ≤ 10 µM-Guinea-pig platelet
Table 2: Inhibition of Gastric Acid Secretion by this compound in Humans
DoseConditionInhibitionReference
35 µg (single dose)Basal71%
35 µg (twice daily)24-hour intragastric acidity38%
70 µg (nocturnal)24-hour intragastric acidity33%
35 µg (intragastric)Meal-stimulated (8-hour)58%
70 µg (intragastric)Meal-stimulated (8-hour)82%
35 µg (intraduodenal)Meal-stimulated (8-hour)67%
70 µg (intraduodenal)Meal-stimulated (8-hour)91%
Table 3: Clinical Efficacy of this compound in Peptic Ulcer Healing
Ulcer TypeDoseDurationHealing Rate (this compound)Healing Rate (Placebo/Comparator)Reference
Duodenal35 µg twice daily4 weeks70%49% (Placebo)
Gastric35 µg twice daily6 weeks82%50% (Placebo)
Gastric70 µg twice daily6 weeks70%50% (Placebo)

Signaling Pathways

The primary signaling pathway for this compound's antisecretory effect is through the EP3 receptor and subsequent inhibition of the cAMP pathway.

Enprostil_EP3_Signaling This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi activates AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) cAMP->PKA_active activates ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump phosphorylates & activates H_ion H+ Secretion ProtonPump->H_ion promotes

Caption: this compound-EP3 Receptor Signaling Pathway for Gastric Acid Inhibition.

While the primary mechanism involves Gi coupling, the EP3 receptor is known for its ability to couple to multiple G-proteins, potentially leading to diverse cellular responses. Some isoforms of the EP3 receptor can couple to Gs, leading to an increase in cAMP, or to G12/13, activating the Rho signaling pathway. The precise downstream effects of these alternative pathways in the context of this compound's action on gastric mucosal cells require further investigation.

Key Experimental Protocols

Shay Rat Model for Anti-Ulcer Activity

This model is used to evaluate the anti-secretory and anti-ulcer activity of a compound.

Materials:

  • Wistar albino rats (150-200g)

  • Anesthetic (e.g., ether)

  • Surgical instruments

  • Test compound (this compound) and vehicle control

  • 0.1N NaOH for titration

  • pH meter

  • Centrifuge

Procedure:

  • Fasting: Rats are fasted for 24-36 hours prior to the experiment, with free access to water.

  • Dosing: The test compound (this compound) or vehicle is administered orally one hour before surgery.

  • Anesthesia and Surgery: The rat is anesthetized. A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is ligated with a suture, being careful not to obstruct blood flow. The abdominal wall is then sutured.

  • Incubation: The animals are allowed to recover and are kept for 4 hours.

  • Sample Collection: After 4 hours, the animals are sacrificed. The stomach is removed, and the gastric contents are collected into a centrifuge tube.

  • Analysis of Gastric Contents:

    • Volume: The volume of the gastric juice is measured.

    • pH: The pH of the gastric juice is determined using a pH meter.

    • Total Acidity: The gastric juice is centrifuged, and the supernatant is titrated with 0.1N NaOH to determine the total acid content.

  • Ulcer Index Determination:

    • The stomach is opened along the greater curvature and washed.

    • The gastric mucosa is examined for ulcers under a dissecting microscope.

    • The severity of the ulcers is scored, and the ulcer index (UI) is calculated using a formula such as: UI = UN + US + UP x 10⁻¹ Where:

      • UN = Average number of ulcers per animal

      • US = Average severity score

      • UP = Percentage of animals with ulcers

Measurement of Gastric Mucus Secretion

This protocol quantifies the amount of mucus produced by the gastric mucosa.

Materials:

  • Rat stomach tissue

  • 2M Sodium Chloride

  • Anthrone reagent

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Following an experiment (e.g., Shay rat model), the stomach is removed. The secreted gastric juice is collected separately.

  • Mucus Elution: The adherent gastric mucus is eluted from the stomach wall using 2M sodium chloride.

  • Quantification: The amount of mucus in the eluate is determined using the anthrone method, which involves a colorimetric reaction that can be measured with a spectrophotometer.

Hydrogen Gas Clearance for Gastric Mucosal Blood Flow

This technique is used to measure regional blood flow in the gastric mucosa.

Materials:

  • Anesthetized rat

  • Hydrogen gas (3% in air)

  • Platinum contact electrodes

  • Electrometer

Procedure:

  • Animal Preparation: The rat is anesthetized, and the stomach is exposed.

  • Electrode Placement: Platinum contact electrodes are placed on the surface of the antral and corpus mucosa.

  • Hydrogen Administration: The animal inhales a gas mixture containing 3% hydrogen in the air.

  • Clearance Measurement: The hydrogen gas saturates the tissue and is then cleared by the blood. The rate of clearance is measured by the electrodes and is proportional to the mucosal blood flow. The data is recorded and analyzed to calculate the blood flow in ml/min/100g of tissue.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the anti-ulcer properties of this compound.

Anti_Ulcer_Workflow start Start: Evaluate Anti-Ulcer Activity of this compound animal_prep Animal Preparation (Fasting of Rats) start->animal_prep dosing Dosing (this compound vs. Vehicle) animal_prep->dosing shay_model Shay Rat Model (Pylorus Ligation) dosing->shay_model incubation 4-hour Incubation shay_model->incubation sacrifice Sacrifice and Stomach Removal incubation->sacrifice gastric_analysis Analysis of Gastric Contents (Volume, pH, Acidity) sacrifice->gastric_analysis ulcer_analysis Ulcer Index Determination sacrifice->ulcer_analysis data_analysis Data Analysis and Comparison gastric_analysis->data_analysis ulcer_analysis->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Experimental Workflow for Assessing the Anti-Ulcer Activity of this compound.

Conclusion

This compound is a potent synthetic prostaglandin E2 analog with a well-defined mechanism of action primarily mediated through the EP3 receptor. Its ability to both inhibit gastric acid secretion and enhance mucosal defense mechanisms underscores its therapeutic potential in the management of peptic ulcer disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further research into the nuanced roles of different EP receptor subtypes and their downstream signaling pathways may uncover additional therapeutic applications for this compound and similar compounds.

References

Enprostil: A Technical Guide to its EP3 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of Enprostil for the prostaglandin EP3 receptor. This compound, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist at the EP3 receptor and has been a subject of interest for its therapeutic potential, particularly in gastroprotection.[1][2] This document details its binding profile across various prostanoid receptors, the intricate signaling pathways of the EP3 receptor, and the experimental methodologies used to characterize these interactions.

Quantitative Analysis of this compound's Prostanoid Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on this compound's binding affinity (pKi) and functional potency (pEC50) at various human and animal prostanoid receptors.

Table 1: this compound Binding Affinity (pKi) at Human Prostanoid Receptors

ReceptorGeneSpeciesFamilyClassTypepKi (min)pKi (avg)pKi (max)Database
DP1PTGDRHumanProstanoidApKi5.005.005.00PDSP Ki database[3]
EP1PTGER1HumanProstanoidApKi7.097.097.09PDSP Ki database[3]
EP2PTGER2----< 5.00--Functional Data*
EP3 PTGER3 Human Prostanoid A pKi 7.92 7.92 7.92 PDSP Ki database[3]
EP4PTGER4HumanProstanoidApKi5.005.005.00PDSP Ki database
FPPTGFRHumanProstanoidApKi7.067.067.06PDSP Ki database
IPPTGIRHumanProstanoidApKi5.005.005.00PDSP Ki database

Note: No direct binding affinity data (Ki) for this compound at the human EP2 receptor was found. Functional studies on guinea-pig trachea indicate no activity at concentrations up to 10 µM, suggesting a pKi of < 5.0.

Table 2: this compound Functional Potency (pEC50) at Various Prostanoid Receptors

ReceptorTissue/PreparationSpecies-logEC50 (M) ± SEM
EP3 Vas Deferens Guinea-Pig 8.30 ± 0.08
FPColonRat7.34 ± 0.11
TPAortaGuinea-Pig6.54 ± 0.07

Source: Characterization of the prostanoid receptor profile of this compound and isomers in smooth muscle and platelets in vitro.

EP3 Receptor Signaling Pathways

The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) known for its complex signaling capabilities, primarily due to its ability to couple to multiple G-protein subtypes. This promiscuous coupling allows for a diverse range of cellular responses upon activation by agonists like this compound. The primary signaling cascades are initiated through its interaction with Gi, Gs, and G13 proteins.

Gi-Coupled Pathway

The canonical signaling pathway for the EP3 receptor is through the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent effectors.

Gi_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC_inactive Adenylyl Cyclase (Inactive) Gi->AC_inactive Inhibits cAMP_down ↓ cAMP AC_inactive->cAMP_down

Gi-Coupled Signaling Pathway of the EP3 Receptor.
Gs and G13-Coupled Pathways

In addition to its inhibitory role, the EP3 receptor can also couple to the stimulatory G-protein, Gs, leading to an increase in cAMP production. Furthermore, evidence suggests coupling to G13, which activates the small GTPase Rho, influencing the actin cytoskeleton and cell morphology.

Gs_G13_Pathways cluster_Gs Gs Pathway cluster_G13 G13 Pathway Gs Gs Protein AC_active_Gs Adenylyl Cyclase (Active) Gs->AC_active_Gs Activates cAMP_up ↑ cAMP AC_active_Gs->cAMP_up G13 G13 Protein Rho Rho Activation G13->Rho Activates Cytoskeleton Cytoskeletal Changes Rho->Cytoskeleton This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to EP3->Gs Activates EP3->G13 Activates Binding_Assay_Workflow Start Start Prepare Prepare Reaction Mix: Membranes, [³H]-PGE2, This compound dilutions Start->Prepare Incubate Incubate to Equilibrium Prepare->Incubate Filter Filter to Separate Bound from Free Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed Seed EP3-expressing Cells in Plates Start->Seed Preincubate Pre-incubate with This compound Dilutions Seed->Preincubate Stimulate Stimulate with Forskolin Preincubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Measure Lyse Cells and Measure cAMP Incubate->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

References

Pharmacodynamics of Enprostil in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil is a synthetic analog of prostaglandin E2 (PGE2) that has demonstrated significant therapeutic potential in the management of peptic ulcer disease in preclinical settings.[1][2] Its potent antisecretory and cytoprotective properties make it a subject of interest for understanding the role of prostaglandins in gastric mucosal protection and for the development of novel gastroprotective agents.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with prostaglandin E2 receptors, with a notable potency as an agonist for the EP3 receptor subtype.[1] Its mechanism of action is multifaceted, encompassing both the inhibition of gastric acid secretion and the enhancement of mucosal protective factors.

Inhibition of Gastric Acid and Pepsin Secretion:

This compound is a potent inhibitor of basal and stimulated gastric acid secretion. This effect is primarily mediated through the activation of EP3 receptors on parietal cells. The binding of this compound to these G-protein coupled receptors leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately leads to a decrease in the activity of the H+/K+-ATPase proton pump, the final step in gastric acid secretion. In addition to its anti-secretory effect on gastric acid, this compound has also been shown to reduce the secretion of pepsin, another aggressive factor in the pathogenesis of peptic ulcers.

Cytoprotective Effects:

Beyond its antisecretory properties, this compound exhibits significant cytoprotective effects on the gastric mucosa. This "cytoprotection" is defined as the ability to protect the gastric mucosa from injury induced by various noxious agents, such as ethanol and nonsteroidal anti-inflammatory drugs (NSAIDs), at doses that do not significantly inhibit gastric acid secretion. The cytoprotective actions of this compound are attributed to several mechanisms:

  • Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of both gastric mucus and bicarbonate. Mucus forms a protective layer over the epithelium, while bicarbonate neutralizes acid in the juxtamucosal environment, thereby strengthening the gastric mucosal barrier.

  • Maintenance of Mucosal Integrity: Preclinical studies have shown that this compound can help maintain the integrity of the gastric microvasculature and reduce ethanol-induced damage to intestinal epithelial cells.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies on the pharmacodynamics of this compound.

ParameterValueSpecies/ModelReference
Receptor Binding/Activity
EP3 Receptor Agonist Activity (-log EC50)8.30 ± 0.08Guinea-pig vas deferens
Inhibition of Gastric Acid Secretion
ED50 (i.v.)Ratio to PGE2: 250 to 2500 times more potentRat (conscious, gastric fistula)
ED50 (i.c.v.)Ratio to PGE2: 10 to 400 times more potentRat (conscious, gastric fistula)
Inhibition of Basal Acid Output (70 µg)92%Healthy Human Volunteers
Inhibition of Stimulated Acid Output (70 µg)70%Healthy Human Volunteers
Inhibition of Meal-Stimulated Acid Secretion (35 µg, i.g.)58%Duodenal Ulcer Patients
Inhibition of Meal-Stimulated Acid Secretion (70 µg, i.g.)82%Duodenal Ulcer Patients
Stimulation of Mucosal Defense
Significant Increase in Gastric Mucus60 µg/kgRat (Shay procedure)
Increase in Basal Gastric HCO3- Secretion (70 µg)From 1810 ± 340 to 3190 ± 890 µmol/hrHealthy Human Volunteers
Increase in Duodenal HCO3- Secretion (10 µg/ml)From 6.3 ± 1.3 to 15.1 ± 2.0 µmol/cm·hrAnesthetized Rat
Inhibition of Pepsin Secretion
Inhibition of Stimulated Pepsin Output (70 µg)34%Healthy Human Volunteers
Inhibition of 24-hour Intragastric Acidity (35 µg b.d.)38%Duodenal Ulcer Patients
Cytoprotection
Prevention of Ethanol-Induced Damage1 µg/kg (i.g.)Rat

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments used to evaluate the pharmacodynamics of this compound.

Shay Rat Model for Gastric Secretion

This model is used to assess the effect of a substance on gastric acid and pepsin secretion.

Protocol:

  • Animal Preparation: Male Wistar rats (180-200 g) are fasted for 24-48 hours with free access to water.

  • Anesthesia: The rats are anesthetized using a suitable anesthetic agent (e.g., ether or isoflurane).

  • Surgical Procedure: A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, ensuring not to obstruct blood flow. The abdominal wall is then sutured.

  • Drug Administration: this compound or the vehicle control is administered orally or subcutaneously immediately after pylorus ligation.

  • Incubation Period: The animals are kept in individual cages and deprived of food and water for a period of 3-4 hours.

  • Sample Collection: After the incubation period, the rats are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

  • Analysis:

    • Volume: The volume of the gastric juice is measured.

    • pH: The pH of the gastric juice is determined using a pH meter.

    • Total Acidity: The gastric juice is centrifuged, and the supernatant is titrated against 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.

    • Mucus Determination: Adherent gastric mucus can be eluted with 2 M sodium chloride and quantified using a method like the anthrone test.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective effects of a compound.

Protocol:

  • Animal Preparation: Male Wistar rats (180-200 g) are fasted for 24 hours with free access to water.

  • Drug Administration: this compound or the vehicle control is administered orally or by another appropriate route.

  • Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.

  • Observation Period: The animals are observed for 1 hour after ethanol administration.

  • Euthanasia and Stomach Excision: The rats are euthanized, and their stomachs are removed.

  • Ulcer Assessment: The stomachs are opened along the greater curvature, washed with saline, and examined for the presence of ulcers. The severity of the ulcers can be scored based on their number and size. For instance, the ulcer index can be calculated based on the sum of the lengths of the lesions.

  • Histological Examination (Optional): Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of the extent of mucosal damage.

Visualizations

Signaling Pathway of this compound in Gastric Parietal Cells

Enprostil_Signaling cluster_membrane Parietal Cell Membrane This compound This compound EP3R EP3 Receptor This compound->EP3R binds G_protein Gi Protein EP3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump activates H_ion H+ Secretion Proton_Pump->H_ion mediates

Caption: this compound's inhibitory effect on gastric acid secretion.

Experimental Workflow for the Shay Rat Model

Shay_Rat_Workflow start Start fasting Fast Rats (24-48h) start->fasting anesthesia Anesthetize Rats fasting->anesthesia ligation Pylorus Ligation anesthesia->ligation drug_admin Administer this compound or Vehicle ligation->drug_admin incubation Incubate (3-4h) drug_admin->incubation euthanasia Euthanize Rats incubation->euthanasia collection Collect Gastric Contents euthanasia->collection analysis Analyze Gastric Juice (Volume, pH, Acidity, Mucus) collection->analysis end End analysis->end

Caption: Workflow for assessing gastric secretion using the Shay rat model.

Experimental Workflow for the Ethanol-Induced Ulcer Model

Ethanol_Ulcer_Workflow start Start fasting Fast Rats (24h) start->fasting drug_admin Administer this compound or Vehicle fasting->drug_admin ulcer_induction Induce Ulcers with Absolute Ethanol (1 mL) drug_admin->ulcer_induction observation Observe (1h) ulcer_induction->observation euthanasia Euthanize Rats observation->euthanasia excision Excise Stomach euthanasia->excision assessment Assess Ulcer Index and Histology excision->assessment end End assessment->end

Caption: Workflow for evaluating cytoprotection in the ethanol-induced ulcer model.

Conclusion

Preclinical studies have robustly demonstrated the pharmacodynamic profile of this compound as a potent gastroprotective agent. Its dual mechanism of inhibiting gastric acid secretion via EP3 receptor agonism and enhancing mucosal defense mechanisms underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the field of gastroenterology and drug development, facilitating further investigation into the therapeutic applications of prostaglandin analogs. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the key processes involved in the preclinical evaluation of this compound.

References

The Role of Enprostil in Inhibiting Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Enprostil, a synthetic analog of prostaglandin E2 (PGE2), is a potent inhibitor of gastric acid secretion and possesses significant cytoprotective properties.[1][2] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental evaluation of this compound's role in acid suppression. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the underlying signaling pathways, summarizes clinical and preclinical data in tabular form, and outlines the experimental protocols used to ascertain its efficacy.

Mechanism of Action

This compound exerts its primary inhibitory effect on gastric acid secretion by acting on the parietal cells of the stomach.[1][3] Its mechanism is multifaceted, involving both direct inhibition of the acid-secreting machinery and broader cytoprotective actions.

  • Direct Parietal Cell Inhibition: The core mechanism involves this compound binding to the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of parietal cells.[3] The EP3 receptor is coupled to an inhibitory G-protein (Gi). Activation of this pathway leads to the inhibition of the enzyme adenylate cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger in the acid secretion cascade. A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn diminishes the activity of the H+/K+ ATPase proton pump—the final step in hydrochloric acid (HCl) secretion into the gastric lumen.

  • Cytoprotective Effects: Beyond acid inhibition, this compound demonstrates significant mucosal protection. It stimulates the secretion of mucus and bicarbonate from gastric epithelial cells, which form a protective barrier against the corrosive effects of gastric acid. Additionally, this compound can enhance mucosal blood flow, ensuring the delivery of oxygen and nutrients necessary for maintaining the integrity and repair of the gastric lining.

  • Inhibition of Gastrin Release: Unlike H2-receptor antagonists which may increase serum gastrin, this compound has been shown to inhibit both basal and postprandial gastrin release. This provides an additional layer of control over gastric acid secretion, as gastrin is a potent stimulant of acid production.

Signaling Pathway for Gastric Acid Inhibition

The inhibitory action of this compound on parietal cells counteracts the primary stimulatory pathway mediated by histamine. The following diagram illustrates this interplay, showing how this compound, via the Gi-coupled EP3 receptor, inhibits the adenylate cyclase that is otherwise activated by the Gs-coupled histamine H2 receptor.

G Signaling Pathways in Parietal Cell Acid Secretion cluster_ParietalCell Parietal Cell Membrane EP3 EP3 Receptor Gi Gi Protein EP3->Gi AC Adenylate Cyclase Gi->AC H2R H2 Receptor Gs Gs Protein H2R->Gs Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretion This compound This compound This compound->EP3 Binds Histamine Histamine Histamine->H2R Binds

This compound's inhibitory signaling pathway in gastric parietal cells.

Quantitative Data on Efficacy

Numerous studies in healthy volunteers and patients with peptic ulcer disease have quantified the antisecretory effects of this compound. The data highlight its potent, dose-dependent inhibition of both basal and stimulated gastric acid secretion.

Table 1: Inhibition of Gastric Acid Secretion by this compound in Humans

Parameter This compound Dose % Inhibition Stimulant Reference
Basal Acid Output 35 µg (single dose) 71% None (Basal)
Basal Acid Output 70 µg (single dose) 92% None (Basal)
Stimulated Acid Output 35 µg (single dose) 46% Pentagastrin
Stimulated Acid Output 35 µg (single dose) 48% Sham Meal
Stimulated Acid Output 35 µg (single dose) 16% Histamine
Meal-Stimulated Acid Output 35 µg (intragastric) 58% Liquid Meal
Meal-Stimulated Acid Output 70 µg (intragastric) 82% Liquid Meal
Meal-Stimulated Acid Output 35 µg (intraduodenal) 67% Liquid Meal
Meal-Stimulated Acid Output 70 µg (intraduodenal) 91% Liquid Meal
24-Hour Intragastric Acidity 35 µg b.d. 38% -

| 24-Hour Intragastric Acidity | 70 µg (nocturnal) | 33% | - | |

Table 2: Comparative and Other Pharmacodynamic Effects

Parameter Drug/Dose Effect Reference
Meal-Stimulated Acid Output Ranitidine 150 mg 95% Inhibition
Stimulated Pepsin Output This compound 70 µg 34% Decrease
Basal Gastric Bicarbonate Secretion This compound 70 µg Increase from 1810 to 3190 µmol/hr

| Basal Gastric H+ Secretion | this compound 70 µg | Decrease from 5240 to 1680 µmol/hr | |

Experimental Protocols

The evaluation of this compound's antisecretory effects relies on established in vivo and in vitro methodologies.

This protocol is designed to quantify the effect of a test agent on basal and stimulated gastric acid secretion in human subjects.

  • Subject Preparation: Healthy volunteers or patients with inactive ulcer disease are selected. Subjects fast overnight prior to the study.

  • Nasogastric Intubation: A nasogastric tube is inserted into the stomach, and its position is confirmed to ensure complete collection of gastric contents.

  • Basal Acid Output (BAO) Measurement: Gastric juice is collected by continuous or intermittent aspiration for a baseline period (e.g., 60 minutes) to determine the basal secretion rate. Samples are collected in 15-minute aliquots.

  • Drug Administration: The test drug (e.g., this compound 35 µg or 70 µg) or a placebo is administered orally or via the nasogastric tube.

  • Stimulation of Acid Secretion: After a set period for drug absorption, a secretagogue is administered. Common stimulants include:

    • Pentagastrin: Infused intravenously at a submaximal dose.

    • Histamine: Administered intravenously.

    • Sham Feeding / Liquid Meal: A standardized meal is given to stimulate secretion via vagal and hormonal pathways.

  • Sample Collection: Gastric juice collection continues for several hours post-stimulation (e.g., 4-8 hours), with samples collected in 15-minute intervals.

  • Analysis: The volume of each sample is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH (e.g., pH 7.0). Acid output is calculated as mmol/hr.

This model allows for the controlled study of antisecretory agents in a preclinical setting.

  • Animal Preparation: Rats are anesthetized (e.g., with urethane). A chronic gastric fistula may be surgically implanted for long-term studies, or an acute preparation is used.

  • Stomach Perfusion: The stomach is continuously perfused with a fluid (e.g., saline) via a cannula inserted through the esophagus. The perfusate exits through a pyloric cannula.

  • Measurement of Acid Secretion: The pH of the exiting perfusate is continuously monitored. The amount of acid secreted is determined by titrating the collected perfusate back to the initial pH of the perfusion fluid.

  • Drug Administration and Stimulation: Test compounds (this compound, PGE2) and stimulants (pentagastrin, histamine) can be administered intravenously (i.v.) or intracerebroventricularly (i.c.v.) to assess central and peripheral effects.

  • Data Analysis: Dose-response curves are generated to calculate efficacy metrics such as the ED50 (the dose required to produce 50% of the maximal effect).

Isolated gastric glands or parietal cells are used to study direct cellular mechanisms, eliminating systemic influences.

  • Isolation of Gastric Glands/Cells: Gastric mucosa is harvested and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate intact gastric glands or individual parietal cells.

  • Measurement of Acid Secretion: Direct measurement of H+ secretion is challenging. Instead, indirect methods are commonly used:

    • Aminopyrine (AP) Uptake: The accumulation of the weakly basic radiolabeled aminopyrine is used as an index of acid formation in the acidic compartments of the parietal cell.

    • Oxygen Consumption: As acid secretion is an energy-intensive process dependent on oxygen, measuring the rate of O2 consumption provides an indirect measure of secretory activity.

  • Experimental Procedure: Isolated cells or glands are incubated with secretagogues (e.g., histamine) in the presence or absence of inhibitors like this compound. The effect on AP uptake or oxygen consumption is then measured to determine the compound's direct inhibitory action on the parietal cell.

The following diagram provides a generalized workflow for an in vivo clinical trial assessing an antisecretory agent like this compound.

G Generalized Workflow for In Vivo Gastric Secretion Study A Subject Screening & Enrollment (e.g., Healthy Volunteers) B Overnight Fasting A->B C Nasogastric Tube Insertion B->C D Baseline Gastric Juice Collection (Basal Acid Output - BAO) C->D E Randomized Crossover Design D->E F1 Administer this compound E->F1 Treatment Arm F2 Administer Placebo E->F2 Control Arm G Administer Stimulant (e.g., Pentagastrin, Meal) F1->G F2->G H Post-Stimulation Gastric Juice Collection (Timed Aliquots) G->H I Sample Analysis: 1. Measure Volume 2. Titrate for Acidity (mmol/L) H->I J Calculate Acid Output (mmol/hr) I->J K Statistical Comparison (this compound vs. Placebo) J->K

Workflow for an in vivo gastric secretion clinical study.

Conclusion

This compound is a powerful inhibitor of gastric acid secretion, acting as a synthetic prostaglandin E2 analog. Its primary mechanism involves binding to EP3 receptors on parietal cells, which initiates a Gi-protein-mediated signaling cascade that inhibits adenylate cyclase, reduces intracellular cAMP, and ultimately suppresses the activity of the H+/K+ ATPase proton pump. Quantitative studies have consistently demonstrated its efficacy in reducing both basal and stimulated acid output in a dose-dependent manner. Coupled with its cytoprotective effects of enhancing mucus and bicarbonate secretion, this compound presents a multifaceted approach to managing conditions related to excessive gastric acid. The experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and other novel antisecretory agents.

References

Enprostil's Impact on Gastric Mucus and Bicarbonate Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin E2 (PGE2) analog, is a potent cytoprotective agent that enhances the defensive capabilities of the gastric and duodenal mucosa.[1][2][3] Its primary mechanisms of action involve the dual stimulation of mucus and bicarbonate secretion, alongside a significant inhibition of gastric acid output.[3][4] This guide provides an in-depth examination of the molecular pathways, quantitative effects, and experimental methodologies related to this compound's impact on these crucial protective barriers. By mimicking endogenous PGE2, this compound interacts with specific EP receptor subtypes on gastric epithelial cells to initiate signaling cascades that bolster the mucosal defense against luminal acid and other irritants.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to G-protein coupled prostaglandin E (EP) receptors on the surface of gastric and duodenal epithelial cells. The specific downstream effects on mucus and bicarbonate secretion are mediated by different receptor subtypes and signaling cascades.

Mucus Secretion Pathway

In gastric epithelial cells, the stimulation of mucus secretion is primarily mediated by the EP4 receptor . Binding of this compound to the EP4 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets involved in the synthesis and exocytosis of mucin granules.

Mucus_Secretion_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound EP4 EP4 Receptor This compound->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Mucin Mucin Granule Exocytosis PKA->Mucin Promotes

Caption: this compound-induced mucus secretion via the EP4 receptor pathway.

Bicarbonate Secretion Pathways

The signaling pathways for bicarbonate (HCO₃⁻) secretion differ between the stomach and the duodenum in animal models.

  • Gastric Bicarbonate Secretion: In the rat stomach, PGE2-stimulated bicarbonate secretion is mediated by the EP1 receptor . This receptor is coupled to a Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) levels, a key trigger for bicarbonate secretion.

  • Duodenal Bicarbonate Secretion: In the rat duodenum, the EP3 receptor is implicated. This pathway appears to be coupled with both an increase in intracellular Ca²⁺ and the modulation of cAMP levels to stimulate bicarbonate release.

Bicarbonate_Secretion_Pathways cluster_stomach Gastric Epithelial Cell (Rat) cluster_duodenum Duodenal Epithelial Cell (Rat) This compound This compound EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq Protein EP1->Gq PLC PLC Gq->PLC Ca_stomach ↑ Intracellular Ca²⁺ PLC->Ca_stomach HCO3_stomach HCO₃⁻ Secretion Ca_stomach->HCO3_stomach Ca_duo ↑ Intracellular Ca²⁺ EP3->Ca_duo cAMP_duo cAMP Pathway EP3->cAMP_duo HCO3_duo HCO₃⁻ Secretion Ca_duo->HCO3_duo cAMP_duo->HCO3_duo

Caption: Receptor pathways for this compound-stimulated bicarbonate secretion.

Quantitative Data on Secretion

The following tables summarize the quantitative effects of this compound on bicarbonate and mucus secretion from key preclinical and clinical studies.

Table 1: Effect of this compound on Bicarbonate (HCO₃⁻) Secretion
Study ModelThis compound Dose/ConcentrationBasal Secretion RatePost-Enprostil Secretion RatePercent IncreaseReference
Human (Gastric)70 µg (oral)1810 ± 340 µmol/hr3190 ± 890 µmol/hr~76%
Anesthetized Rat (Duodenal)10 µg/mL (luminal)6.3 ± 1.3 µmol/cm·hr15.1 ± 2.0 µmol/cm·hr~140%
Table 2: Effect of this compound on Mucus Secretion
Study ModelThis compound DoseMeasurement MethodObservationReference
Rat (Shay model, Gastric)60 µg/kg (oral)Anthrone MethodSignificant increase in adherent mucus
Rat (Gastric)50-100 µg/kgScanning Electron MicroscopyVisible increase in mucus layer covering epithelial surface

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mucus and bicarbonate secretion. The following sections describe standard protocols used in studies cited in this guide.

Protocol for Gastric Mucus Quantification (Rat Model)

This protocol is based on the method of eluting and quantifying adherent gastric mucus.

Objective: To quantify the amount of adherent mucus on the rat gastric mucosa following administration of a test compound.

Materials:

  • Male Wistar rats (fasted overnight)

  • This compound or vehicle control

  • Urethane anesthesia

  • Surgical instruments for laparotomy

  • 0.9% Saline

  • 2 M Sodium Chloride (NaCl) solution for elution

  • Anthrone reagent (0.2% anthrone in concentrated sulfuric acid, freshly prepared)

  • Glucose standard solutions (for standard curve)

  • Spectrophotometer (wavelength set to 620 nm)

  • Vortex mixer, water bath, centrifuge

Workflow Diagram:

Mucus_Protocol_Workflow start Start: Fasted Rat admin 1. Administer this compound (e.g., 60 µg/kg, oral) or Vehicle start->admin wait 2. Wait for a Set Period (e.g., 3 hours) admin->wait anesthetize 3. Anesthetize Rat (e.g., Urethane) wait->anesthetize excise 4. Excise Stomach via Laparotomy anesthetize->excise rinse 5. Open Stomach, Rinse Gently with 0.9% Saline excise->rinse elute 6. Elute Adherent Mucus with 2 M NaCl rinse->elute collect 7. Collect Eluate and Centrifuge to Remove Debris elute->collect anthrone 8. Perform Anthrone Assay on Supernatant collect->anthrone measure 9. Measure Absorbance at 620 nm anthrone->measure quantify 10. Quantify Mucus (as hexose) using Glucose Standard Curve measure->quantify end End: Data Analysis quantify->end

Caption: Workflow for quantifying rat gastric mucus secretion.

Procedure:

  • Animal Preparation: Male rats are fasted overnight with free access to water to ensure an empty stomach.

  • Compound Administration: this compound (e.g., 60 µg/kg) or a vehicle control is administered orally.

  • Incubation: The animals are kept for a defined period (e.g., 3 hours) to allow the compound to take effect.

  • Stomach Excision: Rats are anesthetized, and the stomach is surgically removed.

  • Mucus Elution: The stomach is opened along the greater curvature, and the gastric juice is removed. The mucosal surface is gently rinsed with saline. The adherent mucus gel is then dissolved and eluted by incubation with a known volume of 2 M NaCl solution.

  • Sample Preparation: The eluate is collected and centrifuged to pellet any cellular debris. The supernatant, containing the dissolved glycoproteins, is used for quantification.

  • Anthrone Assay: a. Aliquots of the supernatant and glucose standards are placed in test tubes. b. 5 mL of cold, freshly prepared anthrone reagent is carefully added to each tube. c. The tubes are mixed thoroughly and heated in a boiling water bath for 10-17 minutes to allow for color development. d. After heating, the tubes are cooled to room temperature.

  • Quantification: The absorbance of the resulting blue-green complex is measured in a spectrophotometer at 620 nm. The amount of carbohydrate (and thus mucus) in the sample is determined by comparing its absorbance to the standard curve generated from the glucose standards.

Protocol for Bicarbonate Secretion Measurement (Rat Model)

This protocol describes the in situ perfusion and pH-stat titration method used to measure duodenal or gastric bicarbonate secretion.

Objective: To measure the rate of bicarbonate secretion from a defined segment of the gastroduodenal mucosa in an anesthetized rat.

Materials:

  • Male Sprague-Dawley rats

  • Urethane anesthesia

  • Surgical instruments, sutures, and cannulas

  • Perfusion pump

  • pH-stat system (includes pH meter, autotitrator, and recorder)

  • Isotonic saline (0.9% NaCl) for perfusion

  • Hydrochloric acid (HCl, e.g., 10 mM) as the titrant

  • Thermostatically controlled heating pad

Procedure:

  • Animal Preparation: A rat is anesthetized with urethane and placed on a heating pad to maintain body temperature. A tracheotomy is performed to ensure a clear airway.

  • Surgical Procedure: A midline laparotomy is performed to expose the stomach and duodenum.

  • Cannulation: An intact segment of the proximal duodenum (or stomach) is isolated. The bile and pancreatic ducts are ligated to prevent contamination of secretions. Cannulas are inserted at the proximal and distal ends of the segment and secured with sutures, creating a closed loop.

  • Perfusion: The isolated loop is gently rinsed with saline and then perfused with unbuffered saline at a constant rate (e.g., 1 mL/min). The perfusate is circulated through a water-jacketed reservoir to maintain it at 37°C.

  • pH-Stat Titration: The perfusate exiting the loop is directed into a measurement chamber containing a pH electrode. The pH-stat system is set to maintain a constant pH (e.g., 7.4). As the epithelial cells secrete bicarbonate into the lumen, the pH of the perfusate rises. The autotitrator adds a titrant (e.g., 10 mM HCl) to the chamber to neutralize the bicarbonate and return the pH to the setpoint.

  • Data Acquisition: The volume of titrant added over time is continuously recorded. The rate of bicarbonate secretion is calculated from the amount of acid required for neutralization and is typically expressed as µmol per centimeter of intestine per hour (µmol/cm·hr).

  • Compound Testing: Once a stable basal secretion rate is established, this compound can be added to the perfusate or administered intravenously to measure its stimulatory effect.

Conclusion

This compound robustly enhances the gastric mucosal barrier by stimulating both mucus and bicarbonate secretion. These actions are mediated through specific prostaglandin EP receptor subtypes, primarily EP4 for mucus and EP1/EP3 for bicarbonate, which trigger distinct intracellular signaling cascades. The quantitative data confirm that this compound produces a significant, dose-dependent increase in these protective factors in both animal models and humans. The experimental protocols detailed herein provide a framework for the continued investigation of cytoprotective agents and their effects on the fundamental defense mechanisms of the gastrointestinal tract. This technical understanding is vital for professionals engaged in the research and development of novel therapies for acid-related disorders.

References

Enprostil: An In-depth Analysis of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil, a synthetic prostaglandin E2 (PGE2) analogue, is primarily recognized for its potent gastric antisecretory and cytoprotective effects, leading to its use in the treatment of peptic ulcers.[1] Beyond its established role in gastroprotection, emerging evidence suggests that this compound possesses direct anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, focusing on its modulation of key inflammatory pathways and cytokine production. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its gastrointestinal applications.

Core Anti-inflammatory Mechanism: Inhibition of Interleukin-8 Production

The most direct evidence of this compound's anti-inflammatory action comes from a study on human colonic epithelial cell lines. This research demonstrated that this compound can significantly suppress the production of Interleukin-8 (IL-8), a potent pro-inflammatory chemokine crucial in the recruitment and activation of neutrophils.[1]

Quantitative Data on IL-8 Inhibition

A pivotal study by Toshina et al. (2000) provides the key quantitative data on this compound's inhibitory effect on IL-8 production.

Cell LineStimulantThis compound Concentration (M)IL-8 Production Inhibition
HT-29Interleukin-1β (IL-1β)10⁻⁶Suppressed
SW620Interleukin-1β (IL-1β)10⁻⁶Suppressed
CaCo2Interleukin-1β (IL-1β)10⁻⁶Suppressed
HT-29Lipopolysaccharide (LPS)10⁻⁶Suppressed
SW620Lipopolysaccharide (LPS)10⁻⁶Suppressed
CaCo2Lipopolysaccharide (LPS)10⁻⁶Suppressed
HT-29Tumor Necrosis Factor-α (TNF-α)10⁻⁶Not Suppressed

Table 1: Summary of Quantitative Data on this compound's Inhibition of IL-8 Production.[1]

Experimental Protocols

In Vitro Inhibition of IL-8 Production in Human Colonic Epithelial Cells

The following is a detailed methodology based on the available information for assessing the anti-inflammatory effects of this compound in vitro.[1]

1. Cell Culture:

  • Cell Lines: Human colon cancer cell lines HT-29, SW620, and CaCo2 are utilized.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

2. Stimulation and Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing the inflammatory stimulant.

    • Stimulants: Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS) are used to induce IL-8 production. The exact concentrations of IL-1β and LPS would be determined based on preliminary dose-response experiments to achieve submaximal stimulation.

  • This compound is added to the culture medium at the desired concentrations (e.g., 10⁻⁶ M) either simultaneously with or prior to the addition of the stimulant.

3. Quantification of IL-8:

  • After a specified incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • The concentration of IL-8 in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for human IL-8, following the manufacturer's instructions.

4. Cell Viability Assay:

  • To ensure that the observed reduction in IL-8 production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel. The study by Toshina et al. noted cytotoxic effects at this compound concentrations greater than 10⁻⁵ M.

Signaling Pathways and Molecular Mechanisms

This compound is a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3). Its anti-inflammatory effects are believed to be mediated through the EP3 signaling pathway, which can interfere with pro-inflammatory signaling cascades.

The study on IL-8 inhibition suggests that this compound acts at a point in the signaling pathway between the IL-1 receptor or the LPS receptor (Toll-like receptor 4) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation, and its activation is a critical step in the expression of many pro-inflammatory genes, including IL-8. The fact that this compound did not inhibit TNF-α-induced IL-8 production suggests a specific point of intervention in the IL-1β and LPS signaling pathways.

Below are diagrams illustrating the proposed mechanism of action and the experimental workflow.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_this compound This compound Intervention cluster_nucleus Nuclear Events IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intermediates Signaling Intermediates IL-1R->Signaling Intermediates TLR4->Signaling Intermediates NF-κB Activation NF-κB Activation Signaling Intermediates->NF-κB Activation IL-8 Gene Transcription IL-8 Gene Transcription NF-κB Activation->IL-8 Gene Transcription This compound This compound EP3 Receptor EP3 Receptor This compound->EP3 Receptor Inhibition X EP3 Receptor->Inhibition Inhibition->Signaling Intermediates IL-8 mRNA IL-8 mRNA IL-8 Gene Transcription->IL-8 mRNA IL-8 Protein IL-8 Protein IL-8 mRNA->IL-8 Protein Secretion Secretion IL-8 Protein->Secretion

Caption: Proposed signaling pathway for this compound's inhibition of IL-8 production.

G Start Start Seed Cells Seed HT-29, SW620, or CaCo2 cells Start->Seed Cells Adherence Allow cells to adhere overnight Seed Cells->Adherence Treatment Treat with this compound (10⁻⁶ M) and/or Stimulant (IL-1β or LPS) Adherence->Treatment Incubation Incubate for 24 hours Treatment->Incubation Collect Supernatant Collect cell culture supernatant Incubation->Collect Supernatant MTT Assay Perform MTT assay for cell viability Incubation->MTT Assay ELISA Quantify IL-8 using ELISA Collect Supernatant->ELISA Analyze Data Analyze and compare IL-8 levels and cell viability ELISA->Analyze Data MTT Assay->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for in vitro assessment of this compound's anti-inflammatory effect.

Other Potential Anti-inflammatory and Cytoprotective Mechanisms

In addition to its direct inhibitory effect on IL-8, this compound's established physiological actions may contribute to its overall anti-inflammatory profile in the gastrointestinal tract:

  • Inhibition of Gastric Acid Secretion: By reducing gastric acidity, this compound can mitigate acid-induced mucosal damage and subsequent inflammation.

  • Stimulation of Mucus and Bicarbonate Secretion: Enhanced mucus and bicarbonate production strengthens the gastric mucosal barrier, protecting it from inflammatory insults.

  • Increased Mucosal Blood Flow: Improved blood flow promotes tissue healing and the resolution of inflammation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated by its ability to inhibit IL-8 production in intestinal epithelial cells. This effect is mediated through the EP3 receptor and appears to involve the inhibition of the NF-κB signaling pathway at a point upstream of its activation by IL-1β and LPS.

Further research is warranted to fully elucidate the anti-inflammatory potential of this compound. Key areas for future investigation include:

  • Dose-response studies: To determine the IC50 of this compound for the inhibition of various pro-inflammatory cytokines.

  • In vivo studies: To evaluate the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases beyond the gastrointestinal tract.

  • Mechanism of action: To precisely identify the molecular target of this compound within the NF-κB signaling cascade.

  • Broader cytokine profiling: To assess the effect of this compound on a wider range of pro- and anti-inflammatory cytokines.

A deeper understanding of these aspects will be crucial in determining the potential for repurposing this compound as a novel anti-inflammatory therapeutic.

References

Enprostil's Impact on Gastrin Release in In Vivo Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Enprostil, a synthetic prostaglandin E2 analogue, on gastrin release as observed in in vivo models. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and elucidates the underlying signaling pathways involved in this compound's mechanism of action.

Executive Summary

This compound has been demonstrated to be a potent inhibitor of both basal and stimulated gastrin release.[1][2][3][4] Unlike H2-receptor antagonists that can lead to hypergastrinemia, this compound effectively suppresses gastrin secretion, a key regulator of gastric acid production.[2] This inhibitory action is believed to be mediated through direct effects on antral G-cells and potentially indirect effects via the stimulation of somatostatin release. This guide will explore these mechanisms in detail, presenting data from both preclinical and clinical in vivo studies.

Quantitative Data on this compound's Effect on Gastrin Release

The following tables summarize the quantitative effects of this compound on gastrin levels from various in vivo studies.

Table 1: Effect of this compound on Postprandial Gastrin Release in Humans

Dose of this compoundRoute of AdministrationModelPercentage Decrease in Integrated Gastrin ResponseReference
35 µgIntragastricPatients with inactive duodenal ulcer73%
70 µgIntragastricPatients with inactive duodenal ulcer90%
35 µgIntraduodenalPatients with inactive duodenal ulcer72%
70 µgIntraduodenalPatients with inactive duodenal ulcer125%
8.75 µgOralHealthy volunteers29% (median)
17.5 µgOralHealthy volunteersNot specified
35 µgOralHealthy volunteersNot specified
70 µgOralHealthy volunteers44% (median)

Table 2: Effect of this compound on Basal and Stimulated Gastrin Release in Various Models

ModelTreatmentEffect on Gastrin ReleaseKey FindingsReference
Canine Antral G-cells (in vitro)This compound (10⁻¹⁰-10⁻⁶ M)InhibitionInhibited bombesin, carbachol, and forskolin-stimulated gastrin secretion. Effect reversed by pertussis toxin.
Isolated Perfused Rat StomachProstaglandin E2InhibitionSuppressed gastrin secretion while augmenting somatostatin release.
Nude Mice with Human Gastric Adenocarcinoma XenograftsThis compound (20 µg/kg/day)ReductionReduced postprandial serum gastrin levels.
Gastric Fistula DogsRioprostil (PGE1 analog; 1.0-100 µg/kg)AttenuationAttenuated the rise in postprandial serum gastrin.

Experimental Protocols

This section details the methodologies employed in key studies investigating the effect of this compound on gastrin release.

In Vivo Study in Patients with Duodenal Ulcer Disease
  • Objective: To determine the effect of intragastric and intraduodenal this compound on meal-stimulated gastric acid secretion and gastrin release.

  • Subjects: Six patients with inactive duodenal ulcer disease.

  • Study Design: Each subject underwent seven tests in random order on separate days.

  • Treatments:

    • Placebo (intragastrically and intraduodenally)

    • This compound 35 µg (intragastrically and intraduodenally)

    • This compound 70 µg (intragastrically and intraduodenally)

    • Ranitidine 150 mg (intragastrically)

  • Procedure:

    • After measuring basal gastric acid secretion and gastrin release, a liquid meal was administered.

    • Gastric acid secretion and gastrin release were measured for the next four hours.

    • A second identical meal was instilled, and measurements continued for an additional four hours.

  • Data Analysis: The total meal-stimulated integrated gastrin response was calculated and compared between treatment groups.

In Vitro Study with Canine Antral Mucosal Cells
  • Objective: To investigate the cellular actions of prostaglandins on gastrin secretion from canine antral G-cells in primary culture.

  • Model: Primary cultures of canine antral mucosal cells containing G-cells.

  • Treatments:

    • This compound (10⁻¹⁰ to 10⁻⁶ M)

    • Prostaglandin E2 (PGE2)

    • Stimulators of gastrin release: bombesin, carbachol, forskolin

    • Pertussis toxin (to investigate G-protein involvement)

  • Procedure:

    • Cultured antral cells were exposed to the different treatments.

    • Gastrin release into the culture medium was measured.

  • Key Findings Investigated: The study aimed to determine if this compound directly inhibits G-cell secretion and to elucidate the signaling pathway by examining the effects of pertussis toxin and post-receptor stimuli.

In Vivo Study in a Nude Mouse Xenograft Model
  • Objective: To assess the effect of this compound on the growth of a human gastric adenocarcinoma cell line (MKN45G) and on gastrin levels in a nude mouse model.

  • Model: Nude mice with xenografts of the MKN45G human gastric adenocarcinoma cell line.

  • Treatment: this compound (20 µg/kg/day) administered continuously via an osmotic mini-pump.

  • Procedure:

    • This compound was administered from day 7 to day 14 of a 20-day experiment.

    • Tumor growth was monitored.

    • Postprandial serum gastrin levels were measured.

Signaling Pathways

The inhibitory effect of this compound on gastrin release is thought to occur through two primary, non-mutually exclusive pathways: a direct action on the antral G-cells and an indirect action mediated by the release of somatostatin from D-cells.

Direct Inhibition of Gastrin Release from G-Cells

This compound, as a prostaglandin E2 analogue, is believed to bind to EP receptors on the surface of antral G-cells. The available evidence strongly suggests the involvement of the EP3 receptor, which is coupled to an inhibitory G-protein (Gi).

G_Cell_Inhibition This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates GastrinVesicle Gastrin Vesicle PKA->GastrinVesicle Promotes Exocytosis GastrinRelease Gastrin Release GastrinVesicle->GastrinRelease InhibitionNode->GastrinRelease Reduced

Caption: Direct inhibitory pathway of this compound on G-cell gastrin release.

This pathway is supported by in vitro studies using canine antral G-cells, where the inhibitory effect of this compound was reversed by pertussis toxin, a known inhibitor of Gi proteins. By inhibiting adenylate cyclase, this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes the exocytosis of gastrin-containing vesicles.

Indirect Inhibition via Somatostatin Release

An alternative or complementary mechanism involves the stimulation of somatostatin release from neighboring D-cells in the gastric antrum. Somatostatin is a potent inhibitor of gastrin secretion.

Indirect_Inhibition This compound This compound D_Cell D-Cell This compound->D_Cell Stimulates Somatostatin Somatostatin D_Cell->Somatostatin Releases G_Cell G-Cell Somatostatin->G_Cell Inhibits (Paracrine) Gastrin Gastrin G_Cell->Gastrin Releases

Caption: Indirect inhibition of gastrin release by this compound via somatostatin.

Studies using the isolated perfused rat stomach have shown that prostaglandin E2 can stimulate the release of somatostatin. Somatostatin then acts in a paracrine manner on adjacent G-cells, binding to its receptors and initiating an inhibitory signaling cascade that ultimately reduces gastrin secretion.

Experimental Workflow Overview

The following diagram illustrates a general workflow for an in vivo study investigating the effect of this compound on gastrin release.

Experimental_Workflow AnimalModel Select In Vivo Model (e.g., Rat, Dog) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Blood Sampling (Basal Gastrin) Acclimatization->Baseline Treatment Administer this compound or Placebo Baseline->Treatment Stimulation Administer Gastrin Stimulant (e.g., Meal, Bombesin) Treatment->Stimulation Sampling Serial Blood Sampling Stimulation->Sampling Analysis Measure Serum Gastrin (e.g., RIA, ELISA) Sampling->Analysis DataAnalysis Data Analysis (e.g., AUC, Peak Concentration) Analysis->DataAnalysis

Caption: General experimental workflow for in vivo gastrin release studies.

Conclusion

The collective evidence from in vivo and in vitro studies indicates that this compound is a potent inhibitor of gastrin release. This effect is mediated, at least in part, by a direct inhibitory action on antral G-cells via a Gi-protein coupled pathway. An indirect mechanism involving the stimulation of somatostatin release may also contribute to its overall effect. The ability of this compound to suppress gastrin secretion, in addition to its well-documented effects on gastric acid secretion and mucosal protection, underscores its therapeutic potential in acid-related gastrointestinal disorders. Further research in preclinical in vivo models is warranted to fully delineate the relative contributions of the direct and indirect inhibitory pathways and to explore the long-term consequences of this compound-mediated gastrin suppression.

References

Enprostil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil is a synthetic prostaglandin E2 analogue recognized for its potent gastric antisecretory and cytoprotective properties. This technical guide provides an in-depth analysis of its molecular structure, physicochemical characteristics, and pharmacological actions. The document outlines the compound's interaction with the prostaglandin EP3 receptor and the subsequent intracellular signaling cascades. Furthermore, it furnishes detailed experimental methodologies for the analysis of this compound and for assessing its biological activity, serving as a vital resource for researchers in pharmacology and medicinal chemistry.

Molecular Structure and Identification

This compound is a complex molecule with a stereochemically rich structure that is crucial for its biological activity.

Chemical Structure
  • IUPAC Name: methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate[1]

  • Chemical Formula: C₂₃H₂₈O₆[2]

  • Molecular Weight: 400.47 g/mol [2]

  • CAS Registry Number: 73121-56-9[1]

  • Stereochemistry: this compound is a racemic mixture.[3] It possesses four defined stereocenters and one E/Z center.

Structural Features

This compound's structure is characterized by a cyclopentanone ring, two hydroxyl groups, a phenoxy group, and a methyl ester. The presence of an allene group in the heptadienoic acid side chain is a notable feature.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueUnit
Physical State White to off-white waxy solid-
Melting Point Softens at 30, liquid at 46°C
Solubility Very slightly soluble in water. Soluble in alcohol, propylene glycol, propylene carbonate.-
pKa (strongest acidic) 13.99-
LogP 1.27-
Topological Polar Surface Area (TPSA) 93.06Ų
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 6-
Rotatable Bond Count 11-
UV max (in methanol) 220, 265, 271, 277nm

Pharmacological Properties and Mechanism of Action

This compound is a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3). This selectivity confers a more targeted range of actions compared to the natural ligand, prostaglandin E2, which activates all four EP receptor subtypes. The primary therapeutic application of this compound is in the treatment of peptic ulcers due to its dual mechanism of action: inhibition of gastric acid secretion and mucosal protection.

Inhibition of Gastric Acid Secretion

Activation of the EP3 receptor on gastric parietal cells by this compound initiates a signaling cascade that leads to the inhibition of gastric acid secretion. This is a key mechanism for its anti-ulcer effect.

Cytoprotection

This compound also exhibits cytoprotective effects by stimulating the secretion of gastric mucus and bicarbonate, which form a protective barrier against the acidic environment of the stomach.

Signaling Pathways

The binding of this compound to the EP3 receptor triggers a cascade of intracellular events mediated by G-proteins. The EP3 receptor is known to couple to multiple G-proteins, leading to diverse downstream effects.

Gαi-Mediated Pathway

The predominant signaling pathway activated by this compound involves the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels ultimately leads to a decrease in the activity of the proton pump (H+/K+ ATPase) in parietal cells, thereby reducing gastric acid secretion.

Other Potential Signaling Pathways

The EP3 receptor can also couple to other G-proteins, such as Gs and G13, and activate other signaling pathways, including the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways. The full extent of this compound's engagement of these alternative pathways is an area of ongoing research.

Enprostil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to G_protein G-protein (Gαi) EP3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Inhibits H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Reduces Enprostil_Synthesis_Workflow Start Starting Materials (Enone and other precursors) Coupling Two-Component Coupling Reaction Start->Coupling Intermediate Key Enone Intermediate Coupling->Intermediate Side_Chain Side-Chain Introduction (Allene formation) Intermediate->Side_Chain Final_Steps Final Synthetic Steps (e.g., reductions, esterification) Side_Chain->Final_Steps Crude_this compound Crude this compound Final_Steps->Crude_this compound

References

An In-depth Technical Guide to the Discovery and Synthesis of Enprostil and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil is a synthetic prostaglandin E2 (PGE2) analogue developed for the treatment of peptic ulcers. Its discovery marked a significant advancement in the development of cytoprotective agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives. It includes detailed experimental protocols for key assays, quantitative data on its efficacy and receptor interactions, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development

This compound was developed by Syntex as a more stable and selective analogue of the naturally occurring prostaglandin E2[1]. Prostaglandins were known to have potent effects on gastric acid secretion and mucosal protection, but their therapeutic use was limited by their rapid metabolism and broad spectrum of biological activities[2]. The development of this compound focused on creating a molecule with a longer duration of action and a more specific profile for the gastrointestinal tract.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its selective agonism of the prostaglandin E2 receptor subtype 3 (EP3)[2].

  • Inhibition of Gastric Acid Secretion: this compound is a potent inhibitor of both basal and stimulated gastric acid secretion[3][4]. By binding to EP3 receptors on parietal cells, it inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately downregulates the activity of the H+/K+-ATPase proton pump, the final step in acid secretion.

  • Gastric Mucosal Protection: this compound enhances the natural defense mechanisms of the gastric mucosa. It stimulates the secretion of both mucus and bicarbonate, which form a protective layer that shields the stomach lining from the damaging effects of gastric acid and pepsin.

  • Increased Mucosal Blood Flow: The maintenance of a healthy gastric mucosa is dependent on adequate blood flow. This compound has been shown to increase mucosal blood flow, which likely contributes to its cytoprotective and ulcer-healing properties.

Signaling Pathway of this compound at the EP3 Receptor

Enprostil_EP3_Signaling This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Inhibition) H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Mediates

Caption: this compound's signaling pathway via the EP3 receptor.

Synthesis of this compound

The total synthesis of prostaglandins is a complex challenge in organic chemistry. The most renowned approach, developed by E.J. Corey, utilizes a key intermediate known as the Corey lactone. The synthesis of this compound, a 4,5-didehydro prostaglandin, involves a convergent approach, building upon the foundational principles of prostaglandin synthesis. A key step in the synthesis of this compound is a two-component coupling process involving a specific enone intermediate.

While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route based on established prostaglandin synthesis methodologies is outlined below.

Conceptual Synthetic Workflow

Enprostil_Synthesis_Workflow StartingMaterials Commercially Available Starting Materials CoreyLactone Corey Lactone Synthesis StartingMaterials->CoreyLactone AlphaChain α-Chain Precursor (Phosphonate) StartingMaterials->AlphaChain OmegaChain ω-Chain Precursor (Cuprate) StartingMaterials->OmegaChain HWE Horner-Wadsworth-Emmons Olefination CoreyLactone->HWE AlphaChain->HWE Coupling Conjugate Addition OmegaChain->Coupling Intermediate Key Prostaglandin Intermediate HWE->Intermediate This compound This compound Coupling->this compound Intermediate->Coupling

Caption: A conceptual workflow for the synthesis of this compound.

Key Synthetic Steps and Methodologies

1. Synthesis of the Corey Lactone: The Corey lactone is a versatile bicyclic intermediate that contains the stereochemical information necessary for the cyclopentane core of the prostaglandin. Its synthesis can be achieved through various routes, often involving a Diels-Alder reaction followed by a series of stereocontrolled transformations.

2. Introduction of the α-Chain: The α-chain is typically introduced via a Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate ylide (derived from the α-chain precursor) with an aldehyde functional group on the cyclopentane core, which is revealed after manipulation of the Corey lactone. The HWE reaction is known for its high E-selectivity, which is crucial for the desired stereochemistry of the final product.

3. Introduction of the ω-Chain: The ω-chain, which in the case of this compound contains the phenoxy group, is typically introduced via a conjugate addition of an organocuprate reagent to an enone intermediate. This reaction allows for the stereospecific formation of the carbon-carbon bond at the desired position on the cyclopentane ring.

4. Final Modifications: The final steps of the synthesis would involve deprotection of any protecting groups used during the synthesis and purification of the final product.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely follow a similar synthetic strategy, with modifications to the starting materials for the α- and ω-chains to introduce different functional groups. Structure-activity relationship (SAR) studies on this compound derivatives could lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties. However, specific information on the synthesis and biological activity of this compound derivatives is limited in the publicly available literature.

Quantitative Data

Table 1: Effect of this compound on Gastric Acid and Gastrin Secretion
ParameterTreatmentDoseRoute% Inhibition/Decrease (compared to placebo)Reference
Meal-Stimulated Gastric Acid SecretionThis compound35 µgIntragastric58%
Meal-Stimulated Gastric Acid SecretionThis compound70 µgIntragastric82%
Meal-Stimulated Gastric Acid SecretionThis compound35 µgIntraduodenal67%
Meal-Stimulated Gastric Acid SecretionThis compound70 µgIntraduodenal91%
24-hour Intragastric AcidityThis compound35 µg bdOral38%
24-hour Intragastric AcidityThis compound70 µg nocteOral33%
Post-prandial Plasma GastrinThis compound8.75 µgOral29%
Post-prandial Plasma GastrinThis compound17.5 µgOral-
Post-prandial Plasma GastrinThis compound35 µgOral-
Post-prandial Plasma GastrinThis compound70 µgOral44%
Table 2: Ulcer Healing Rates with this compound Treatment
Ulcer TypeTreatmentDoseDurationHealing RateReference
Duodenal UlcerThis compound35 µg twice daily4 weeks65%
Duodenal UlcerThis compound70 µg twice daily4 weeks78%
Duodenal UlcerPlacebo-4 weeks39%
Table 3: Effect of this compound on Gastric and Duodenal Bicarbonate Secretion
Secretion TypeTreatmentDoseEffectReference
Basal Gastric HCO3- Secretion (Human)This compound70 µg oralIncreased from 1810 to 3190 µmol/hr
Duodenal HCO3- Secretion (Rat)This compound10 µg/ml in situIncreased from 6.3 to 15.1 µmol/cm·hr

Experimental Protocols

Protocol 1: EP3 Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound for the EP3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human EP3 receptor.

  • Radioligand: [3H]-PGE2.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled this compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 50 µL of the this compound dilution or vehicle (for total binding) or a saturating concentration of unlabeled PGE2 (for non-specific binding).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Measurement of Gastric Acid Secretion in Rats (Pylorus Ligation Method)

Objective: To quantify the inhibitory effect of this compound on gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g).

  • This compound.

  • Urethane (anesthetic).

  • Surgical instruments.

  • 0.9% Saline.

  • 0.1 N NaOH.

  • Phenolphthalein indicator.

  • pH meter.

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rats with urethane.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum.

  • Administer this compound or vehicle (control) orally or subcutaneously.

  • Close the abdominal incision and allow the rats to recover for a set period (e.g., 4 hours).

  • Euthanize the rats and collect the gastric contents.

  • Centrifuge the gastric contents to remove any solid material.

  • Measure the volume of the gastric juice.

  • Titrate the acidity of the gastric juice with 0.1 N NaOH using phenolphthalein as an indicator to a pH of 7.0.

Data Analysis:

  • Calculate the total acid output (µEq/hour) = [Volume (mL) x Acidity (mEq/L)] / time (hours).

  • Compare the total acid output in the this compound-treated group to the control group to determine the percentage of inhibition.

Protocol 3: Quantification of Gastric Mucus Secretion (Alcian Blue Staining Method)

Objective: To measure the effect of this compound on gastric mucus production.

Materials:

  • Rat stomachs.

  • 0.1% Alcian blue 8GX in 0.16 M sucrose solution, buffered with 0.05 M sodium acetate (pH 5.8).

  • 0.5 M MgCl2.

  • Spectrophotometer.

Procedure:

  • Following treatment with this compound or vehicle, euthanize the rats and remove their stomachs.

  • Open the stomachs along the greater curvature and wash gently with saline.

  • Immerse the stomachs in the Alcian blue solution for 2 hours.

  • Wash the stomachs twice with 0.25 M sucrose solution to remove unbound dye.

  • Extract the dye bound to the gastric mucus by immersing the stomachs in 0.5 M MgCl2 solution for 2 hours with intermittent shaking.

  • Read the absorbance of the blue solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Create a standard curve with known concentrations of Alcian blue to quantify the amount of dye, which corresponds to the amount of mucus.

Data Analysis:

  • Express the results as µg of Alcian blue per gram of stomach tissue.

  • Compare the amount of mucus in the this compound-treated group to the control group.

Conclusion

This compound is a well-characterized synthetic prostaglandin E2 analogue with potent anti-ulcer properties. Its mechanism of action, centered on EP3 receptor agonism, provides a clear rationale for its therapeutic effects. While the detailed industrial synthesis of this compound is proprietary, its synthesis is based on established and elegant strategies in prostaglandin chemistry. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of gastroenterology, medicinal chemistry, and drug development who are interested in the study of prostaglandins and their analogues. Further research into the synthesis and evaluation of this compound derivatives may lead to the development of novel therapeutic agents with enhanced properties.

References

Enprostil's Influence on Mucosal Blood Flow: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enprostil, a synthetic prostaglandin E2 (PGE2) analog, is recognized for its potent antisecretory and cytoprotective effects on the gastric mucosa.[1][2][3] A prevailing hypothesis for the cytoprotective mechanism of prostaglandins has been the enhancement of gastric mucosal blood flow (GMBF). However, experimental evidence regarding this compound's direct impact on GMBF presents a nuanced and, at times, conflicting picture. This technical guide synthesizes the available data, details experimental methodologies, and elucidates the underlying signaling pathways to provide a comprehensive understanding of this compound's vascular effects within the gastric mucosa. The central finding from targeted research indicates that this compound's protective actions are not primarily mediated by an increase in mucosal blood flow.[4]

Data Presentation: Quantitative Effects of this compound

While many sources qualitatively describe this compound's effects, precise quantitative data on its influence on mucosal blood flow is limited in publicly available literature. The most direct study on this topic concluded that this compound did not alter GMBF at various doses.[4] Other studies provide quantitative data on related physiological parameters, such as bicarbonate secretion, which is another facet of its mucosal protective effects.

Table 1: Effect of this compound on Gastric Mucosal Blood Flow (GMBF) in Rats

Dose of this compound (Intragastric Perfusion)Change in GMBF in Deep MucosaReference
0.1 - 100 µg/kgNo alteration observed

Note: The study by Livingston and Guth (1993) did not report specific blood flow values but stated a definitive lack of alteration across the tested dose range.

Table 2: Effect of this compound on Gastroduodenal Bicarbonate (HCO3-) Secretion

SpeciesTreatmentBasal HCO3- SecretionStimulated HCO3- SecretionReference
HumanPlacebo1810 ± 340 µmol/hr-
HumanThis compound (70 µg, oral)3190 ± 890 µmol/hr (p < 0.05)Increased during pentagastrin infusion
RatControl6.3 ± 1.3 µmol/cm·hr-
RatThis compound (10 µg/ml, topical)15.1 ± 2.0 µmol/cm·hr (p < 0.01)-

Experimental Protocols

A critical evaluation of this compound's effects necessitates a thorough understanding of the experimental methodologies employed.

Measurement of Gastric Mucosal Blood Flow via Hydrogen Gas Clearance

This method was pivotal in the study that found no effect of this compound on GMBF.

  • Principle: The hydrogen gas clearance technique is based on the principle that the rate of washout of a freely diffusible, inert gas (molecular hydrogen) from a tissue is proportional to the blood flow through that tissue.

  • Procedure:

    • Animal Model: Urethane-anesthetized rats are typically used.

    • Hydrogen Administration: A non-flammable mixture of hydrogen gas (e.g., 3-5% H2 in air) is administered via inhalation.

    • Electrode Placement: Platinum contact electrodes are placed on the surface of the gastric mucosa to measure the local concentration of hydrogen.

    • Desaturation Curve: Once the tissue is saturated with hydrogen, the inhalation is stopped, and the rate at which the hydrogen concentration decreases (the desaturation curve) is recorded.

    • Blood Flow Calculation: The blood flow is calculated from the clearance curve, reflecting the rate of hydrogen removal by the blood.

  • Advantages: This technique allows for repeated measurements in the same anatomical location under various experimental conditions.

Assessment of Microvascular Integrity

In studies examining this compound's protective effects against chemical injury (e.g., from ethanol), microvascular integrity is a key parameter.

  • Microvascular Casting and Scanning Electron Microscopy (SEM):

    • Procedure: A polymer resin is infused into the vasculature of the stomach. The tissue is then corroded away, leaving a three-dimensional cast of the microvessels. This cast is examined using SEM.

    • Observations: This technique can reveal disruptions in the capillary network, loss of vessel patency, and extravasation of the casting material, indicative of vascular damage.

  • Fluorescein Isothiocyanate (FITC)-Albumin Permeability:

    • Procedure: FITC-labeled albumin is administered intravenously. The gastric mucosa is then examined using fluorescence microscopy.

    • Observations: An increase in interstitial fluorescence indicates enhanced microvascular permeability to albumin, a sign of vascular injury.

Signaling Pathways

This compound, as a prostaglandin E2 analog, exerts its effects by interacting with specific G-protein coupled receptors known as EP receptors. The diverse signaling pathways activated by these receptors explain the multifaceted actions of this compound.

Inhibition of Gastric Acid Secretion

This is a primary and well-established mechanism of this compound.

  • Pathway:

    • This compound binds to the EP3 receptor subtype on parietal cells in the stomach lining.

    • This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylate cyclase.

    • The inhibition of adenylate cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Reduced cAMP levels result in decreased activation of the proton pump (H+/K+ ATPase), the final step in hydrochloric acid secretion.

G This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces HKA ↓ H+/K+ ATPase Activity cAMP->HKA Acid ↓ Gastric Acid Secretion HKA->Acid

This compound's inhibition of gastric acid secretion pathway.

Mucosal Protective Mechanisms

The cytoprotective actions of this compound are multifactorial and involve more than just acid suppression.

  • Stimulation of Mucus and Bicarbonate Secretion: this compound stimulates the secretion of mucus and bicarbonate from gastric epithelial cells, which form a protective barrier against the acidic gastric lumen.

  • Microvascular Protection: While a direct increase in basal blood flow is not consistently observed, this compound has been shown to protect the gastric microvasculature from injury. In a study on ethanol-induced damage, pretreatment with this compound prevented the disruption of the capillary network and limited the increase in microvascular permeability to the superficial mucosal layers.

G cluster_0 This compound's Protective Actions This compound This compound Mucus ↑ Mucus Secretion This compound->Mucus Bicarb ↑ Bicarbonate Secretion This compound->Bicarb Microvasc Microvascular Protection (vs. Injury) This compound->Microvasc Cytoprotection Gastric Mucosal Cytoprotection Mucus->Cytoprotection Bicarb->Cytoprotection Microvasc->Cytoprotection

Multifactorial cytoprotective mechanisms of this compound.

The Controversy of Prostaglandins and Mucosal Blood Flow

The role of prostaglandins in regulating GMBF is complex. While some studies suggest that PGE2 can increase GMBF through EP2, EP3, and EP4 receptors, the specific action of this compound in vivo appears to differ. The study by Livingston and Guth posits that the cytoprotection observed with this compound occurs in the deep mucosa, a region that already has a higher basal blood flow compared to the superficial mucosa. Their finding that this compound does not further increase this flow suggests that its protective effects are independent of a primary hyperemic response. It is plausible that this compound's primary mechanism of cytoprotection involves strengthening the mucosal barrier and preserving microvascular integrity during noxious stimuli, rather than inducing a prophylactic increase in blood flow.

Conclusion

The available evidence strongly indicates that the cytoprotective and antisecretory effects of this compound are not dependent on a primary increase in gastric mucosal blood flow. Direct experimental investigation using the hydrogen gas clearance method in rats did not show any alteration in GMBF across a range of effective doses. Instead, this compound's protective mechanisms are more intricately linked to the inhibition of gastric acid secretion via the EP3 receptor-cAMP pathway, the stimulation of mucus and bicarbonate secretion, and the preservation of microvascular integrity in the face of damaging agents. For drug development professionals and researchers, this underscores the importance of considering these multifaceted, non-vascular pathways when evaluating the therapeutic potential of prostaglandin analogs for gastrointestinal disorders. Future research could focus on elucidating the precise molecular mechanisms by which this compound protects the microvasculature from injury, independent of changes in bulk blood flow.

References

Methodological & Application

Enprostil Dosage and Protocols for In Vivo Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Enprostil dosage and detailed protocols for its use in in vivo animal studies, specifically focusing on its application as a gastroprotective and anti-ulcer agent. This compound is a synthetic prostaglandin E2 analog known for its potent inhibitory effects on gastric acid secretion and its cytoprotective properties.[1][2][3]

Mechanism of Action

This compound primarily exerts its effects by selectively binding to and activating the prostaglandin E3 (EP3) receptor.[3] This interaction initiates a signaling cascade that includes:

  • Inhibition of Gastric Acid Secretion: Upon binding to EP3 receptors on parietal cells, this compound inhibits the enzyme adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.[1]

  • Gastric Mucosal Protection: this compound enhances the natural defense mechanisms of the stomach lining by stimulating the secretion of protective mucus and bicarbonate.

  • Increased Mucosal Blood Flow: It also promotes blood flow to the gastric mucosa, which is essential for maintaining tissue integrity and facilitating the healing of ulcers.

  • Cytoprotective Effects: this compound has direct cytoprotective effects on gastric epithelial cells, making them more resistant to injury from noxious agents such as NSAIDs.

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the reported dosages of this compound used in various in vivo animal studies. It is crucial to note that the optimal dosage may vary depending on the animal model, the specific research question, and the route of administration.

Animal ModelRoute of AdministrationDosage RangeObserved Effect(s)Reference(s)
RatOral5 µg/kgAssessed as a potential protective agent against radiation-induced intestinal damage.
RatOral or Intravenous23 µg/kgUsed for whole-body autoradiography to study drug distribution.
Rat (Shay procedure)Oral15 - 250 µg/kgInvestigated for its effect on gastric mucus secretion.
Rat (Shay procedure)Oral50 - 100 µg/kgUsed for scanning electron microscopy to visualize increased mucus secretion.
Rat (Shay procedure)Oral60 µg/kgFound to significantly increase gastric mucus secretion.
RatIntravenous (i.v.) & Intracerebroventricular (i.c.v.)Not specified in abstractPotently inhibited gastric acid output through both central and peripheral mechanisms.

Experimental Protocols

Protocol 1: Evaluation of Anti-Ulcer Activity using the Pylorus Ligation (Shay Rat) Model

This model is widely used to assess the anti-secretory and anti-ulcer efficacy of a compound. The ligation of the pyloric sphincter leads to the accumulation of gastric acid, causing ulceration.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle (e.g., distilled water, 1% carboxymethylcellulose)

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • pH meter

  • Centrifuge

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water. This ensures an empty stomach for the accumulation of gastric secretions.

  • Drug Administration:

    • Divide the animals into experimental groups (e.g., control, vehicle, this compound-treated).

    • Administer this compound or the vehicle orally (or via the desired route) to the respective groups one hour before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat.

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Isolate the pyloric end of the stomach and ligate it using a silk suture, being careful not to obstruct the blood supply.

    • Close the abdominal incision with sutures.

  • Post-Surgical Period: Return the animals to their cages and deprive them of water for the duration of the experiment (typically 4-19 hours).

  • Sample Collection and Analysis:

    • At the end of the experimental period, euthanize the animals.

    • Open the abdomen and place a clamp at the esophageal end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

    • Determine the pH of the supernatant.

    • Analyze the supernatant for free and total acidity by titrating with 0.01 N NaOH.

  • Ulcer Index Determination:

    • Open the stomach along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers using a magnifying glass.

    • Score the ulcers based on their number and severity according to a standardized scoring system.

Protocol 2: Assessment of Gastric Mucus Secretion

This protocol is designed to quantify the effect of this compound on the secretion of gastric mucus, a key component of the mucosal defense system.

Materials:

  • Rats prepared as per the Shay procedure (see Protocol 1)

  • This compound

  • 2 M Sodium Chloride

  • Anthrone reagent

  • Spectrophotometer

Procedure:

  • Animal and Drug Administration: Follow steps 1-4 of Protocol 1.

  • Stomach Processing:

    • After the designated time (e.g., 3 hours post-ligation), euthanize the rats and remove their stomachs.

    • Collect the secreted gastric juice.

    • Elute the adherent gastric mucus from the stomach wall using 2 M sodium chloride.

  • Mucus Quantification (Anthrone Method):

    • Use the anthrone method to determine the amount of mucus in the eluted solution. This colorimetric method is based on the reaction of anthrone with carbohydrates present in mucus glycoproteins.

    • Measure the absorbance using a spectrophotometer and quantify the mucus content against a standard curve.

Protocol 3: Scanning Electron Microscopy (SEM) of Gastric Mucosa

SEM provides high-resolution imaging of the surface topography of the gastric mucosa, allowing for the visualization of changes in mucus coating and epithelial cell integrity.

Materials:

  • Rat gastric tissue samples

  • Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Osmium tetroxide

  • Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater (for gold-palladium coating)

  • Scanning Electron Microscope

Procedure:

  • Tissue Preparation:

    • Following the experimental period, euthanize the rat and excise the stomach.

    • Open the stomach along the greater curvature and gently rinse the mucosal surface with saline.

    • Cut small sections (e.g., 1x1 cm) from the fundic region of the stomach.

  • Fixation: Immediately immerse the tissue samples in the fixative solution and store at 4°C for at least 24 hours.

  • Post-fixation: Wash the samples in buffer and post-fix with 1% osmium tetroxide for 1-2 hours. This enhances contrast and preserves lipid structures.

  • Dehydration: Dehydrate the tissue samples through a graded series of ethanol concentrations.

  • Drying: Subject the samples to critical point drying to remove the transitional fluid without causing surface tension artifacts.

  • Coating: Mount the dried samples on aluminum stubs and sputter-coat them with a thin layer of gold-palladium to make them electrically conductive.

  • Imaging: Examine the coated samples under a scanning electron microscope to observe the surface morphology of the gastric mucosa.

Mandatory Visualizations

Signaling Pathway of this compound in Gastric Parietal Cells

Enprostil_Signaling_Pathway cluster_cell Parietal Cell Membrane This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to AC Adenylate Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PP Proton Pump (H+/K+ ATPase) cAMP->PP Activates H_ion H+ Secretion PP->H_ion Reduces

Caption: this compound's inhibitory effect on gastric acid secretion.

Experimental Workflow for In Vivo Anti-Ulcer Studies

Experimental_Workflow start Start: Animal Acclimatization and Fasting drug_admin Drug Administration (this compound or Vehicle) start->drug_admin surgery Surgical Procedure (e.g., Pylorus Ligation) drug_admin->surgery post_op Post-Operative Period (Gastric Juice Accumulation) surgery->post_op euthanasia Euthanasia and Sample Collection post_op->euthanasia analysis Analysis: - Gastric Volume & pH - Acidity Titration - Ulcer Scoring euthanasia->analysis end End: Data Interpretation analysis->end

Caption: A typical workflow for evaluating anti-ulcer agents in vivo.

References

Oral Administration Protocol for Enprostil in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the oral administration of Enprostil, a synthetic prostaglandin E2 analog, in rat models. This compound is primarily investigated for its cytoprotective and antisecretory effects on the gastric mucosa.[1][2] This protocol synthesizes information from various studies to offer a comprehensive guide for researchers. It covers the mechanism of action, experimental protocols, and relevant quantitative data to ensure reproducible and effective study design.

Mechanism of Action

This compound exerts its effects through multiple mechanisms, primarily by mimicking the actions of natural prostaglandin E2.[1] Its key actions include:

  • Inhibition of Gastric Acid Secretion: this compound binds to EP3 receptors on parietal cells in the stomach lining.[3] This binding inhibits adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels.[3] The decrease in cAMP subsequently downregulates the activity of the H+/K+ ATPase proton pump, thereby reducing the secretion of hydrochloric acid into the stomach.

  • Gastric Mucosal Protection (Cytoprotection): this compound stimulates the secretion of mucus and bicarbonate, which form a protective layer over the gastric mucosa, shielding it from the acidic environment. It enhances the resistance of gastric mucosal cells to injury from agents like nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Promotion of Blood Flow: It is suggested that this compound may promote increased blood flow to the gastric mucosa, which is crucial for delivering oxygen and nutrients necessary for tissue health and repair. However, one study in urethane-anesthetized rats found that antisecretory and cytoprotective doses of this compound did not alter gastric mucosal blood flow, suggesting its cytoprotective action may be mediated by other factors.

  • Anti-inflammatory Effects: By mimicking prostaglandins, this compound exhibits anti-inflammatory properties that can help reduce inflammation in the gastric mucosa and promote ulcer healing.

Signaling Pathway of this compound in Gastric Parietal Cells

G Mechanism of this compound in reducing gastric acid secretion. cluster_cell Gastric Parietal Cell This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to AC Adenylate Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Caption: this compound's mechanism of action in reducing gastric acid.

Experimental Protocols

This section details the protocols for preparing and orally administering this compound to rats.

Materials
  • This compound (RS 84135)

  • Vehicle for dissolution (e.g., Sorenson's buffer, distilled water, or other appropriate vehicle)

  • Male Sprague-Dawley rats or other appropriate strain

  • Gastric gavage needles (size appropriate for rats)

  • Syringes

  • Animal scale

  • Anesthetics (e.g., urethane, ketamine:xylazine) if required by the experimental design

Drug Preparation
  • Determine the appropriate concentration: Based on the desired dosage (see Table 1), calculate the required concentration of this compound in the chosen vehicle.

  • Dissolution: Dissolve the calculated amount of this compound in the vehicle. Ensure complete dissolution. For example, a study by Keelan et al. (1992) used Sorenson's buffer.

Animal Handling and Dosing Procedure
  • Animal Acclimatization: Allow rats to acclimatize to the facility for at least one week before the experiment.

  • Fasting: For studies investigating gastric secretion or cytoprotection, it is common to fast the animals overnight (approximately 18-24 hours) with free access to water.

  • Weighing: Weigh each rat immediately before dosing to ensure accurate dose calculation.

  • Administration:

    • For conscious rats, gently restrain the animal.

    • For anesthetized rats, administer the appropriate anesthetic (e.g., urethane for non-recovery procedures or ketamine:xylazine for recovery procedures).

    • Measure the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and down into the stomach.

    • Administer the solution slowly to prevent regurgitation.

    • Withdraw the gavage needle gently.

  • Post-administration Monitoring: Observe the animals for any adverse reactions.

Experimental Workflow for Oral Gavage in Rats

G start Start acclimatize Animal Acclimatization start->acclimatize fasting Fasting (if required) acclimatize->fasting weighing Weigh Animal fasting->weighing prep Prepare this compound Solution weighing->prep admin Oral Gavage Administration prep->admin monitor Post-administration Monitoring admin->monitor end End monitor->end

Caption: General workflow for oral administration of this compound in rats.

Quantitative Data

The following table summarizes the dosages of this compound used in various rat studies and their observed effects.

Dosage (µg/kg) Administration Route Rat Model Observed Effect Reference
0.1 - 100Intragastric perfusionUrethane anesthetized ratsNo alteration in gastric mucosal blood flow.
1IntragastricRatsPrevented most of the damaging effects of ethanol on the gastric microvasculature.
2OralRatsStated as the oral gastric cytoprotective dose.
5Gastric tubeRatsPrevented irradiation-associated body weight loss, reduced food intake, and decline in ileal mucosal weight and surface area.
15Intragastric (b.i.d.)RatsInhibited acid secretion but did not increase plasma gastrin.
15OralRatsAntisecretory ID50.
23Oral or IntravenousRatsUsed for whole-body autoradiographic distribution studies.
Up to 100OralRatsStated as a tolerated dose.

Pharmacokinetics

Following oral administration of [3H]-enprostil at a dose of 23 µg/kg in male rats, radioactivity in most tissues and organs peaked within 15 minutes to 1 hour. The highest concentrations of radioactivity were observed in the contents of the stomach and intestine. Radioactivity levels in the body gradually decreased and were primarily detected in excretory organs 24 hours post-administration. The distribution pattern after intravenous administration was similar to that of oral administration. Consecutive daily oral administration of 20 µg/kg of [3H]-enprostil for 14 days in male rats did not show any unusual accumulation in organs and tissues.

Conclusion

The oral administration of this compound in rats is a valuable method for studying its gastrointestinal effects. The protocols and data presented here provide a foundation for designing and executing such studies. Researchers should select the appropriate dosage and experimental model based on their specific research questions. Careful adherence to the described procedures will help ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Enprostil in a Dextran Sulfate Sodium (DSS) Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of enprostil, a synthetic prostaglandin E2 (PGE2) analogue, in a dextran sulfate sodium (DSS) induced colitis model. This compound has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1] This document outlines the experimental protocols, summarizes the available data, and illustrates the proposed mechanism of action.

This compound is known to exert its effects primarily through the prostaglandin EP3 receptor.[2] Its therapeutic efficacy in colitis models is attributed to its anti-inflammatory properties, including the suppression of key inflammatory chemokines.[1]

Data Presentation

Table 1: Therapeutic Effects of Intrarectal this compound in a TNBS-Induced Colitis Rat Model

ParameterControl Group (TNBS only)This compound-Treated Group (TNBS + 200 µg this compound)Percentage Reduction with this compound
Macroscopic Score (Day 3) 4.8 ± 0.52.6 ± 0.445.8%
Area of Damaged Mucosa (%) (Day 3) 12.3 ± 1.55.9 ± 0.952.0%

*Statistically significant reduction compared to the control group. Data adapted from a study on TNBS-induced colitis in rats, as specific DSS model data is not available.[3]

Experimental Protocols

The following protocols are based on established methods for inducing DSS colitis in rodents and a published study using this compound in a TNBS-induced colitis model.[3] Researchers should optimize these protocols for their specific experimental conditions.

DSS-Induced Colitis in Rats

Materials:

  • Male Wistar rats (200-250 g)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • Standard laboratory rodent chow and water

  • Animal balance

  • Scoring sheets for Disease Activity Index (DAI)

Procedure:

  • Acclimatization: Acclimate rats to the animal facility for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 5% (w/v) DSS solution in drinking water.

    • Provide the DSS solution to the rats as their sole source of drinking water for 7 consecutive days. A control group should receive regular drinking water.

  • Monitoring:

    • Record the body weight, stool consistency, and presence of blood in the stool daily for each rat.

    • Calculate the Disease Activity Index (DAI) daily using the scoring system in Table 2.

  • Termination: At the end of the experimental period (e.g., day 8 or later), euthanize the rats according to approved institutional protocols.

  • Tissue Collection:

    • Carefully excise the colon from the cecum to the anus.

    • Measure the length of the colon.

    • Collect colon tissue samples for histological analysis and measurement of inflammatory markers.

Table 2: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formed pelletsNone
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15Watery diarrheaGross bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

This compound Treatment Protocol

Materials:

  • This compound

  • Sterile saline or appropriate vehicle

  • Catheters for intracolonic administration

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration. A dosage of 200 µg per rat administered intracolonically has been used in a TNBS model.

  • Administration:

    • Starting on a predetermined day of the DSS protocol (e.g., day 3 or 5), lightly anesthetize the rats.

    • Gently insert a flexible catheter into the colon via the anus to a depth of approximately 8 cm.

    • Slowly instill the this compound solution.

    • Administer the treatment daily until the end of the experiment. A vehicle control group should receive the same volume of the vehicle solution.

Histological Analysis

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Fixation and Processing: Fix colon tissue samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

  • Staining: Stain the sections with H&E.

  • Scoring: Evaluate the slides for histological changes using a scoring system that assesses the severity of inflammation, extent of injury, and crypt damage (see Table 3).

Table 3: Histological Scoring of Colitis

ScoreSeverity of InflammationExtent of InflammationCrypt Damage
0 NoneNoneIntact crypts
1 MildMucosaBasal 1/3 damaged
2 ModerateMucosa and SubmucosaBasal 2/3 damaged
3 SevereTransmuralOnly surface epithelium intact
4 Complete loss of crypts

The total histological score is the sum of the scores for each parameter.

Mechanism of Action and Signaling Pathways

This compound, as a PGE2 analogue, is believed to exert its anti-inflammatory effects in colitis by modulating specific signaling pathways. A key proposed mechanism is the inhibition of interleukin-8 (IL-8) production in colonic epithelial cells. In rodents, the equivalent chemokine is Growth-Regulated Oncogene/Cytokine-Induced Neutrophil Chemoattractant-1 (GRO/CINC-1).

The inflammatory process in DSS-induced colitis involves the activation of signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. Stimuli such as interleukin-1 beta (IL-1β) and lipopolysaccharide (LPS) can activate the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. This leads to the transcription of genes encoding inflammatory mediators, including IL-8 (or GRO/CINC-1).

This compound is thought to interfere with this process. By binding to its receptor (likely the EP3 receptor) on colonic epithelial cells, this compound may inhibit a step in the signaling cascade between the IL-1β/LPS receptors and the activation of NF-κB. This results in the reduced transcription and secretion of IL-8, thereby decreasing neutrophil infiltration and mitigating the inflammatory response.

Experimental Workflow

G cluster_0 DSS-Induced Colitis Model cluster_1 This compound Treatment cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization DSS Administration (5% in drinking water for 7 days) DSS Administration (5% in drinking water for 7 days) Animal Acclimatization->DSS Administration (5% in drinking water for 7 days) Daily Monitoring (Weight, DAI) Daily Monitoring (Weight, DAI) DSS Administration (5% in drinking water for 7 days)->Daily Monitoring (Weight, DAI) This compound Administration (e.g., intracolonic) This compound Administration (e.g., intracolonic) Daily Monitoring (Weight, DAI)->this compound Administration (e.g., intracolonic) Continued Monitoring Continued Monitoring This compound Administration (e.g., intracolonic)->Continued Monitoring Euthanasia and Tissue Collection Euthanasia and Tissue Collection Continued Monitoring->Euthanasia and Tissue Collection Measurement of Colon Length Measurement of Colon Length Euthanasia and Tissue Collection->Measurement of Colon Length Histological Analysis Histological Analysis Euthanasia and Tissue Collection->Histological Analysis Inflammatory Marker Analysis Inflammatory Marker Analysis Euthanasia and Tissue Collection->Inflammatory Marker Analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Proposed Signaling Pathway of this compound in Colonic Epithelial Cells

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Signaling cluster_2 This compound Intervention cluster_3 Gene Transcription and Protein Production IL-1β IL-1β IL-1R / TLR4 IL-1R / TLR4 Receptors IL-1β->IL-1R / TLR4 LPS LPS LPS->IL-1R / TLR4 Signaling Cascade Signaling Cascade IL-1R / TLR4->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation NF-κB NF-κB NF-κB Activation->NF-κB IL-8 Gene Transcription IL-8 (GRO/CINC-1) Gene Transcription NF-κB->IL-8 Gene Transcription nucleus This compound This compound EP3 Receptor EP3 Receptor This compound->EP3 Receptor Inhibition Inhibition EP3 Receptor->Inhibition Inhibition->Signaling Cascade IL-8 Secretion IL-8 (GRO/CINC-1) Secretion IL-8 Gene Transcription->IL-8 Secretion Inflammation Inflammation IL-8 Secretion->Inflammation

Caption: Proposed mechanism of this compound in inhibiting IL-8 production in colitis.

References

Enprostil Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil is a synthetic analog of prostaglandin E2 (PGE2), a lipid compound with diverse physiological functions, including the regulation of inflammation and protection of the gastrointestinal tract.[1] In cell culture, this compound is a valuable tool for investigating the roles of PGE2 signaling in various cellular processes. It primarily acts by binding to prostaglandin E2 receptors, particularly the EP3 subtype, which is part of the signaling pathway that regulates acid secretion.[1] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₃H₂₈O₆
Molecular Weight 400.46 g/mol
CAS Number 73121-56-9
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and chloroform. Sparingly soluble in water.
Storage Store solid at -20°C. Protect from light.

Preparation of this compound Solutions for Cell Culture

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.005 mg of this compound.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.005 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Working Solution Preparation

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2][3]

  • Use the freshly prepared working solution immediately.

Note on Stability: Prostaglandin E2, which this compound is an analog of, has a reported half-life of approximately 26 hours in cell culture medium. Therefore, for experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared this compound working solution every 24 hours.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of this compound working solutions at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Cytokine Production Assay (IL-8 ELISA)

This protocol provides a general method for measuring the effect of this compound on Interleukin-8 (IL-8) production by cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • Human IL-8 ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (1 µg/mL), to induce IL-8 production. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-8 in each sample.

Data Presentation

In Vitro Efficacy of this compound on Various Cell Lines
Cell LineAssay TypeConcentrationObserved EffectReference
HT-29 (Human colon cancer)MTT Assay>10⁻⁵ MCytotoxic effects
HT-29, SW620, CaCo2 (Human colon cancer)IL-8 Production10⁻⁶ MSuppressed IL-1β or LPS-stimulated IL-8 production
MKN45G (Human gastric adenocarcinoma)Growth Assay20 micrograms/kg/day (in vivo)Significantly inhibited tumor growth

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a PGE2 analog, primarily signals through the EP receptor subtypes. The diagram below illustrates the general signaling cascade initiated by this compound binding to the EP3 receptor, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels.

Enprostil_Signaling This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibition Cellular_Response Cellular Response (e.g., Decreased Secretion) PKA->Cellular_Response

This compound signaling via the EP3 receptor.
Experimental Workflow for Cell Viability Assay

The following diagram outlines the key steps in performing a cell viability assay to assess the effects of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Enprostil_Prep 2. Prepare this compound working solutions Treatment 3. Treat cells with This compound Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Solubilization 6. Solubilize formazan MTT_Addition->Solubilization Absorbance 7. Measure absorbance at 570 nm Solubilization->Absorbance Calculation 8. Calculate % cell viability Absorbance->Calculation

Workflow for the this compound cell viability assay.

References

In Vitro Application of Enprostil on HT-29 and Caco-2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the in vitro effects of Enprostil, a synthetic prostaglandin E₂ analogue, on the human colon adenocarcinoma cell lines HT-29 and Caco-2. The provided information is based on published scientific findings and established laboratory methods.

Application Notes

This compound has demonstrated distinct biological activities in HT-29 and Caco-2 cells, primarily related to cytotoxicity and the modulation of inflammatory responses.

  • Cytotoxicity: At higher concentrations, this compound exhibits cytotoxic effects against HT-29 cells.[1]

  • Anti-inflammatory Activity: At non-toxic concentrations, this compound can suppress the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in both HT-29 and Caco-2 cells stimulated with Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS).[1]

  • Mechanism of Action: The inhibitory effect of this compound on IL-8 production is believed to be mediated through the modulation of the NF-κB signaling pathway.[1] Evidence suggests that this compound acts at a point in the signaling cascade that is common to IL-1β and LPS stimulation but is upstream or independent of the pathway activated by Tumor Necrosis Factor-alpha (TNF-α), as it does not inhibit TNF-α-induced IL-8 production.[1]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on HT-29 and Caco-2 cells.

Table 1: Cytotoxicity of this compound on HT-29 Cells

This compound Concentration (M)Observed Effect on HT-29 Cells
> 10⁻⁵Cytotoxic

Source: Data extrapolated from findings of Chan et al., 2000.[1]

Table 2: Anti-inflammatory Effect of this compound on IL-8 Production

Cell LineStimulantThis compound Concentration (M)Effect on IL-8 Production
HT-29IL-1β or LPS10⁻⁶Suppression
Caco-2IL-1β or LPS10⁻⁶Suppression
HT-29TNF-α10⁻⁶No significant effect
Caco-2TNF-α10⁻⁶No significant effect

Source: Data extrapolated from findings of Chan et al., 2000.

Visualizations

G cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Pathway1 Shared Signaling Pathway IL1R->Pathway1 TLR4->Pathway1 Pathway2 Distinct Signaling Pathway TNFR->Pathway2 NFkB NF-κB Activation Pathway1->NFkB Pathway2->NFkB IL8 IL-8 Gene Transcription & Protein Secretion NFkB->IL8 This compound This compound This compound->Pathway1 Inhibition

Caption: Proposed signaling pathway for this compound's inhibition of IL-8.

G cluster_prep Cell Preparation cluster_treat Treatment Phase cluster_analysis Analysis cluster_data Data Output seed_cells Seed HT-29 or Caco-2 cells cell_attachment Incubate for 24h for attachment seed_cells->cell_attachment add_this compound Add this compound at desired concentrations cell_attachment->add_this compound add_stimulant Add stimulant (IL-1β or LPS) (for IL-8 assay only) add_this compound->add_stimulant if applicable incubation Incubate for experimental duration (e.g., 24h) add_this compound->incubation if no stimulant add_stimulant->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity inflammation IL-8 Measurement (ELISA) incubation->inflammation viability_data Cell Viability (%) cytotoxicity->viability_data il8_data IL-8 Concentration (pg/mL) inflammation->il8_data

Caption: Experimental workflow for this compound studies on colon cancer cells.

Experimental Protocols

General Cell Culture for HT-29 and Caco-2 Lines

Objective: To maintain healthy, proliferating cultures of HT-29 and Caco-2 cells for use in experiments.

Materials:

  • HT-29 or Caco-2 cells

  • Complete Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Sterile serological pipettes and pipette tips

  • Incubator at 37°C, 5% CO₂

Procedure:

  • Culture Maintenance: Grow cells in T-75 flasks with 10-12 mL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculturing (Passaging): a. When cells reach 80-90% confluency, aspirate the medium. b. Wash the cell monolayer with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, until cells detach. d. Neutralize the trypsin by adding 5-7 mL of complete culture medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed new flasks at a split ratio of 1:3 to 1:6, or plate for experiments.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the effect of this compound on the viability of HT-29 and Caco-2 cells.

Materials:

  • Cells cultured as per Protocol 1

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well plate. c. Incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO). c. After 24 hours, carefully replace the medium in each well with 100 µL of the corresponding this compound dilution or control medium. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Reaction: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully aspirate the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes at room temperature.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Secretion

Objective: To quantify the amount of IL-8 secreted by HT-29 or Caco-2 cells following treatment with this compound and an inflammatory stimulant.

Materials:

  • Cells cultured as per Protocol 1

  • 24-well tissue culture plates

  • This compound stock solution

  • Inflammatory stimulants (e.g., IL-1β at 10 ng/mL or LPS at 1 µg/mL)

  • Human IL-8 ELISA kit (follow manufacturer's instructions for specific reagents)

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: a. Seed 2.5 x 10⁵ cells in 500 µL of complete culture medium per well into a 24-well plate. b. Incubate for 48 hours to form a confluent monolayer. c. Gently wash the cells with PBS and replace the medium with 500 µL of serum-free medium. d. Pre-treat the cells with this compound (e.g., 10⁻⁶ M) or vehicle for 1 hour. e. Add the inflammatory stimulant (IL-1β or LPS) to the appropriate wells. f. Incubate for 24 hours at 37°C.

  • Supernatant Collection: a. Collect the culture supernatant from each well. b. Centrifuge at 1,500 x g for 10 minutes to pellet any detached cells. c. Transfer the cleared supernatant to a new tube and store at -80°C if not used immediately.

  • ELISA Procedure: a. Perform the ELISA according to the kit manufacturer's protocol. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Blocking the plate. iii. Adding standards and samples (supernatants). iv. Adding a detection antibody. v. Adding an enzyme conjugate (e.g., Streptavidin-HRP). vi. Adding a substrate to develop color. vii. Stopping the reaction.

  • Data Acquisition and Analysis: a. Read the absorbance at 450 nm. b. Create a standard curve from the absorbance values of the known standards. c. Calculate the concentration of IL-8 in the samples based on the standard curve.

References

Enprostil in Xenograft Models of Gastric Adenocarcinoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic analog of prostaglandin E2 (PGE2), is primarily recognized for its cytoprotective and anti-secretory effects on the gastric mucosa, leading to its use in treating peptic ulcers.[1][2] However, emerging research has indicated its potential as an anti-tumor agent in gastric adenocarcinoma. This document provides detailed application notes and protocols for utilizing this compound in preclinical xenograft models of gastric adenocarcinoma, based on published findings. The protocols and data presented herein are centered on the use of the human gastric adenocarcinoma cell line MKN45G.

Introduction

Prostaglandin E2 (PGE2) signaling has been implicated in the progression of gastrointestinal cancers, including gastric cancer.[3][4] The PGE2 pathway can influence tumor-associated immunosuppression, angiogenesis, cell proliferation, and survival through its interaction with specific E-series prostanoid (EP) receptors. This compound, as a PGE2 analog, offers a therapeutic modality to modulate this pathway. Studies have demonstrated that this compound can significantly inhibit tumor growth and even induce regression in xenograft models of human gastric adenocarcinoma. These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a preclinical setting.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effect of this compound on the growth of MKN45G human gastric adenocarcinoma xenografts in nude mice.

Treatment GroupDosage and AdministrationDuration of TreatmentOutcomeReference
This compound20 µg/kg/day via continuous osmotic mini-pumpDays 1-7 of a 20-day experimentSignificant inhibition of tumor growth
This compound20 µg/kg/day via continuous osmotic mini-pumpDays 7-14 of a 20-day experimentInduction of tumor regression
This compoundNot specified (in vitro)Not specifiedPrevention of gastrin release by MKN45G cells

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Gastric Adenocarcinoma

The following diagram illustrates the proposed mechanism of action for this compound in gastric adenocarcinoma cells, based on its function as a PGE2 analog and its known interactions with EP receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound (PGE2 Analog) EP_Receptor EP Receptors (e.g., EP3) This compound->EP_Receptor Binds to AC Adenylate Cyclase EP_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA Results in CREB ↓ CREB Phosphorylation PKA->CREB Reduces Gene_Expression Altered Gene Expression CREB->Gene_Expression Affects Proliferation ↓ Proliferation Gene_Expression->Proliferation Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Regression Tumor Regression Proliferation->Regression Apoptosis->Regression

Caption: Proposed signaling pathway of this compound in gastric cancer cells.
Experimental Workflow for Xenograft Studies

This diagram outlines the typical workflow for evaluating the efficacy of this compound in a gastric adenocarcinoma xenograft model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (MKN45G) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Endpoint & Tissue Harvest Data_Collection->Endpoint Analysis 9. Data Analysis & Reporting Endpoint->Analysis

Caption: Workflow for this compound xenograft efficacy studies.

Experimental Protocols

Protocol 1: Establishment of Gastric Adenocarcinoma Xenograft Model

Objective: To establish subcutaneous tumors from the MKN45G human gastric adenocarcinoma cell line in immunodeficient mice.

Materials:

  • MKN45G human gastric adenocarcinoma cells.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA.

  • Matrigel® or similar basement membrane matrix (optional, but recommended).

  • Female athymic nude mice (BALB/c nude), 6-8 weeks old.

  • Syringes (1 mL) with 27-gauge needles.

  • Calipers.

Methodology:

  • Cell Culture: Culture MKN45G cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Injection:

    • On the day of injection, harvest cells using Trypsin-EDTA.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cell pellet in a solution of sterile PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the nude mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors should appear within 1-2 weeks.

    • Measure tumor dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Proceed with the treatment protocol when tumors reach an average volume of 100-150 mm³.

Protocol 2: Administration of this compound via Osmotic Mini-pumps

Objective: To administer this compound continuously to tumor-bearing mice to assess its effect on tumor growth.

Materials:

  • Tumor-bearing mice from Protocol 1.

  • This compound.

  • Vehicle solution (e.g., sterile saline or as recommended by the manufacturer).

  • Osmotic mini-pumps (e.g., ALZET®) with an appropriate flow rate and duration.

  • Surgical tools for pump implantation.

Methodology:

  • Preparation of this compound Solution:

    • Based on the target dose of 20 µg/kg/day and the specific flow rate and duration of the selected osmotic mini-pump, calculate the required concentration of this compound in the vehicle solution.

    • Prepare the this compound solution under sterile conditions.

  • Pump Priming and Loading:

    • Following the manufacturer's instructions, prime the osmotic mini-pumps by incubating them in sterile saline at 37°C for at least 4-6 hours.

    • Load the pumps with the prepared this compound solution or vehicle control.

  • Pump Implantation:

    • Anesthetize the tumor-bearing mice.

    • Make a small subcutaneous incision on the back, slightly posterior to the scapulae.

    • Implant the osmotic mini-pump subcutaneously and close the incision with wound clips or sutures.

  • Post-operative Care and Monitoring:

    • Provide appropriate post-operative care, including analgesics as per IACUC guidelines.

    • Continue to monitor tumor volume and body weight 2-3 times per week throughout the study period (e.g., 20 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Concluding Remarks

The protocols and data provided offer a foundational guide for investigating the anti-tumor properties of this compound in gastric adenocarcinoma xenograft models. The significant tumor growth inhibition and regression observed in the MKN45G model warrant further investigation into the underlying molecular mechanisms and the efficacy of this compound in other gastric cancer subtypes. Future studies could explore the combination of this compound with standard chemotherapeutic agents, its effects on the tumor microenvironment, and the identification of predictive biomarkers for treatment response. Researchers should adapt these protocols in accordance with their specific experimental goals and institutional guidelines.

References

Protocol for Investigating the Effects of Enprostil on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Application Note

Enprostil, a synthetic prostaglandin E2 analog, has demonstrated effects on gastrointestinal physiology, including gastric acid secretion and mucosal protection. Its influence on gastric motility, however, presents a more complex profile, with studies indicating varying effects on the rate of gastric emptying depending on the meal composition. This document provides detailed protocols for rigorously evaluating the impact of this compound on both solid and liquid phase gastric emptying. The methodologies described herein, Gastric Emptying Scintigraphy and the ¹³C-Spirulina Breath Test, represent the current gold standards for assessing gastric motility. Adherence to these standardized procedures is crucial for obtaining reliable and reproducible data to elucidate the pharmacodynamic properties of this compound on gastric function.

Introduction

This compound is a synthetic prostaglandin E2 (PGE2) analogue with potent antisecretory and cytoprotective effects on the gastric mucosa.[1][2] Its mechanism of action involves binding to prostaglandin E receptors (EP), with a notable affinity for the EP3 subtype, which is implicated in the contraction of smooth muscle.[3] The effect of this compound on gastric emptying is of significant interest, as alterations in gastric motility can have therapeutic implications for conditions such as gastroparesis and functional dyspepsia.

Clinical studies have yielded mixed results regarding this compound's effect on gastric emptying. Some studies have shown that this compound can accelerate the emptying of solid food in a dose-dependent manner.[4] Conversely, other research has indicated no significant effect on the emptying of liquid meals.[5] These discrepancies highlight the need for standardized and well-controlled experimental protocols to accurately characterize the prokinetic potential of this compound.

This document outlines two primary protocols for assessing gastric emptying: Gastric Emptying Scintigraphy, the "gold standard" imaging technique, and the non-radioactive ¹³C-Spirulina Breath Test.

Data Presentation

Summary of this compound's Effect on Solid Gastric Emptying
Treatment GroupGastric Retention at 90 min (%)Gastric Emptying Index (min⁻¹ x 10⁻²)
Placebo50.5 ± 6.91.62 ± 0.38
This compound (35 µg)35.2 ± 7.42.77 ± 0.56
This compound (70 µg)24.1 ± 8.43.65 ± 0.64
Data from a study in patients with duodenal ulcer.
Summary of this compound's Effect on Liquid Gastric Emptying
Treatment GroupMeal Recovery (%)
Placebo89
This compound (70 µg)67
Data based on polyethylene glycol marker recovery.
Treatment GroupMouth-to-Cecum Transit Time (min)
Placebo119
This compound (70 µg)200
While gastric emptying of the liquid meal was unchanged, the overall transit time was significantly longer with this compound.

Signaling Pathway

This compound, as a prostaglandin E2 analog, is believed to exert its effects on gastric smooth muscle contraction primarily through the EP3 receptor, a G-protein coupled receptor. The binding of this compound to the EP3 receptor initiates a signaling cascade that leads to increased contractility of gastric smooth muscle cells, thereby influencing the rate of gastric emptying.

Enprostil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound EP3 EP3 Receptor This compound->EP3 G_protein Gαi Protein EP3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Contraction Smooth Muscle Contraction PKA->Contraction Inhibits ROCK Rho-associated Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylated MLC_P->Contraction Leads to

Caption: this compound signaling pathway in gastric smooth muscle cells.

Experimental Protocols

The following are detailed protocols for two recommended methods to assess the effect of this compound on gastric emptying. A crossover study design is recommended, where each participant serves as their own control.

Protocol 1: Gastric Emptying Scintigraphy

This protocol is considered the gold standard for measuring gastric emptying and provides quantitative data on the rate of emptying of a radiolabeled meal.

1. Participant Preparation:

  • Participants should fast overnight for at least 8 hours.

  • Medications known to affect gastrointestinal motility should be discontinued for at least 48 hours prior to the study, as approved by the overseeing physician.

  • For diabetic participants, blood glucose levels should be monitored and maintained below 275 mg/dL, as hyperglycemia can delay gastric emptying.

  • Female participants of childbearing potential should be studied during the follicular phase (days 1-10) of their menstrual cycle to minimize hormonal effects on gastric motility.

2. Test Meal:

  • Solid Meal: A standardized low-fat, egg-white meal is recommended.

    • 120 g of liquid egg whites labeled with 0.5-1.0 mCi of ⁹⁹ᵐTc-sulfur colloid.

    • Two slices of white bread.

    • 30 g of jam.

    • 120 mL of water.

  • Liquid Meal (Optional):

    • 300 mL of water with 0.2 mCi of ⁹⁹ᵐTc-sulfur colloid or ¹¹¹In-DTPA.

3. This compound Administration:

  • A single oral dose of this compound (e.g., 35 µg or 70 µg) or a matching placebo will be administered 30 minutes before the consumption of the test meal.

4. Imaging Protocol:

  • The participant should consume the test meal within 10 minutes.

  • Imaging should commence immediately after meal consumption (time 0).

  • Anterior and posterior static images are acquired for 1 minute at 0, 1, 2, and 4 hours post-meal.

  • A dual-head gamma camera is used to acquire the images.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.

  • The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

  • The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0, corrected for radioactive decay.

  • The primary endpoints are the percentage of gastric retention at 2 and 4 hours and the gastric emptying half-time (T₅₀).

Protocol 2: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

This is a non-invasive, non-radioactive method for measuring solid gastric emptying.

1. Participant Preparation:

  • Same as for Gastric Emptying Scintigraphy.

2. Test Meal:

  • A standardized meal containing scrambled eggs mixed with ¹³C-Spirulina, six saltine crackers, and 180 mL of water.

3. This compound Administration:

  • Same as for Gastric Emptying Scintigraphy.

4. Breath Sample Collection:

  • Two baseline breath samples are collected before meal consumption.

  • The participant consumes the test meal within 10 minutes.

  • Post-meal breath samples are collected at 45, 90, 120, 150, 180, and 240 minutes.

  • For each sample, the participant exhales fully into a collection tube.

5. Data Analysis:

  • Breath samples are analyzed using a gas isotope ratio mass spectrometer to determine the ratio of ¹³CO₂ to ¹²CO₂.

  • The rate of ¹³CO₂ excretion is calculated over time, which correlates with the rate of gastric emptying.

  • The primary endpoint is the gastric emptying half-time (T₅₀) and other parameters derived from the ¹³CO₂ excretion curve.

Experimental Workflow

The following diagram illustrates the logical flow of a clinical study investigating the effect of this compound on gastric emptying using a crossover design.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout Period cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization1 Randomization Informed_Consent->Randomization1 Group_A1 Group A: This compound Randomization1->Group_A1 Group_B1 Group B: Placebo Randomization1->Group_B1 GE_Test1 Gastric Emptying Test (Scintigraphy or Breath Test) Group_A1->GE_Test1 Group_B1->GE_Test1 Washout Washout Period (e.g., 7 days) GE_Test1->Washout Group_A2 Group A: Placebo Washout->Group_A2 Group_B2 Group B: This compound Washout->Group_B2 GE_Test2 Gastric Emptying Test (Scintigraphy or Breath Test) Group_A2->GE_Test2 Group_B2->GE_Test2 Data_Analysis Data Collection & Analysis GE_Test2->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Crossover experimental workflow for this compound gastric emptying study.

References

Quantifying Enprostil's Effect on Pepsin Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil, a synthetic prostaglandin E2 (PGE2) analog, is recognized for its potent antisecretory and cytoprotective effects on the gastric mucosa.[1] While its impact on gastric acid secretion is well-documented, its quantitative effect on pepsin secretion is a critical aspect of its pharmacological profile. Pepsin, a primary proteolytic enzyme in the stomach, is a significant factor in the pathophysiology of peptic ulcer disease. Understanding how this compound modulates pepsin secretion is crucial for a comprehensive evaluation of its therapeutic potential.

These application notes provide a detailed overview of the quantitative effects of this compound on pepsin secretion, methodologies for its measurement, and the underlying cellular mechanisms. The information is intended to guide researchers in designing and executing experiments to accurately quantify the impact of this compound and other prostaglandin analogs on this key gastric function.

Data Presentation: Quantitative Effects of this compound on Pepsin Secretion

Table 1: In Vivo Effects of this compound on Pepsin Secretion in Humans

ParameterThis compound DosePercent Change from Control/PlaceboStudy PopulationStimulation MethodReference
Stimulated Pepsin Output70 µg (single dose)↓ 34%Healthy VolunteersMeal[2]
Nocturnal Pepsin Secretion35 µg (twice daily)↓ (Volume and concentration related decrease)Duodenal Ulcer PatientsEndogenous Nocturnal[3]
Nocturnal Pepsin Secretion70 µg (nocturnal dose)↓ (Volume and concentration related decrease)Duodenal Ulcer PatientsEndogenous Nocturnal[3]

Table 2: In Vitro Effects of Prostaglandins on Pepsinogen Secretion from Isolated Chief Cells

CompoundConcentrationPercent Change from BasalCell TypeReference
Prostaglandin E2 (PGE2)10⁻⁶ M↑ (Significant stimulation)Canine Chief Cells[4]
Enisoprost (PGE1 analog)10⁻⁶ M↑ 28.8% (of initial content)Canine Chief Cells
Prostaglandin E2 (PGE2)10⁻⁸ - 10⁻⁴ M↑ (Dose-dependent increase in basal and ACh-stimulated secretion)Human Peptic Cells

Signaling Pathways

The secretion of pepsinogen from gastric chief cells is a complex process regulated by various signaling pathways. This compound, as a prostaglandin E2 analog, exerts its effects by interacting with specific prostaglandin E (EP) receptors on the surface of chief cells.

This compound's Mechanism of Action on Chief Cell Pepsinogen Secretion

This compound is a potent EP3 receptor agonist and also demonstrates affinity for EP1 receptors. The signaling cascade initiated by this compound binding to these receptors can be summarized as follows:

Caption: this compound signaling in chief cells.

Experimental Workflows and Protocols

Accurate quantification of this compound's effect on pepsin secretion requires robust and well-defined experimental protocols. Below are detailed methodologies for both in vivo and in vitro assessment.

In Vivo Measurement of Stimulated Pepsin Secretion

This workflow outlines the key steps for a clinical study to assess the impact of this compound on meal-stimulated pepsin secretion.

G cluster_prep Preparation Phase cluster_treatment Treatment Phase (Cross-over Design) cluster_stimulation Stimulation & Sampling Phase cluster_analysis Analysis Phase SubjectRecruitment Subject Recruitment (Healthy Volunteers or Patients) InformedConsent Informed Consent SubjectRecruitment->InformedConsent BaselineMeasurements Baseline Gastric Juice Collection (Fasting) InformedConsent->BaselineMeasurements DrugAdmin Administer this compound or Placebo (e.g., 70 µg oral) BaselineMeasurements->DrugAdmin Washout Washout Period DrugAdmin->Washout Meal Standardized Meal Stimulation DrugAdmin->Meal CrossoverAdmin Administer Crossover Treatment Washout->CrossoverAdmin CrossoverAdmin->Meal GastricAspiration Continuous or Intermittent Gastric Juice Aspiration Meal->GastricAspiration VolumeMeasurement Measure Gastric Juice Volume GastricAspiration->VolumeMeasurement PepsinAssay Perform Pepsin Activity Assay VolumeMeasurement->PepsinAssay DataAnalysis Calculate Pepsin Output (Concentration x Volume) PepsinAssay->DataAnalysis

Caption: In vivo experimental workflow.

Detailed Experimental Protocols

Protocol 1: Anson Hemoglobin Assay for Pepsin Activity

This classic colorimetric assay measures the amount of tyrosine-containing peptides released from hemoglobin by the action of pepsin.

Materials:

  • Hemoglobin (Bovine)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Hydrochloric acid (HCl), 0.01 N

  • Gastric juice samples

  • Spectrophotometer

  • Water bath (37°C)

  • Vortex mixer

  • Centrifuge

  • Test tubes

Procedure:

  • Substrate Preparation: Prepare a 2.5% (w/v) hemoglobin solution in deionized water. Denature by adjusting the pH to 1.5-2.0 with 0.3 N HCl.

  • Sample Preparation: Centrifuge gastric juice samples to remove any solid debris. Dilute the supernatant with 0.01 N HCl to bring the pepsin activity within the linear range of the assay.

  • Reaction Incubation:

    • Pipette 2.5 mL of the hemoglobin substrate into a test tube.

    • Pre-incubate the substrate at 37°C for 5 minutes.

    • Add 0.5 mL of the diluted gastric juice sample to the substrate solution.

    • Incubate the reaction mixture at 37°C for exactly 10 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5.0 mL of 5% TCA.

    • Vortex the mixture thoroughly.

    • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

  • Sample Clarification: Centrifuge the mixture at 3000 rpm for 15 minutes to pellet the undigested hemoglobin and precipitated proteins.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance at 280 nm using a spectrophotometer. Use a blank prepared by adding TCA to the substrate before the addition of the enzyme sample.

  • Calculation: Pepsin activity is proportional to the absorbance at 280 nm and can be expressed in units/mL, where one unit is defined as the amount of enzyme that produces an increase in absorbance of 0.001 per minute under the assay conditions.

Protocol 2: Kinetic Pepsin Assay with Albumin-Bromphenol Blue

This kinetic assay offers a more rapid and high-throughput alternative to the Anson method.

Materials:

  • Bovine serum albumin

  • Bromphenol blue

  • Hydrochloric acid (HCl), 0.1 N

  • Gastric juice samples

  • Centrifugal analyzer or microplate reader capable of kinetic measurements

  • Test tubes or microplates

Procedure:

  • Substrate Preparation: Prepare a stock solution of bovine serum albumin (e.g., 10 mg/mL) in deionized water. Prepare a stock solution of bromphenol blue (e.g., 1 mg/mL) in ethanol. The working substrate is prepared by mixing the albumin and bromphenol blue solutions in a specific ratio and adjusting the pH to the desired acidic range (e.g., pH 2.0) with 0.1 N HCl. The final concentrations will need to be optimized for the specific instrumentation used.

  • Sample Preparation: Centrifuge and dilute gastric juice samples with 0.01 N HCl as described in Protocol 1.

  • Kinetic Measurement:

    • Pipette the albumin-bromphenol blue substrate into the reaction cuvettes or microplate wells.

    • Equilibrate to 37°C.

    • Add the diluted gastric juice sample to initiate the reaction.

    • Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 595 nm) over time. The rate of color change is proportional to the pepsin activity.

  • Calculation: The rate of change in absorbance per minute (ΔA/min) is used to calculate the pepsin activity in International Units (IU), where one IU is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Conclusion

The provided data and protocols offer a comprehensive framework for quantifying the effects of this compound on pepsin secretion. The in vivo data clearly demonstrate an inhibitory effect of this compound on stimulated and nocturnal pepsin output. The in vitro data on related prostaglandins suggest that this effect may be, at least in part, mediated by a direct action on gastric chief cells. The detailed experimental protocols provide researchers with the necessary tools to conduct their own investigations into the pharmacological effects of this compound and other gastroprotective agents. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the underlying mechanisms and experimental design considerations. Further research, particularly focusing on the dose-response relationship of this compound on isolated human chief cells, would be valuable to further elucidate its precise mechanism of action.

References

Application Notes: Enprostil in the Study and Mitigation of NSAID-Induced Gastric Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their use is frequently associated with gastrointestinal complications, primarily gastric mucosal injury, including erosions and ulcers. The primary mechanism of this injury is the inhibition of cyclooxygenase (COX) enzymes, which leads to a deficiency in prostaglandins that are crucial for maintaining gastric mucosal integrity[1][2]. Enprostil, a synthetic analog of prostaglandin E2 (PGE2), has been investigated as a therapeutic agent to counteract these effects[3][4]. These notes provide an overview of this compound's mechanism, its application in clinical research, and relevant protocols for studying its efficacy.

Mechanism of Action of this compound in Gastric Protection this compound exerts its protective effects on the gastric mucosa through several mechanisms that mimic the actions of endogenous PGE2:

  • Inhibition of Gastric Acid Secretion: this compound binds to EP3 receptors on parietal cells, which inhibits adenylate cyclase activity and reduces cyclic AMP (cAMP) levels. This leads to decreased activation of the H+/K+ ATPase proton pump, thereby suppressing gastric acid secretion. Studies have shown that this compound can reduce total eight-hour meal-stimulated gastric acid secretion by up to 91% at a 70 microgram dose. It also reduces pepsin secretion.

  • Stimulation of Mucosal Defense Factors: The drug stimulates the secretion of protective mucus and bicarbonate from epithelial cells. This creates a pH gradient and a physical barrier that shields the stomach lining from the corrosive effects of gastric acid.

  • Enhancement of Mucosal Blood Flow: this compound promotes blood flow to the gastric mucosa, ensuring an adequate supply of oxygen and nutrients necessary for cellular repair, regeneration, and maintenance of mucosal integrity.

  • Cytoprotective Effects: It enhances the resistance of gastric mucosal cells to injury from noxious agents like NSAIDs, an effect that contributes to its therapeutic benefits in patients requiring long-term NSAID therapy.

NSAIDs counteract these protective mechanisms by inhibiting prostaglandin synthesis, making the gastric mucosa vulnerable to injury. This compound's ability to act as a PGE2 mimetic allows it to restore these protective functions even in the presence of NSAIDs.

Quantitative Data Summary

The efficacy of this compound in healing and preventing NSAID-induced gastric injury has been quantified in several clinical trials. The data below is summarized from key studies.

Table 1: Efficacy of this compound in Healing Active NSAID-Induced Gastric Ulcers Data extracted from a 9-week, double-blind, placebo-controlled trial in patients continuing NSAID therapy.

Treatment Group (n=145)Ulcer Healing Rate at 6 Weeks (%)Ulcer Healing Rate at 9 Weeks (%)Complete Mucosal Healing at 9 Weeks (%)Development of New Lesions (%)
Placebo14191016
This compound 35 µg BID576859 (combined this compound groups)4 (combined this compound groups)
This compound 35 µg TID687459 (combined this compound groups)4 (combined this compound groups)

Table 2: Prophylactic Efficacy of this compound Against Aspirin-Induced Gastric Lesions Data from a study in healthy volunteers administered aspirin (900 mg TID) for one week.

Treatment Group (n=50)Mean Number of Lesions (Erosions + Hemorrhages)
Placebo16.0
This compound 35 µg BID11.1
This compound 70 µg (35 µg BID)8.5
Cimetidine (1g/day)10.1
Sucralfate (4g/day)12.4

Table 3: Effect of this compound on Meal-Stimulated Gastric Acid Secretion Data from a study in patients with inactive duodenal ulcer disease over an 8-hour period.

TreatmentRouteInhibition of 8-hr Gastric Acid Secretion (%)
This compound 35 µgIntragastric58
This compound 70 µgIntragastric82
This compound 35 µgIntraduodenal67
This compound 70 µgIntraduodenal91
Ranitidine 150 mgIntragastric95

Experimental Protocols

Protocol: Clinical Evaluation of this compound for the Treatment of NSAID-Induced Gastric Injury This protocol is based on the methodology of a pivotal multicenter, randomized, double-blind, placebo-controlled study.

1. Objective: To determine the efficacy and safety of this compound (35 µg twice daily and three times daily) compared to placebo in healing gastric ulcers and erosions in patients requiring continuous NSAID therapy for chronic inflammatory arthritis or osteoarthritis.

2. Study Design:

  • A 9-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

3. Participant Selection Criteria:

  • Inclusion Criteria:

    • Male or female patients, mean age of approximately 63 years.

    • Diagnosed with chronic inflammatory arthritis (e.g., rheumatoid arthritis) or osteoarthritis.

    • Requirement for continuous, stable-dose NSAID therapy.

    • Endoscopic evidence of NSAID-induced gastric injury, defined as at least one gastric ulcer or a minimum of four gastric erosions.

    • Stable baseline gastric lesions confirmed by two endoscopies performed within a 2-week interval before randomization.

  • Exclusion Criteria:

    • Use of antacids or other ulcer-healing medications.

    • History of gastric surgery.

    • Active gastrointestinal bleeding.

    • Known hypersensitivity to prostaglandins.

4. Treatment Regimen:

  • Participants are randomly assigned to one of three treatment arms for 9 weeks:

    • Group A: this compound 35 µg, administered orally three times daily.

    • Group B: this compound 35 µg, administered orally twice daily, with one matching placebo dose.

    • Group C: Placebo, administered orally three times daily.

  • All participants continue their prescribed fixed-dose NSAID therapy throughout the study.

5. Assessments and Endpoints:

  • Screening/Baseline: Two upper gastrointestinal endoscopies are performed within a 2-week period to establish a stable baseline of gastric lesions.

  • Follow-up Assessments: Endoscopy is repeated at Week 6 and Week 9 of treatment to assess mucosal status.

  • Primary Efficacy Endpoint: The rate of complete gastric ulcer healing at Week 9. Healing is defined as the complete re-epithelialization of the ulcer crater.

  • Secondary Efficacy Endpoints:

    • Ulcer healing rate at Week 6.

    • Rate of complete mucosal healing (healing of all erosions and ulcers) at Week 9.

    • Incidence of newly developed gastric erosions or ulcers during the treatment period.

  • Safety Assessments: Monitoring and recording of all adverse events (AEs). Special attention is given to gastrointestinal AEs such as diarrhea and abdominal pain.

6. Statistical Analysis:

  • The comparison of ulcer healing rates between the treatment groups is performed using appropriate statistical tests, such as the chi-square test or Fisher's exact test.

  • A p-value of < 0.05 is considered statistically significant.

Visualizations

G cluster_0 Physiological Pathway cluster_1 Cellular Effects cluster_2 Protective Outcomes cluster_3 Pharmacological Intervention AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PG Prostaglandins (PGE2) COX->PG Parietal Parietal Cell PG->Parietal Binds EP3 Receptor Epithelial Epithelial Cell PG->Epithelial BloodVessel Mucosal Blood Vessel PG->BloodVessel AcidOut ↓ Gastric Acid Secretion Parietal->AcidOut MucusOut ↑ Mucus & Bicarbonate Epithelial->MucusOut BloodOut ↑ Mucosal Blood Flow BloodVessel->BloodOut NSAID NSAIDs NSAID->COX Inhibition This compound This compound (PGE2 Analog) This compound->Parietal Mimics PGE2 Action This compound->Epithelial Mimics PGE2 Action This compound->BloodVessel Mimics PGE2 Action

Caption: Workflow for a randomized controlled trial evaluating this compound for NSAID-induced injury.

References

Application of Enprostil in Radioligand Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil is a synthetic prostaglandin E2 (PGE2) analog with significant therapeutic applications, primarily in the treatment of peptic ulcers.[1] Its mechanism of action is centered on its selective agonist activity at the prostaglandin E3 (EP3) receptor.[1] Activation of the EP3 receptor by this compound initiates a signaling cascade that leads to the inhibition of gastric acid secretion and enhancement of the gastric mucosal protective barrier.[1] Understanding the binding characteristics of this compound to its primary target, the EP3 receptor, as well as its affinity for other prostanoid receptors, is crucial for elucidating its pharmacological profile and for the development of novel therapeutic agents. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of compounds like this compound for their cognate receptors.

This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Receptor Profile

This compound mimics the action of endogenous PGE2 but exhibits a more selective binding profile. While PGE2 binds to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), this compound is a potent and selective agonist for the EP3 receptor. The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi).[1] Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in gastric parietal cells results in decreased activity of the proton pump (H+/K+ ATPase), thereby reducing gastric acid secretion.

Beyond its effects on acid secretion, this compound also exerts cytoprotective effects by stimulating the secretion of mucus and bicarbonate, which form a protective layer on the gastric mucosa.

While highly selective for the EP3 receptor, this compound has been shown to interact with other prostanoid receptors, albeit with lower affinity. Understanding this broader receptor interaction profile is essential for a complete pharmacological assessment.

Quantitative Data: Binding Affinity of this compound

The following table summarizes the binding affinities and functional potencies of this compound for various prostanoid receptors as determined by radioligand binding assays and functional assays.

Receptor SubtypeLigand/AgonistAssay TypeValueUnitsReference
EP1This compoundFunctional Assay (EC50)7.50-log[M]
EP3This compoundFunctional Assay (EC50)8.30 ± 0.08-log[M]
EP3 (human)This compoundBinding Assay (Ki)7.90-log[M]
EP3 (rat)This compoundBinding Assay (Ki)7.13-log[M]
EP4This compoundBinding Assay (Ki)7.40-log[M]
FPThis compoundFunctional Assay (EC50)7.34 ± 0.11-log[M]
FP (human)This compoundBinding Assay (Ki)7.10-log[M]
TPThis compoundFunctional Assay (EC50)6.54 ± 0.07-log[M]

Note: EC50 values from functional assays indicate the concentration of agonist that produces 50% of the maximal response, while Ki values from binding assays represent the inhibition constant for a ligand in a competition binding assay, indicating its affinity for the receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for EP3 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human EP3 receptor using a radiolabeled ligand such as [³H]-PGE2.

Materials:

  • Membrane Preparation: Human recombinant EP3 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGE2 (specific activity ~100-200 Ci/mmol).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

  • 96-well Plates.

  • Glass Fiber Filters (e.g., Whatman GF/C).

  • Filtration Apparatus.

  • Scintillation Counter.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation expressing the EP3 receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of 10 µM unlabeled PGE2.

      • Competitive Binding: 50 µL of each this compound dilution.

    • Add 50 µL of [³H]-PGE2 to all wells at a final concentration at or below its Kd (typically 1-5 nM).

    • Add 100 µL of the diluted membrane preparation to all wells.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three to four times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM from wells with excess unlabeled PGE2) from the total binding (CPM from wells with only radioligand and membranes).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound at the EP3 Receptor

Enprostil_EP3_Signaling This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Inhibits) AcidSecretion Decreased Gastric Acid Secretion ProtonPump->AcidSecretion Leads to

Caption: this compound binding to the EP3 receptor activates Gi, inhibiting adenylyl cyclase and reducing cAMP, which decreases proton pump activity and gastric acid secretion.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis MembranePrep Prepare EP3 Receptor Membrane Homogenate Incubation Incubate Membranes with Radioligand & this compound MembranePrep->Incubation LigandPrep Prepare Serial Dilutions of this compound & [3H]-PGE2 LigandPrep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting DataPlot Plot % Specific Binding vs. Log[this compound] Counting->DataPlot Calculation Calculate IC50 and Ki Values DataPlot->Calculation

Caption: Workflow of a competitive radioligand binding assay to determine the binding affinity of this compound for the EP3 receptor.

References

Application Notes and Protocols for Enprostil Administration via Osmotic Mini-Pumps in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the continuous administration of Enprostil, a synthetic prostaglandin E2 analog, to mice using osmotic mini-pumps. This document outlines the mechanism of action, experimental protocols, and expected quantitative outcomes for studies investigating the therapeutic effects of this compound, particularly in the context of gastric cytoprotection and ulcer healing.

Introduction to this compound

This compound is a synthetic analog of prostaglandin E2 (PGE2) with potent antisecretory and cytoprotective effects on the gastric mucosa.[1][2] It primarily functions as a selective agonist for the prostaglandin E receptor 3 (EP3).[1] Activation of the EP3 receptor on parietal cells in the stomach lining inhibits adenylate cyclase, leading to decreased cyclic AMP (camp) levels and subsequent reduction of proton pump (H+/K+ ATPase) activity.[1] This cascade ultimately suppresses gastric acid secretion.[1] Furthermore, this compound enhances the mucosal barrier by stimulating the secretion of mucus and bicarbonate, which protect the stomach lining from acidic damage.

Continuous administration of this compound via osmotic mini-pumps offers a significant advantage over intermittent injections by maintaining stable plasma concentrations of the compound, which is crucial for long-term efficacy studies and for mimicking a clinical dosing regimen.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of this compound. It is important to note that while a study has reported the use of this compound in mice via osmotic mini-pumps for cancer research, detailed quantitative data for gastric ulcer models in mice with this specific administration route is limited. Therefore, the data presented below is illustrative and compiled from studies using various administration routes and in different species to provide an expected therapeutic window. Researchers should perform dose-response studies to determine the optimal concentration for their specific mouse model.

Table 1: Effect of Continuous this compound Administration on Gastric Ulcer Healing in a Mouse Model

Treatment GroupDose (µg/kg/day)Duration (Days)Ulcer Index (Mean ± SD)% Inhibition of Ulcer Formation
Vehicle Control0725.4 ± 4.20%
This compound10715.1 ± 3.540.6%
This compound2079.8 ± 2.161.4%
This compound5075.2 ± 1.879.5%

This table presents illustrative data based on the known anti-ulcer activity of this compound. Actual results may vary depending on the mouse strain, ulcer induction method, and other experimental conditions.

Table 2: Effect of Continuous this compound Administration on Gastric Acid and Mucus Production in Mice

Treatment GroupDose (µg/kg/day)Gastric Acid Output (µEq/h) (Mean ± SD)Gastric Mucus Content (µg/g tissue) (Mean ± SD)
Vehicle Control012.5 ± 2.1150 ± 25
This compound205.8 ± 1.5275 ± 38

This table provides expected outcomes based on the known mechanisms of this compound, which include inhibition of gastric acid secretion and stimulation of mucus production.

Experimental Protocols

Preparation of this compound for Osmotic Mini-Pump Loading

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline with a solubilizing agent like ethanol or DMSO, if necessary)

  • Osmotic mini-pumps (e.g., ALZET®)

  • Sterile syringes and needles

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required concentration of this compound based on the desired daily dose, the pumping rate of the osmotic mini-pump, and the average body weight of the mice.

  • Dissolve the calculated amount of this compound in the sterile vehicle. Ensure complete dissolution. A small percentage of a solubilizing agent may be required, but its concentration should be kept to a minimum and be consistent across all experimental groups, including the vehicle control.

  • Filter-sterilize the this compound solution using a 0.22 µm syringe filter into a sterile tube.

  • Following the manufacturer's instructions, fill the osmotic mini-pumps with the sterile this compound solution or vehicle control using a sterile syringe.

  • Prime the filled pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate pumping upon implantation.

Surgical Implantation of Osmotic Mini-Pumps

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • Gauze

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Warming pad

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Administer a pre-operative analgesic as per IACUC guidelines.

  • Shave the fur from the dorsal mid-scapular region.

  • Cleanse the surgical site with an antiseptic solution.

  • Make a small (~1 cm) incision in the skin.

  • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic mini-pump.

  • Insert the primed osmotic mini-pump into the subcutaneous pocket, with the delivery portal oriented away from the incision site.

  • Close the incision with wound clips or sutures.

  • Monitor the mouse on a warming pad until it has fully recovered from anesthesia.

  • Provide post-operative analgesia as recommended by your institution's veterinary staff and monitor the animal daily for signs of pain, distress, or infection at the surgical site.

Induction of Gastric Ulcers (Example: NSAID-Induced Model)

Materials:

  • Non-steroidal anti-inflammatory drug (NSAID) (e.g., Indomethacin)

  • Vehicle for NSAID (e.g., 1% carboxymethyl cellulose)

Procedure:

  • Following the implantation of the osmotic mini-pumps (allowing for a recovery period, e.g., 24 hours), administer the ulcerogenic agent.

  • For an indomethacin-induced ulcer model, administer a single dose of indomethacin (e.g., 20-40 mg/kg) orally or subcutaneously.

  • House the mice with free access to water but withhold food for a defined period (e.g., 18-24 hours) prior to and after NSAID administration to facilitate ulcer development.

  • At the end of the experimental period (e.g., 4-6 hours after NSAID administration or as determined by pilot studies), humanely euthanize the mice.

Evaluation of Gastric Lesions

Materials:

  • Dissecting microscope

  • Formalin (10% neutral buffered)

  • Ruler or caliper

Procedure:

  • Carefully dissect the stomach and open it along the greater curvature.

  • Gently rinse the stomach with saline to remove any contents.

  • Pin the stomach flat on a dissecting board and examine the mucosal surface under a dissecting microscope.

  • Score the gastric lesions based on their number and severity. A common scoring system is to measure the length of each lesion in millimeters and sum the lengths to obtain a total ulcer index for each stomach.

  • For histological analysis, fix the stomach tissue in 10% neutral buffered formalin.

Visualizations

Enprostil_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to G_Protein Gi Protein EP3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Secretes ATP ATP cAMP->Proton_Pump Activates Gastric_Acid_Secretion Decreased Gastric Acid Secretion

Caption: this compound's signaling pathway for inhibiting gastric acid secretion.

Experimental_Workflow Start Start Prepare_this compound Prepare this compound Solution and Fill Osmotic Pumps Start->Prepare_this compound Prime_Pumps Prime Osmotic Pumps (37°C Saline) Prepare_this compound->Prime_Pumps Anesthetize Anesthetize Mouse Prime_Pumps->Anesthetize Implant_Pump Surgically Implant Osmotic Mini-Pump Anesthetize->Implant_Pump Recovery Post-operative Recovery Implant_Pump->Recovery Induce_Ulcer Induce Gastric Ulcer (e.g., with NSAID) Recovery->Induce_Ulcer Euthanize Euthanize Mouse at Endpoint Induce_Ulcer->Euthanize Excise_Stomach Excise and Open Stomach Euthanize->Excise_Stomach Analyze_Lesions Score Gastric Lesions and/or Perform Histology Excise_Stomach->Analyze_Lesions End End Analyze_Lesions->End

Caption: Experimental workflow for this compound administration in a mouse ulcer model.

References

Troubleshooting & Optimization

Enprostil Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility and stability of enprostil in common laboratory solvents. This resource is designed to assist researchers in preparing and handling this compound solutions for various experimental applications, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM[1]. While specific quantitative data for other common lab solvents is limited, its structural analog, prostaglandin E2 (PGE2), is freely soluble in organic solvents such as ethanol, methanol, and acetone, with a solubility of at least 10 mg/mL in these solvents[2]. Another source indicates PGE2 is soluble up to 100 mg/mL in ethanol and DMSO[3]. Given the structural similarities, this compound is expected to have comparable solubility in these solvents.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol. For example, to make a 10 mM stock solution in DMSO, dissolve 4.005 mg of this compound (molar mass: 400.47 g/mol ) in 1 mL of DMSO[1]. It is recommended to use anhydrous solvents to minimize potential degradation.

Q3: What are the known degradation products of this compound?

A3: The major degradation products of this compound include its 8-iso-diastereomer and the corresponding Δ⁵-isomer[4]. Stability-indicating HPLC methods have been developed to separate this compound from these and other degradation products.

Q4: How should I store this compound solutions to ensure stability?

A4: Stock solutions of this compound in organic solvents should be stored at -20°C. Based on data for the similar compound PGE2, this compound is expected to be stable for at least one month under these conditions when dissolved in solvents like ethanol, methanol, acetone, or DMSO. Aqueous solutions of prostaglandins are generally less stable and it is not recommended to store them for more than a day.

Q5: Is this compound stable in aqueous solutions?

A5: Prostaglandin E2, a related compound, is unstable in aqueous solutions with a pH greater than 7.4, as basic conditions can lead to degradation. It is therefore recommended to prepare aqueous solutions of this compound fresh before use and to avoid basic pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound is not dissolving in the chosen solvent. The concentration may be too high.Try preparing a more dilute solution. Refer to the solubility table for guidance.
The solvent may not be appropriate.While this compound is soluble in DMSO, ethanol, and methanol, its solubility in other solvents may be limited. Consider using one of the recommended solvents.
The quality of the solvent is poor (e.g., contains water).Use high-purity, anhydrous solvents.
Precipitation is observed in the solution upon storage. The storage temperature is too high.Store stock solutions at -20°C.
The solution has been stored for too long.Prepare fresh stock solutions regularly. For PGE2, stability in organic solvents at -20°C is at least one month.
For aqueous solutions, the compound has degraded.Prepare aqueous solutions fresh before each experiment.
Inconsistent experimental results. The this compound solution may have degraded.Ensure proper storage of stock solutions. Prepare fresh dilutions for each experiment. Consider performing a stability check of your solution using HPLC.
Inaccurate concentration of the stock solution.Verify the initial weighing and solvent volume. If possible, confirm the concentration using a validated analytical method like HPLC-UV.

Quantitative Data Summary

This compound and Prostaglandin E2 (PGE2) Solubility
Compound Solvent Solubility Molar Mass ( g/mol )
This compound DMSO10 mM400.47
Prostaglandin E2 Ethanol~100 mg/mL, 45 mM352.47
Methanol≥ 10 mg/mL
Acetone≥ 10 mg/mL
DMSO~100 mg/mL, 100 mM, ≥ 10 mg/mL
PBS (pH 7.2)~5 mg/mL

Note: Data for Prostaglandin E2 is provided as a reference due to its structural similarity to this compound.

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Dilute an aliquot of the supernatant to a suitable concentration and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol for Assessing this compound Stability (Forced Degradation Study)
  • Sample Preparation: Prepare solutions of this compound in the desired solvent and subject them to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

This compound Signaling Pathway

This compound is a synthetic analog of prostaglandin E2 (PGE2) and primarily acts as an agonist for the prostaglandin E receptor 3 (EP3). The binding of this compound to the EP3 receptor on gastric parietal cells initiates a signaling cascade that leads to the inhibition of gastric acid secretion.

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Inhibits H_ion H+ Secretion ProtonPump->H_ion Reduces

Caption: this compound's mechanism of action via the EP3 receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in a given solvent.

Solubility_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge or filter B->C D Collect supernatant C->D E Dilute aliquot D->E F Analyze by HPLC-UV E->F

Caption: A typical experimental workflow for determining this compound solubility.

References

Technical Support Center: Managing Enprostil-Induced Diarrhea in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect in animal studies involving Enprostil.

Troubleshooting Guide: Managing Diarrhea in this compound-Treated Animals

Diarrhea is a common, dose-dependent side effect of this compound, a synthetic prostaglandin E2 analogue that selectively activates the EP3 receptor.[1][2] Prompt and effective management is crucial to ensure animal welfare and the integrity of study data. This guide provides a stepwise approach to addressing this adverse effect.

Immediate Steps and Observational Protocol
  • Isolate the Affected Animal: If housing socially, temporarily isolate the animal to prevent the spread of potential infectious agents and to accurately monitor fecal output and clinical signs.

  • Assess Severity:

    • Mild: Loose or unformed stools without a significant change in the animal's overall behavior, activity, or hydration status.

    • Moderate: Watery stools, possibly with increased frequency, accompanied by mild signs of lethargy or decreased food/water intake.

    • Severe: Profuse, watery diarrhea, significant lethargy, signs of dehydration (e.g., sunken eyes, skin tenting), and/or a hunched posture.

  • Supportive Care:

    • Hydration: Ensure continuous access to fresh, clean water. For moderate to severe cases, provide supplemental hydration with electrolyte solutions.[3]

    • Diet: Provide a highly digestible, low-fat diet. Wet mash or hydrogels can also help maintain hydration.

    • Cleanliness: Maintain a clean and dry cage environment to prevent skin irritation and secondary infections.

Experimental and Pharmacological Interventions

If supportive care is insufficient, the following interventions may be considered, depending on the severity of the diarrhea and the experimental protocol.

Intervention CategorySpecific ActionRationale
Dose Adjustment Reduce the dose of this compound.Diarrhea is a dose-dependent side effect.[2] A lower dose may still achieve the desired therapeutic effect with less severe gastrointestinal adverse effects.
Anti-diarrheal Agents Administer loperamide.Loperamide is a peripherally acting µ-opioid receptor agonist that decreases propulsive peristalsis and increases intestinal transit time, allowing for greater water and electrolyte absorption.[4]
Fluid and Electrolyte Replacement Administer subcutaneous or intravenous fluids.To correct dehydration and electrolyte imbalances, which are common consequences of severe diarrhea.

Experimental Workflow for Managing this compound-Induced Diarrhea

experimental_workflow start Diarrhea Observed in this compound-Treated Animal assess_severity Assess Severity of Diarrhea start->assess_severity mild_diarrhea Mild Diarrhea assess_severity->mild_diarrhea Loose stools, normal behavior moderate_diarrhea Moderate Diarrhea assess_severity->moderate_diarrhea Watery stools, mild lethargy severe_diarrhea Severe Diarrhea assess_severity->severe_diarrhea Profuse diarrhea, dehydration supportive_care Initiate Supportive Care: Hydration, Diet, Cleanliness mild_diarrhea->supportive_care moderate_diarrhea->supportive_care fluid_therapy Administer Fluid and Electrolyte Therapy severe_diarrhea->fluid_therapy monitor_24h Monitor for 24 Hours supportive_care->monitor_24h resolution Diarrhea Resolves monitor_24h->resolution Yes no_resolution No Resolution / Worsening monitor_24h->no_resolution No dose_reduction Consider this compound Dose Reduction no_resolution->dose_reduction loperamide_admin Administer Loperamide dose_reduction->loperamide_admin If diarrhea persists consult_vet Consult Veterinarian dose_reduction->consult_vet If dose cannot be reduced continue_monitoring Continue Monitoring and Supportive Care loperamide_admin->continue_monitoring fluid_therapy->loperamide_admin continue_monitoring->consult_vet If no improvement

Workflow for managing this compound-induced diarrhea.

Frequently Asked Questions (FAQs)

Mechanism of Action

Q1: Why does this compound cause diarrhea?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2) and a selective agonist for the EP3 receptor. In the gastrointestinal tract, activation of the EP3 receptor has two main effects that contribute to diarrhea:

  • Increased Intestinal Secretion: EP3 receptor activation stimulates the secretion of bicarbonate (HCO3-) and mucus in the intestine. This increased fluid secretion can overwhelm the absorptive capacity of the colon, leading to watery stools.

  • Altered Motility: PGE2, which this compound mimics, can increase the frequency of migrating spike bursts in the colon, which is associated with increased propulsive activity. This reduces the transit time for intestinal contents, further limiting water absorption.

Q2: What is the signaling pathway for this compound-induced diarrhea?

A2: The primary signaling pathway involves the coupling of the EP3 receptor to a Gi protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. While a decrease in cAMP is typically associated with reduced secretion, the EP3 receptor's effect on intestinal fluid secretion is complex and appears to also involve other signaling pathways that lead to increased bicarbonate secretion.

enprostil_diarrhea_pathway cluster_enterocyte Intestinal Epithelial Cell This compound This compound EP3 EP3 Receptor This compound->EP3 binds to Gi Gi Protein EP3->Gi activates HCO3_secretion ↑ HCO3- Secretion EP3->HCO3_secretion stimulates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Fluid_Secretion ↑ Fluid Secretion HCO3_secretion->Fluid_Secretion Diarrhea Diarrhea Fluid_Secretion->Diarrhea

Simplified signaling pathway of this compound-induced diarrhea.
Experimental Protocols and Data

Q3: Are there established protocols for inducing and managing this compound-induced diarrhea in animal models?

A3: While specific protocols for this compound are not widely published, protocols for inducing diarrhea with secretagogues like castor oil or PGE2 itself can be adapted. A general protocol for managing drug-induced diarrhea involves:

  • Baseline Monitoring: Record baseline body weight, food and water consumption, and fecal consistency for several days before this compound administration.

  • This compound Administration: Administer this compound at the desired dose and route.

  • Post-Dosing Monitoring: Observe animals for the onset, duration, and severity of diarrhea. Record fecal consistency using a standardized scoring system (e.g., 0=normal, 1=soft, 2=loose, 3=watery). Monitor body weight and food/water intake daily.

  • Intervention: If diarrhea is moderate to severe, implement the troubleshooting guide outlined above.

  • Data Collection: Collect fecal samples for analysis if required by the study protocol. At the end of the study, intestinal tissues can be collected for histological examination.

Q4: What is the expected incidence and dose-response of diarrhea with this compound in animal studies?

A4: Quantitative data on the incidence of diarrhea with this compound in preclinical animal studies is limited. However, human clinical trials have shown a clear dose-dependent relationship.

Study PopulationThis compound DoseIncidence of Diarrhea
Human35 mcg twice daily~10-14%
Human70 mcg twice dailySignificantly higher than 35 mcg dose

In a study on rats, this compound was administered at doses ranging from 15 to 250 micrograms/kg, with a significant increase in gastric mucus secretion observed at 60 micrograms/kg. While this study did not quantify diarrhea, it provides a relevant dose range for rodent studies. Another study in cecectomized rats showed that dimethyl prostaglandin E2 at 300 micrograms/kg orally induced diarrhea.

Q5: Can anti-diarrheal medications interfere with the experimental results?

A5: Yes, it is possible. For example, loperamide's mechanism of action on opioid receptors in the gut could potentially confound studies investigating gastrointestinal motility or pain. Therefore, the use of any concurrent medications should be carefully considered and documented. If possible, a pilot study to assess the impact of the anti-diarrheal agent on the study's endpoints is recommended.

Troubleshooting and Best Practices

Q6: What should I do if an animal develops severe, unresponsive diarrhea?

A6: If an animal's condition deteriorates despite supportive care and first-line interventions, it is crucial to consult with the attending veterinarian immediately. Euthanasia may need to be considered as a humane endpoint if the animal is in significant distress.

Q7: How can I minimize the impact of diarrhea on my study?

A7:

  • Acclimatization: Ensure animals are properly acclimatized to the housing and diet before the study begins to minimize stress-related gastrointestinal upset.

  • Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify the optimal dose of this compound that achieves the desired therapeutic effect with a manageable level of diarrhea.

  • Consistent Monitoring: Implement a consistent and thorough monitoring plan to detect and manage diarrhea early.

  • Standardized Scoring: Use a standardized fecal scoring system to objectively assess the severity of diarrhea.

By following these guidelines and FAQs, researchers can better manage this compound-induced diarrhea in their animal studies, ensuring both the ethical treatment of animals and the collection of high-quality, reliable data.

References

Potential off-target effects of Enprostil in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enprostil in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2] Its primary mechanism of action is as a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3).[1] In the gastrointestinal tract, activation of the EP3 receptor on parietal cells inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of the proton pump (H+/K+ ATPase), resulting in decreased gastric acid secretion.[1] Additionally, this compound stimulates the secretion of protective mucus and bicarbonate in the stomach.[1]

Q2: What are the known off-target effects of this compound?

A2: While this compound is a selective agonist for the EP3 receptor, it has been shown to interact with other prostanoid receptors, which can be considered off-target effects. Notably, this compound exhibits agonist activity at the prostaglandin F2-alpha receptor (FP) and the thromboxane A2 receptor (TP). It has also been reported to have activity at the EP1 receptor. Conversely, studies have shown no significant activity at the EP2, prostaglandin D2 (DP), and prostacyclin (IP) receptors at concentrations up to 10 µM.

Q3: How should I store and handle this compound for cell-based assays?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For use in cell culture, it is recommended to prepare a concentrated stock solution in a solvent such as DMSO or ethanol and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium. The final concentration of the organic solvent in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected downstream signaling pathways activated by this compound's on-target and off-target activities?

A4: this compound's on-target activation of the Gi-coupled EP3 receptor leads to a decrease in intracellular cAMP levels. Its off-target effects on the Gq-coupled EP1, FP, and TP receptors would be expected to increase intracellular calcium (Ca2+) and activate protein kinase C (PKC). Potential weak interactions with the Gs-coupled EP4 receptor could lead to an increase in cAMP.

Quantitative Data Summary

The following table summarizes the known binding affinities and functional potencies of this compound at various prostanoid receptors. It is important to note that this data is aggregated from multiple sources and experimental conditions may vary.

Receptor SubtypeSpeciesAssay TypeValueUnitReference
EP1 HumanEC507.50 (-log[M])M
EP3 HumanEC507.90 (-log[M])M
EP3 RatKi7.13 (-log[M])M
EP3 Guinea-pigEC508.30 (-log[M])M
EP4 HumanKi7.40 (-log[M])M
FP HumanKi7.10 (-log[M])M
FP RatEC507.34 (-log[M])M
TP Guinea-pigEC506.54 (-log[M])M
IP (Prostacyclin) Human-No activity-
EP2 Guinea-pig-No activity (up to 10 µM)-
DP Guinea-pig-No activity (up to 10 µM)-

Note on Data Interpretation:

  • EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.

  • Ki (Inhibition constant): A measure of the binding affinity of an inhibitor.

  • A lower EC50 or Ki value indicates higher potency or affinity, respectively.

  • The values presented as -log[M] can be converted to molar concentration (e.g., a -log[M] of 7.5 corresponds to an EC50 of 10-7.5 M, or approximately 31.6 nM).

Signaling Pathway Diagrams

Enprostil_On_Target_Signaling This compound This compound EP3 EP3 Receptor (Gi-coupled) This compound->EP3 AC Adenylate Cyclase EP3->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Gastric Acid Secretion PKA->Cellular_Response

Caption: On-target signaling pathway of this compound via the EP3 receptor.

Enprostil_Off_Target_Signaling cluster_Gq Gq-coupled Off-Targets cluster_Gs Potential Gs-coupled Off-Target EP1 EP1 Receptor PLC Phospholipase C EP1->PLC FP FP Receptor FP->PLC TP TP Receptor TP->PLC EP4 EP4 Receptor AC Adenylate Cyclase EP4->AC Activation This compound This compound This compound->EP1 This compound->FP This compound->TP This compound->EP4 Potential IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activation of PKC IP3_DAG->Ca_PKC cAMP ↑ cAMP AC->cAMP

Caption: Potential off-target signaling pathways of this compound.

Troubleshooting Guides

Issue 1: Unexpected Increase in Intracellular Calcium

  • Symptoms: You are studying the effect of this compound on a cell line expressing the EP3 receptor, but you observe an increase in intracellular calcium, which is not the canonical signaling pathway for Gi-coupled receptors.

  • Possible Cause: Your cell line may endogenously express Gq-coupled prostanoid receptors such as EP1, FP, or TP, for which this compound has agonist activity.

  • Troubleshooting Steps:

    • Characterize your cell line: Perform RT-qPCR or Western blotting to determine the expression profile of prostanoid receptors (EP1, EP3, FP, TP) in your cell line.

    • Use selective antagonists: Pre-treat your cells with selective antagonists for EP1, FP, and TP receptors before stimulating with this compound. If the calcium response is diminished, it confirms off-target activation.

    • Dose-response curve: Generate a dose-response curve for this compound. Off-target effects may only be apparent at higher concentrations.

    • Consider a different cell line: If endogenous expression of off-target receptors is high, consider using a recombinant cell line that only expresses the EP3 receptor.

Issue 2: Inconsistent or No Change in cAMP Levels

  • Symptoms: You are not observing a consistent decrease in forskolin-stimulated cAMP levels upon treatment with this compound in your EP3-expressing cell line.

  • Possible Causes:

    • Low expression or desensitization of the EP3 receptor.

    • Suboptimal assay conditions.

    • Degradation of this compound.

    • Co-expression of Gs-coupled receptors that are also activated by this compound (e.g., EP4), masking the Gi-mediated inhibition of cAMP.

  • Troubleshooting Steps:

    • Verify receptor expression: Confirm the expression and cell surface localization of the EP3 receptor using techniques like flow cytometry or immunofluorescence.

    • Optimize assay parameters:

      • Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Optimize the concentration of forskolin used to stimulate adenylyl cyclase.

      • Optimize cell seeding density and stimulation time.

    • Check this compound integrity: Prepare fresh dilutions of this compound from a new stock to rule out degradation.

    • Investigate co-expression of EP4: As with the calcium issue, check for the expression of the EP4 receptor. If present, consider using an EP4-selective antagonist.

Issue 3: High Background Signal in Functional Assays

  • Symptoms: Your functional assays (e.g., cAMP or calcium assays) show a high basal signal, making it difficult to detect a response to this compound.

  • Possible Causes:

    • Constitutive activity of the expressed receptor.

    • Endogenous production of prostaglandins by the cells.

    • Serum components in the culture medium activating the receptors.

  • Troubleshooting Steps:

    • Serum starve the cells: Before the assay, incubate the cells in serum-free medium for several hours to reduce basal signaling.

    • Use a cyclooxygenase (COX) inhibitor: Pre-treat the cells with a COX inhibitor (e.g., indomethacin) to block the endogenous production of prostaglandins.

    • Assay buffer optimization: Ensure your assay buffer does not contain components that could interfere with the signaling pathway being measured.

Experimental Protocols

Protocol 1: cAMP Measurement for Gi-Coupled Receptor (EP3) Activation

  • Objective: To determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the EP3 receptor.

  • Methodology:

    • Cell Seeding: Seed cells expressing the EP3 receptor in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Cell Treatment:

      • Wash the cells with assay buffer.

      • Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.

    • Stimulation: Add a pre-determined concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.

    • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP_Assay_Workflow A Seed EP3-expressing cells in a multi-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound (in the presence of a PDE inhibitor) B->C D Stimulate with Forskolin C->D E Lyse cells and measure intracellular cAMP D->E F Data analysis: Generate dose-response curve and calculate IC50 E->F Beta_Arrestin_Workflow A Seed engineered cells (tagged EP3 and β-arrestin) B Prepare serial dilutions of this compound A->B C Treat cells with this compound B->C D Add reporter enzyme substrate C->D E Measure luminescence/ fluorescence signal D->E F Data analysis: Generate dose-response curve and calculate EC50 E->F

References

Optimizing Enprostil Concentration for Cytoprotection Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for designing and troubleshooting experiments involving the cytoprotective agent Enprostil. This compound, a synthetic prostaglandin E2 analog, is recognized for its ability to protect cells from various damaging agents.[1] This guide offers a comprehensive overview of recommended concentrations, detailed experimental protocols, and solutions to common challenges encountered in cytoprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytoprotective action?

A1: this compound exerts its cytoprotective effects primarily by mimicking the action of prostaglandin E2 (PGE2).[1] It binds to the EP3 receptor, a G-protein coupled receptor.[1] This binding inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately enhances cellular resistance to injury.[1] In the gastrointestinal tract, this compound also stimulates the secretion of protective mucus and bicarbonate.

Q2: In which experimental models has this compound demonstrated cytoprotection?

A2: this compound has shown significant cytoprotective effects in various models, most notably in protecting the gastric and intestinal mucosa from damage induced by agents like ethanol and NSAIDs. Studies have been conducted in vivo in rats and humans, as well as in vitro using intestinal epithelial cell lines.

Q3: What is a typical concentration range for this compound in in vitro studies?

A3: For in vitro cytoprotection assays, concentrations can vary depending on the cell type and the nature of the cellular insult. A study on intestinal epithelial cell lines demonstrated a significant cytoprotective effect against ethanol-induced damage. While specific optimal concentrations need to be determined empirically, a starting point for dose-response experiments could be in the nanomolar to low micromolar range.

Q4: Are there any known issues with this compound's solubility or stability in cell culture?

A4: While specific data on this compound's long-term stability in all types of cell culture media is not extensively published, it is crucial to ensure its proper dissolution. As with many lipid-based compounds, preparing a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) before further dilution in aqueous media is recommended. The final solvent concentration in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: Can this compound be used in combination with other drugs in cytoprotection studies?

A5: Yes, this compound has been studied in combination with other drugs. For instance, its efficacy has been compared to H2-receptor antagonists like cimetidine and ranitidine in clinical trials for ulcer treatment. When planning combination studies, it is essential to consider potential drug-drug interactions and their impact on the experimental outcomes.

Data Presentation: this compound Concentration in Cytoprotection Studies

The following tables summarize the concentrations of this compound used in various published cytoprotection studies. These values can serve as a guide for designing your experimental protocols.

Table 1: In Vivo Studies

Model Organism Experimental Context This compound Concentration/Dose Observed Cytoprotective Effect Reference
RatEthanol-induced gastric injury1 µg/kg (intragastrically)Prevention of microvascular damage
RatGeneral gastric cytoprotection0.1 - 100 µg/kg (intragastric perfusion)Dose-dependent cytoprotective action
RatStimulation of gastric mucus secretion15 - 250 µg/kg (oral)Significant increase in mucus at 60 µg/kg
RatRadiation-induced intestinal injury5 µg/kg (oral)No significant protection observed

Table 2: Human Clinical Trials (for context of therapeutic dosage)

Study Population Condition This compound Dose Outcome Reference
Healthy VolunteersGastroduodenal mucosa protection35 µg or 70 µg twice daily-
PatientsDuodenal Ulcer35 µg twice dailyEffective and safe therapy
PatientsGastric Ulcer35 µg or 70 µg twice dailyHealing rates of 82% (35µg) and 70% (70µg) after 6 weeks
PatientsDuodenal Ulcer35 µg twice dailySimilar efficacy to cimetidine
PatientsDuodenal Ulcer in remission35 µg twice daily or 70 µg nocturnal doseInhibition of intragastric acidity

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the cytoprotective effect of this compound against ethanol-induced injury in an intestinal epithelial cell line.

In Vitro Cytoprotection Assay: Ethanol-Induced Injury in Intestinal Epithelial Cells

Objective: To determine the optimal concentration of this compound for protecting intestinal epithelial cells from ethanol-induced cell death.

Materials:

  • Intestinal epithelial cell line (e.g., IRD 98 or IEC 17)

  • Complete cell culture medium

  • This compound

  • Ethanol (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture the intestinal epithelial cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

    • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Ethanol-Induced Injury:

    • Prepare a solution of ethanol in serum-free medium to the desired final concentration (e.g., 3%).

    • After the this compound pre-treatment, remove the medium and add the ethanol-containing medium to the wells. Include a control group of cells not exposed to ethanol.

    • Incubate the cells with ethanol for a specific duration (e.g., 30-60 minutes).

  • Cell Viability Assessment:

    • After the ethanol incubation, remove the medium and wash the cells gently with PBS.

    • Add fresh complete medium to the wells.

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the dose-response relationship and the optimal protective concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No cytoprotective effect observed - this compound concentration is too low.- Pre-treatment time is too short.- The cellular insult is too severe.- Perform a dose-response experiment with a wider range of this compound concentrations.- Optimize the pre-treatment duration.- Reduce the concentration or duration of the damaging agent.
High variability between replicate wells - Uneven cell seeding.- Inconsistent pipetting.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples.
Cytotoxicity observed with this compound alone - this compound concentration is too high.- Solvent toxicity.- Lower the concentration of this compound.- Ensure the final solvent concentration is below the toxic threshold for the cell line.
This compound precipitation in media - Poor solubility of this compound.- High concentration of the stock solution.- Ensure the stock solution is fully dissolved before diluting in media.- Prepare fresh dilutions for each experiment.- Consider using a different solvent for the stock solution.

Visualizations

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with This compound Concentrations incubate_24h->pretreat induce_injury Induce Cellular Injury (e.g., with Ethanol) pretreat->induce_injury assess_viability Assess Cell Viability (e.g., MTT Assay) induce_injury->assess_viability analyze_data Analyze Data and Determine Optimal Concentration assess_viability->analyze_data end End analyze_data->end

Caption: In Vitro Cytoprotection Assay Workflow.

References

Technical Support Center: Investigating the Impact of Smoking on Enprostil Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of smoking on the efficacy of Enprostil in animal models. The information is based on the known mechanisms of this compound and the biological effects of tobacco smoke constituents.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2][3] Its primary therapeutic effects in the gastrointestinal tract are attributed to several mechanisms:

  • Inhibition of Gastric Acid Secretion: this compound binds to the EP3 receptor on parietal cells, which inhibits the production of cyclic AMP (cAMP) and subsequently reduces the activity of the H+/K+ ATPase proton pump, leading to decreased hydrochloric acid secretion.[1]

  • Gastric Mucosal Protection (Cytoprotection): It stimulates the secretion of mucus and bicarbonate, which form a protective layer over the gastric mucosa.[1]

  • Promotion of Blood Flow: this compound enhances blood flow to the gastric mucosa, which is crucial for cellular repair and maintaining mucosal integrity.

  • Anti-inflammatory Effects: As a prostaglandin analog, it possesses anti-inflammatory properties that can aid in the healing of ulcers.

Q2: How might smoking or nicotine exposure theoretically interfere with this compound's efficacy?

A2: While direct studies are lacking, based on current knowledge of nicotine's effects, several potential mechanisms of interaction exist:

  • Alteration of Prostaglandin E2 (PGE2) Levels: Nicotine has been shown to have a dual effect on PGE2. In some contexts, high doses of intragastric nicotine can inhibit PGE2 production, which would directly counteract the PGE2-mimicking effect of this compound. In other chronic inflammatory settings, nicotine can increase the expression of cyclooxygenase-2 (COX-2) and subsequently elevate PGE2 levels, potentially altering the cellular response to exogenous PGE2 analogs like this compound.

  • Induction of a Pro-inflammatory State: Chronic exposure to cigarette smoke is known to induce a systemic and localized inflammatory response, characterized by the infiltration of neutrophils and macrophages. This underlying inflammation could potentially diminish the therapeutic efficacy of anti-ulcer agents.

  • Desensitization to Prostaglandin Signaling: Chronic smokers may exhibit desensitization to prostaglandin-dependent pathways. For instance, nicotine has been shown to evoke prostaglandin-dependent gastric dysrhythmias in non-smokers, an effect that is absent in chronic smokers, suggesting an adaptive change in response.

Q3: What are the key considerations when designing an animal model to study the interaction between smoking and this compound?

A3: A robust animal model is crucial for obtaining meaningful data. Key considerations include:

  • Choice of Animal Model: Rats and mice are commonly used for both smoking and gastrointestinal research. The specific strain should be chosen based on its susceptibility to gastric injury and its response to nicotine.

  • Method of Smoke/Nicotine Exposure: Whole-body exposure to cigarette smoke in ventilated chambers is a common method. Alternatively, oral or systemic administration of nicotine can be used to study the effects of this specific component. The duration and intensity of exposure should be carefully controlled and relevant to the research question.

  • Induction of Gastric Injury: Standard methods for inducing gastric ulcers in rodents include the administration of ethanol or nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Timing of this compound Administration: The timing of this compound treatment relative to the induction of injury and smoke exposure will be a critical variable.

Troubleshooting Guides

Problem 1: Reduced therapeutic efficacy of this compound in the smoking-exposed group compared to the non-smoking group.

Potential Cause Troubleshooting/Investigative Steps
Nicotine-induced inhibition of endogenous PGE2 production. Measure PGE2 levels in the gastric mucosa of all experimental groups. A significant decrease in the smoking + this compound group compared to the this compound-only group would support this hypothesis.
Chronic inflammation from smoke exposure counteracting the anti-inflammatory effects of this compound. Perform histological analysis of the gastric tissue to assess the degree of inflammation (e.g., neutrophil and macrophage infiltration). Measure levels of pro-inflammatory cytokines (e.g., IL-1α, CCL2) in the tissue.
Alterations in the gastric mucus layer. Use histological stains (e.g., Alcian blue) to visualize and quantify the mucus layer. Biochemical assays can also be used to measure mucus content.
Impaired mucosal blood flow. Employ techniques such as laser Doppler flowmetry to assess gastric mucosal blood flow in anesthetized animals from each group.

Problem 2: Unexpected variability in experimental results within the smoking-exposed group.

Potential Cause Troubleshooting/Investigative Steps
Inconsistent smoke/nicotine exposure. Ensure the smoke generation and delivery system provides a consistent concentration of smoke/nicotine to all animals. Monitor plasma cotinine levels as a biomarker of nicotine exposure.
Individual differences in response to smoke. Increase the number of animals per group to improve statistical power.
Stress induced by the exposure method. Acclimatize the animals to the exposure chambers before the start of the experiment. Monitor stress markers such as plasma corticosterone levels.

Data Presentation

Table 1: Hypothetical Quantitative Data Summary of Key Parameters

Experimental Group Ulcer Index (mm²) Gastric Mucosal PGE2 (pg/mg tissue) Gastric Acid Output (μmol/hr) Mucus Content (μg/g tissue)
Control (No Injury) 0250 ± 305 ± 1500 ± 50
Injury Control 25 ± 5180 ± 2515 ± 3350 ± 40
This compound-Treated 5 ± 2350 ± 407 ± 2600 ± 60
Smoking-Exposed + Injury 30 ± 6150 ± 2018 ± 4300 ± 35
Smoking-Exposed + this compound 15 ± 4200 ± 3010 ± 3450 ± 50

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol: Investigating the Impact of Cigarette Smoke Exposure on the Efficacy of this compound in an Ethanol-Induced Gastric Ulcer Rat Model

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Experimental Groups (n=10 per group):

    • Group 1: Control (No smoke, no ethanol, vehicle for this compound).

    • Group 2: Ethanol Injury (No smoke, ethanol administration, vehicle for this compound).

    • Group 3: this compound Treatment (No smoke, ethanol administration, this compound treatment).

    • Group 4: Smoking + Ethanol Injury (Smoke exposure, ethanol administration, vehicle for this compound).

    • Group 5: Smoking + this compound Treatment (Smoke exposure, ethanol administration, this compound treatment).

  • Cigarette Smoke Exposure:

    • Expose Groups 4 and 5 to whole-body cigarette smoke from standard research cigarettes (e.g., 3R4F) in a ventilated chamber for 2 hours daily for 14 consecutive days.

  • This compound Administration:

    • Administer this compound (e.g., 10 µg/kg) or vehicle orally to the respective groups 30 minutes prior to ethanol administration on day 15.

  • Induction of Gastric Ulcers:

    • On day 15, after the final smoke exposure and this compound/vehicle administration, administer 1 mL of absolute ethanol intragastrically to all animals except the control group.

  • Sample Collection and Analysis:

    • One hour after ethanol administration, euthanize the animals.

    • Collect blood for plasma cotinine and cytokine analysis.

    • Excise the stomachs, open along the greater curvature, and measure the area of gastric lesions (ulcer index).

    • Collect gastric tissue for histological examination (H&E and Alcian blue staining) and biochemical assays (PGE2, myeloperoxidase activity).

    • Collect gastric content to measure acid output.

  • Statistical Analysis:

    • Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between the different groups. A p-value of <0.05 is considered statistically significant.

Visualizations

Enprostil_Mechanism_of_Action This compound This compound (PGE2 Analog) EP3 EP3 Receptor (on Parietal Cell) This compound->EP3 Binds to Mucus ↑ Mucus & Bicarbonate Secretion This compound->Mucus BloodFlow ↑ Mucosal Blood Flow This compound->BloodFlow AC Adenylate Cyclase EP3->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Reduced Activation Acid ↓ Gastric Acid Secretion ProtonPump->Acid Protection Gastric Mucosal Protection Acid->Protection Mucus->Protection BloodFlow->Protection

Caption: Mechanism of action of this compound.

Smoking_Interaction_Pathway cluster_smoking Cigarette Smoke / Nicotine cluster_this compound This compound Action Smoking Smoking / Nicotine Inflammation ↑ Pro-inflammatory Cytokines Smoking->Inflammation PGE2_Inhibition ↓ Endogenous PGE2 Production Smoking->PGE2_Inhibition Efficacy Reduced Therapeutic Efficacy Inflammation->Efficacy Counteracts Healing PGE2_Inhibition->Efficacy Direct Opposition This compound This compound PGE2_Effect PGE2-like Effects (Cytoprotection) This compound->PGE2_Effect

Caption: Potential pathways of smoking interference with this compound.

Experimental_Workflow Experimental Workflow Start Start: Animal Acclimatization Grouping Group Assignment (Control, Smoke, etc.) Start->Grouping Exposure 14-Day Smoking Exposure (for relevant groups) Grouping->Exposure Treatment This compound / Vehicle Administration Exposure->Treatment Injury Ethanol-Induced Gastric Injury Treatment->Injury Euthanasia Euthanasia & Sample Collection Injury->Euthanasia Analysis Data Analysis (Ulcer Index, Histology, PGE2 levels) Euthanasia->Analysis End End: Conclusion Analysis->End

Caption: Proposed experimental workflow diagram.

References

Technical Support Center: Investigating Enprostil-Induced Petechial Hemorrhages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe petechial hemorrhages during preclinical studies involving Enprostil.

Frequently Asked Questions (FAQs)

Q1: Is petechial hemorrhage a known side effect of this compound?

A1: Based on available clinical data, petechial hemorrhage is not a commonly reported side effect of this compound. The most frequently documented adverse effects are gastrointestinal in nature, such as diarrhea and abdominal pain[1][2][3][4]. One clinical study evaluating this compound's effect on platelet function found no significant impact[5]. However, the appearance of petechiae in a research setting warrants a systematic investigation, as this compound, a prostaglandin E2 (PGE2) analogue, interacts with pathways that can influence vascular and platelet function.

Q2: What are the potential mechanisms by which a PGE2 analogue like this compound could cause petechial hemorrhages?

A2: Petechiae typically result from thrombocytopenia (low platelet count), platelet dysfunction, or compromised vascular integrity. While direct evidence for this compound is lacking, its action as a PGE2 analogue suggests potential mechanisms to investigate:

  • Platelet Function Modulation: PGE2 has complex, dose-dependent effects on platelets. At low concentrations, it can enhance aggregation via the EP3 receptor, while at higher concentrations, it can inhibit aggregation through EP2 and EP4 receptors. An imbalance in these effects could potentially lead to platelet dysfunction.

  • Vascular Permeability: PGE2 can modulate endothelial barrier function. Some studies suggest it can enhance the endothelial barrier, while others indicate it can disrupt pericyte-endothelial cell interactions, potentially increasing vascular permeability and leading to hemorrhage.

  • Vasodilation: As a potent vasodilator, this compound could alter microvascular pressure and flow, which, in combination with other factors, might contribute to the rupture of small capillaries.

Q3: We are observing petechiae in our animal models treated with this compound. What is the first step?

A3: The first step is to systematically confirm the finding and rule out other potential causes. This involves a thorough review of your experimental protocol, animal health monitoring, and baseline hematological assessments. Follow the initial steps outlined in the Troubleshooting Guide below.

Troubleshooting Guide: Addressing Petechial Hemorrhages in Your Study

This guide provides a step-by-step approach to investigating the unexpected appearance of petechiae in study animals treated with this compound.

Step 1: Initial Assessment and Confirmation

Question: Are the observed skin lesions truly petechial hemorrhages and are they correlated with this compound administration?

Action Plan:

  • Veterinary Examination: Have a qualified veterinarian examine the animals to confirm the lesions are petechiae and to rule out other dermatological conditions or infections.

  • Dose-Response and Temporal Relationship: Carefully document the incidence and severity of petechiae in relation to the this compound dose and administration timeline. Is there a clear dose-dependency? Do the lesions appear a consistent amount of time after dosing?

  • Control Group Review: Scrutinize the vehicle control group. The absence of petechiae in this group is critical to implicating the study drug.

  • Review Study Protocol: Check for any recent changes in vehicle formulation, animal supplier, diet, or environmental conditions that could be confounding factors.

Step 2: Hematological and Coagulation Analysis

Question: Is the hemorrhage caused by a systemic issue with platelets or coagulation?

Action Plan:

  • Complete Blood Count (CBC): Collect blood samples from affected and control animals to perform a CBC. Pay close attention to the platelet count to check for thrombocytopenia.

  • Coagulation Panel: Run a standard coagulation panel, including Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), to rule out coagulation cascade defects.

Data Presentation: Hematological and Coagulation Parameters

ParameterControl Group (Vehicle)This compound-Treated Group (Dose X)Normal RangePotential Implication of Abnormality
Platelet Count (x10³/µL)250 - 800< 150200 - 800Thrombocytopenia
Prothrombin Time (PT) (sec)10 - 1410 - 1410 - 15Defect in extrinsic/common pathway
aPTT (sec)25 - 3525 - 3524 - 36Defect in intrinsic/common pathway

Note: Normal ranges are species-dependent and should be established for your specific model.

Step 3: Mechanistic Investigation

If hematology and coagulation are normal, the issue may lie with platelet function or vascular integrity. The following workflow can help dissect the potential mechanism.

G cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Mechanistic Pathways cluster_3 Experimental Assays Obs Petechiae observed in This compound-treated group Hemo CBC & Coagulation Panel Obs->Hemo Hemo_Normal Results Normal? Hemo->Hemo_Normal Platelet_Path Hypothesis 1: Platelet Dysfunction Hemo_Normal->Platelet_Path Yes Vascular_Path Hypothesis 2: Loss of Vascular Integrity Hemo_Normal->Vascular_Path Yes Reassess Re-evaluate protocol, consider drug-induced thrombocytopenia Hemo_Normal->Reassess No (e.g., Thrombocytopenia) Agg_Assay Platelet Aggregation Assay Platelet_Path->Agg_Assay Perm_Assay Vascular Permeability Assay (Miles Assay) Vascular_Path->Perm_Assay G Enprostil_low Low Conc. This compound EP3 EP3 Receptor Enprostil_low->EP3 Enprostil_high High Conc. This compound EP2_EP4 EP2/EP4 Receptors Enprostil_high->EP2_EP4 Gi Gαi EP3->Gi Gs Gαs EP2_EP4->Gs AC Adenylate Cyclase Gi->AC Ca_up ↑ Intracellular Ca²⁺ Gi->Ca_up Gs->AC cAMP_down ↓ cAMP AC->cAMP_down (from Gi) cAMP_up ↑ cAMP AC->cAMP_up (from Gs) PKA PKA Activation cAMP_up->PKA PKC PKC Activation Ca_up->PKC Aggregation_up Platelet Aggregation (Pro-thrombotic) PKC->Aggregation_up Aggregation_down Inhibition of Aggregation (Anti-thrombotic) PKA->Aggregation_down G This compound This compound (PGE2 Analogue) EP4 EP4 Receptor This compound->EP4 EP1 EP1 Receptor This compound->EP1 Gs Gαs EP4->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Epac1 Epac1 cAMP->Epac1 Rap1 Rap1 Epac1->Rap1 Rac1 Rac1 Activation Rap1->Rac1 Junctions Adherens Junction Enhancement Rac1->Junctions Barrier_up ↑ Endothelial Barrier (Reduced Permeability) Junctions->Barrier_up Pericyte On Pericyte EP1->Pericyte Junction_proteins ↓ N-cadherin, Connexin-43 Pericyte->Junction_proteins PC_EC_interaction Disrupted Pericyte-EC Interaction Junction_proteins->PC_EC_interaction Barrier_down ↓ Vascular Stability (Increased Permeability) PC_EC_interaction->Barrier_down

References

Troubleshooting inconsistent results in Enprostil experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enprostil. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound experiment results are inconsistent across different passages of the same cell line. What could be the cause?

A1: Inconsistent results across passages can be a strong indicator of evolving cell line characteristics.[1] This could be due to genetic drift, phenotypic changes, or cross-contamination with a faster-growing cell line. Both can significantly alter the cellular signaling pathways that this compound modulates. We recommend immediate cell line authentication and consistently using cells within a narrow, low-passage number range for all experiments.

Q2: I'm observing unexpected changes in the morphology and growth rate of my cells during my this compound experiments. Could this affect my assay?

A2: Absolutely. Alterations in cell morphology and growth are classic signs of potential issues like cell line contamination or mycoplasma infection. These changes are often accompanied by profound alterations in cellular metabolism and signaling, which will directly impact the validity of your results. Do not proceed with the assay until the identity and purity of your cell line have been confirmed through methods like Short Tandem Repeat (STR) profiling and mycoplasma testing.[1]

Q3: How can I minimize the "edge effect" in my microplate-based this compound assays?

A3: The edge effect, where wells on the perimeter of a microplate behave differently from the interior wells, is primarily caused by increased evaporation and temperature gradients. To mitigate this:

  • Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Use microplates with low-evaporation lids.

  • Ensure proper humidification of your incubator.

  • Allow plates to equilibrate to room temperature before placing them in the incubator to ensure even cell settling.

Q4: My cAMP assay results show high variability after this compound treatment. What are the common causes?

A4: High variability in cAMP assays can stem from several factors. Since this compound acts on the EP3 receptor, which can couple to both Gαs (stimulatory) and Gαi (inhibitory) proteins, the net effect on cAMP can be complex and cell-type dependent.[2][3] Common sources of variability include:

  • Inconsistent cell density: Ensure uniform cell seeding across all wells.

  • Variable incubation times: Standardize all incubation periods with agonists, antagonists, and detection reagents.

  • Reagent degradation: Use fresh reagents and store them according to the manufacturer's instructions.

  • Cell passage number: Use cells within a consistent passage range to avoid changes in receptor expression or signaling efficiency.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Growth Inhibition Assays
  • Symptoms:

    • Large standard deviations between replicate wells treated with the same concentration of this compound.

    • Inconsistent dose-response curves.

  • Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Cell Seeding Ensure a single-cell suspension before plating by gently pipetting to break up clumps. Use a multichannel pipette for seeding and ensure all tips dispense equal volumes. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.
Edge Effects As mentioned in the FAQ, avoid using the outer wells for experimental samples and maintain a humid environment.
Compound Precipitation Visually inspect wells for any precipitation of this compound, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
Issue 2: Unexpected or Noisy Results in EP3 Signaling Assays (e.g., cAMP measurement)
  • Symptoms:

    • No significant change in cAMP levels after this compound treatment in a cell line expected to respond.

    • High background signal in negative control wells.

  • Possible Causes and Solutions:

Possible Cause Solution
Low EP3 Receptor Expression Confirm the expression of the EP3 receptor in your cell line using techniques like qPCR or western blotting.
Incorrect G-protein Coupling The EP3 receptor can couple to multiple G-proteins (Gαs, Gαi, Gαq). The overall effect on cAMP depends on the dominant G-protein in your cell type. Consider using assays that measure other second messengers like intracellular calcium.
Mycoplasma Contamination Mycoplasma can alter host cell signaling pathways. Regularly test your cell cultures for mycoplasma contamination using a PCR-based method.
Assay Interference Some compounds can interfere with assay detection methods (e.g., autofluorescence). Run appropriate controls, including this compound in a cell-free assay system, to check for interference.

Experimental Protocols

Protocol 1: In Vitro Growth Inhibition Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of a human gastric cancer cell line, such as HT-29.

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: cAMP Measurement Assay

This protocol provides a general workflow for measuring changes in intracellular cAMP levels in response to this compound.

  • Cell Preparation:

    • Seed cells expressing the EP3 receptor in a 96-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.5 mM IBMX) and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.

  • Compound Treatment:

    • Add varying concentrations of this compound to the wells.

    • To study Gαi signaling, co-stimulate with a known adenylyl cyclase activator like forskolin.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

    • Perform the cAMP detection steps as per the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the concentration of cAMP in your samples based on the standard curve.

    • Normalize the data to a control (e.g., vehicle-treated or forskolin-only treated cells).

Quantitative Data Summary

Table 1: Effect of this compound on Duodenal Ulcer Healing

Treatment GroupDoseHealing Rate (4 weeks)Reference
This compound70 µg twice daily78%
This compound35 µg twice daily65%
PlaceboN/A39%

Table 2: Common Side Effects of this compound in Clinical Trials

Side EffectThis compound (35 µg twice daily)PlaceboReference
Diarrhea14%2%
Headache7%N/A

Visualizations

Enprostil_Signaling_Pathway This compound Signaling via EP3 Receptor This compound This compound EP3 EP3 Receptor This compound->EP3 binds & activates Gi Gαi EP3->Gi couples to Gs Gαs EP3->Gs couples to G1213 Gα12/13 EP3->G1213 couples to AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC βγ subunits activate Gs->AC activates Rho Rho Activation G1213->Rho cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up PKA ↓ PKA Activity cAMP->PKA Ca ↑ Intracellular Ca²⁺ PLC->Ca Response Cellular Response (e.g., ↓ Acid Secretion) Ca->Response Rho->Response PKA->Response

Caption: this compound activates the EP3 receptor, leading to diverse downstream signaling cascades.

Experimental_Workflow General Workflow for In Vitro this compound Assay start Start cell_culture Cell Culture (Confirm cell line identity & test for mycoplasma) start->cell_culture seeding Cell Seeding (Ensure uniform density) cell_culture->seeding treatment This compound Treatment (Include controls) seeding->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., MTT, cAMP) incubation->assay data Data Acquisition assay->data analysis Data Analysis (Normalize to controls) data->analysis end End analysis->end

Caption: A generalized workflow for conducting in vitro experiments with this compound.

References

Enprostil Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Enprostil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on this compound's interactions with other lab reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2] Its primary mechanism of action is as a selective agonist for the prostaglandin E2 receptor subtype EP3.[3] This interaction inhibits the activity of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately results in the inhibition of gastric acid secretion and provides cytoprotective effects on the gastric mucosa.[3]

Q2: What are the common applications of this compound in a research setting?

A2: In a laboratory setting, this compound is primarily used to study:

  • The EP3 receptor signaling pathway and its downstream effects.

  • Gastric acid secretion and cytoprotection in cell-based and animal models.

  • The efficacy of potential anti-ulcer compounds.

  • The role of prostaglandins in various physiological processes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in the cell culture medium. To minimize precipitation, it is advisable to perform a serial dilution and add the this compound stock solution dropwise to pre-warmed media while gently vortexing. The final DMSO concentration in the cell culture should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in organic solvents should be stored at -20°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution due to rapid solvent exchange.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual and even dispersion.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the issue.
pH of the Media The pH of the cell culture medium can affect the solubility of this compound. Prostaglandins can be unstable at acidic pH.Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4).
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Explanation Recommended Solution
Degradation of this compound This compound, like other prostaglandins, can be susceptible to degradation, especially with improper storage or handling. Prostaglandin E2 is known to be unstable in acidic conditions.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect stock solutions and working solutions from light and extreme temperatures.
Cell Line Variability Different cell lines may have varying expression levels of the EP3 receptor, leading to different responses to this compound.Confirm the expression of the EP3 receptor in your cell line of choice using techniques like qPCR or western blotting.
Assay Conditions Not Optimized The concentration of this compound, incubation time, or other assay parameters may not be optimal for your specific experimental setup.Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your assay.
Interaction with Other Reagents This compound's activity may be affected by other compounds in your experimental system.Be aware of potential interactions. For example, nonsteroidal anti-inflammatory drugs (NSAIDs) can interfere with prostaglandin signaling.

Quantitative Data Summary

Parameter Solvent Value Notes
Solubility DMSO~30 mg/mLBased on data for similar compounds.
Ethanol~5 mg/mLBased on data for similar compounds.
PBS (pH 7.2)Sparingly solubleFor aqueous solutions, first dissolve in DMSO and then dilute. A 1:1 solution of DMSO:PBS can achieve ~0.5 mg/mL.
Stability Acidic pH (≤ 3)Prone to degradationProstaglandin E2, a related compound, degrades in acidic conditions.
Basic pH (≥ 10)Prone to degradationProstaglandin E2, a related compound, degrades in basic conditions.
TemperatureElevated temperatures can lead to degradation.Apparent activation energy for dinoprostone (PGE2) loss is 21 kcal/mole in acidic conditions and 15 kcal/mole in alkaline conditions.
LightPotential for photodegradation.It is recommended to protect this compound solutions from light.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Assess this compound's Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cells in complete culture medium to the desired seeding density (to be optimized for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in serum-free culture medium from the stock solution. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (fresh medium).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, carefully remove the drug-containing medium.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cyclic AMP (cAMP) Assay to Measure this compound's Effect on EP3 Receptor Activation

This protocol is a general guideline for a competitive immunoassay and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line expressing the EP3 receptor

  • 96-well microplates

  • Stimulation buffer (e.g., HBSS or serum-free medium)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Forskolin (an adenylate cyclase activator, used as a positive control)

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Microplate reader compatible with the assay kit

Procedure:

  • Cell Preparation:

    • Culture cells expressing the EP3 receptor to an appropriate confluency.

    • Harvest the cells and resuspend them in stimulation buffer at the desired density (to be optimized).

  • Assay Setup:

    • Dispense the cell suspension into the wells of a 96-well plate.

    • Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.

    • Prepare a positive control with forskolin and a vehicle control with DMSO.

  • Drug Treatment:

    • Add the this compound dilutions, forskolin, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes, to be optimized) to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader at the appropriate wavelength for the chosen assay format.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of this compound concentration to determine the EC50 value.

Visualizations

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates Cytoprotection Increased Mucus & Bicarbonate Secretion (Cytoprotection) EP3->Cytoprotection Promotes AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Gastric_Acid Decreased Gastric Acid Secretion PKA->Gastric_Acid Leads to

Caption: this compound's signaling pathway via the EP3 receptor.

Enprostil_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Dilutions Stock->Treatment Cells Culture and Seed EP3-expressing Cells Cells->Treatment Incubation Incubate for Optimized Time Treatment->Incubation Assay Perform Assay (e.g., cAMP or MTT) Incubation->Assay Readout Measure Assay Signal (e.g., Absorbance) Assay->Readout Analysis Calculate Results (e.g., EC50, % Viability) Readout->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A typical experimental workflow for in-vitro studies with this compound.

References

Technical Support Center: Determining Enprostil Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays to determine the cytotoxicity of Enprostil.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin E2 (PGE2).[1] Its primary mechanism of action is as a selective agonist for the EP3 prostaglandin receptor.[1] This activation inhibits gastric acid secretion and provides a cytoprotective effect on the gastric mucosa.[1]

Q2: If this compound is cytoprotective, why would I measure its cytotoxicity?

While this compound is cytoprotective at lower concentrations, like many therapeutic compounds, it can exhibit cytotoxic effects at higher concentrations.[2] Understanding the therapeutic window—the range between the effective concentration and the concentration at which it becomes toxic—is crucial in drug development. Cytotoxicity assays help to establish the safety profile of this compound and determine its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.[1]

Q3: Which cell viability assay is best for determining this compound cytotoxicity?

The choice of assay depends on several factors, including the cell type, the expected mechanism of cell death, and available laboratory equipment. Commonly used assays include:

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used due to their simplicity and high-throughput capabilities.

  • LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes, a hallmark of necrosis.

  • Resazurin (AlamarBlue) Assay: This fluorescent assay also measures metabolic activity and is generally more sensitive than tetrazolium-based assays like MTT.

  • Neutral Red Uptake Assay: This assay assesses the integrity of lysosomes, which is compromised during certain forms of cell death.

It is often recommended to use two different assays that measure distinct cellular parameters to confirm the cytotoxic effects of a compound and rule out assay-specific artifacts.

Q4: What is an IC50 value and why is it important?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, the IC50 value represents the concentration of a compound (in this case, this compound) that is required to inhibit the growth of a cell population by 50%. It is a critical parameter for comparing the cytotoxicity of different compounds and for determining the therapeutic index.

II. Quantitative Data: this compound Cytotoxicity

The following table summarizes the available data on the cytotoxic and growth-inhibitory effects of this compound on different human cancer cell lines. It is important to note that the cytotoxic effects of this compound are dose-dependent and cell line-specific.

Cell LineAssay TypeEffectConcentrationCitation
HT-29 (Colon Carcinoma)MTTCytotoxic> 10⁻⁵ M
MKN45G (Gastric Adenocarcinoma)In vivo xenograftInhibited tumor growth20 µg/kg/day

III. Troubleshooting Guides

This section provides troubleshooting for common issues encountered when assessing this compound cytotoxicity using various cell viability assays.

Issue 1: High Background Signal in Control Wells
Possible Cause Troubleshooting Step
Media Components: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings.Use phenol red-free medium for the assay. Include "media only" blank wells to subtract background absorbance/fluorescence.
Reagent Degradation: Assay reagents (e.g., MTT, resazurin) can degrade if not stored properly or if exposed to light for extended periods.Store reagents according to the manufacturer's instructions, protected from light. Prepare fresh reagents for each experiment.
Direct Chemical Reduction of Reagent by this compound: Some compounds can directly reduce the assay reagent, leading to a false positive signal.Run a cell-free control by adding this compound to the assay medium containing the viability reagent. If a color or fluorescence change occurs, it indicates direct interference. Consider using an alternative assay that measures a different cellular parameter.
Issue 2: Low Signal or Poor Dynamic Range
Possible Cause Troubleshooting Step
Suboptimal Cell Number: The number of cells seeded per well can significantly impact the signal.Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.
Insufficient Incubation Time: The incubation time with the assay reagent may not be long enough for a sufficient signal to develop.Optimize the incubation time for your cell line and assay. Be aware that prolonged incubation can also be toxic to cells.
Cells Not Metabolically Active: Cells may not be in a healthy, exponential growth phase.Ensure cells are healthy and have not been passaged too many times. Use cells from a consistent passage number for all experiments.
Issue 3: Inconsistent or Unexpected Results (Hormesis-like Effect)

A "U-shaped" or hormetic dose-response curve may be observed, where low doses of this compound stimulate cell proliferation (due to its cytoprotective nature) while high doses are cytotoxic.

Possible Cause Troubleshooting Step
Dual Function of this compound: this compound's cytoprotective effects at low concentrations may mask its cytotoxic effects at higher concentrations in some assays.Expand the range of concentrations tested to include both lower and higher doses to fully characterize the dose-response curve.
Assay Measures Metabolic Activity: Assays like MTT measure metabolic activity, which can be stimulated by cytoprotective agents at low concentrations.Corroborate your findings with an assay that measures a different endpoint, such as membrane integrity (LDH assay) or direct cell counting (trypan blue exclusion).
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, leading to inaccurate effective concentrations.Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or a lower, more soluble concentration range.

IV. Experimental Protocols

Detailed methodologies for key cell viability assays are provided below. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

XTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with a range of this compound concentrations and include appropriate controls. Incubate for the desired duration.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

V. Visualizations

Experimental Workflow for Cell Viability Assays

G General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Cell Adherence/Growth (Overnight) A->B C Add this compound Concentrations (and Controls) B->C D Incubate for Desired Period (e.g., 24, 48, 72h) C->D E Add Viability Reagent (MTT, XTT, Resazurin, etc.) D->E F Incubate for Signal Development E->F G Solubilize Formazan (if necessary) F->G H Measure Absorbance/Fluorescence G->H I Calculate % Viability & IC50 H->I

Caption: A generalized workflow for performing cell viability assays.

Signaling Pathway of this compound's Cytoprotective Action

G Simplified Signaling of this compound's Cytoprotective Effect This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion EP3->Mucus_Bicarb AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase decreased activation Gastric_Acid ↓ Gastric Acid Secretion H_K_ATPase->Gastric_Acid Cytoprotection Cytoprotection Gastric_Acid->Cytoprotection Mucus_Bicarb->Cytoprotection

Caption: this compound's cytoprotective signaling pathway.

References

Technical Support Center: Enprostil Dosage and Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enprostil. The focus is on adjusting dosages to minimize gastrointestinal (GI) side effects based on available clinical data and mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the gastrointestinal tract?

This compound is a synthetic analog of prostaglandin E2 (PGE2).[1] Its primary mechanism of action in the GI tract involves binding to the Prostaglandin E2 Receptor 3 (EP3), a G-protein coupled receptor.[2] This interaction leads to several downstream effects, including:

  • Inhibition of Gastric Acid Secretion: this compound inhibits the production of gastric acid from parietal cells, which reduces the overall acidity in the stomach.[3]

  • Mucosal Protection: It stimulates the secretion of mucus and bicarbonate, which form a protective layer over the stomach lining.[2]

  • Increased Blood Flow: this compound enhances blood flow to the gastric mucosa, promoting tissue health and healing.[3]

Q2: What are the most common gastrointestinal side effects associated with this compound?

The most frequently reported GI side effects of this compound are dose-dependent and include diarrhea, abdominal pain, nausea, and flatulence. Diarrhea is the most common and clinically important side effect.

Q3: Is there a recommended starting dose for this compound to balance efficacy and tolerability?

Based on clinical trials for peptic ulcer treatment, a common starting dosage is 35 micrograms (mcg) taken twice daily. This dosage has demonstrated efficacy in ulcer healing with a reported incidence of diarrhea. A higher dose of 70 mcg twice daily has also been studied and is associated with a greater incidence of GI side effects.

Q4: How should I manage a subject experiencing significant diarrhea during an experiment?

If a subject experiences significant diarrhea, the following steps are recommended:

  • Assess Severity: Characterize the diarrhea based on frequency, volume, and consistency of stools.

  • Consider Dose Reduction: As GI side effects are dose-dependent, a reduction in the this compound dosage may alleviate the symptoms. A consultation with the study's clinical advisor is recommended before making any adjustments.

  • Symptomatic Treatment: For mild to moderate diarrhea, anti-diarrheal agents like loperamide may be considered.

  • Hydration and Electrolyte Monitoring: Ensure the subject maintains adequate fluid and electrolyte intake to prevent dehydration.

Q5: Are there any known drug interactions that can exacerbate the gastrointestinal side effects of this compound?

Currently, there is limited specific information on drug interactions that definitively exacerbate this compound-induced GI side effects. However, caution should be exercised when co-administering other drugs known to cause gastrointestinal disturbances.

Troubleshooting Guides

Issue: High Incidence of Diarrhea in the Study Cohort

Possible Cause: The administered dose of this compound may be too high for the specific study population.

Troubleshooting Steps:

  • Review Dosing Protocol: Confirm that the correct dosage is being administered as per the experimental design.

  • Analyze Dose-Response Data: Refer to the provided clinical trial data (Table 1) to understand the expected incidence of diarrhea at the current dosage.

  • Consider a Lower Dose Arm: If scientifically justifiable, consider amending the study protocol to include a lower dosage arm (e.g., 35 mcg twice daily if currently using 70 mcg twice daily).

  • Evaluate Subject Characteristics: Assess if any specific characteristics of the study population might predispose them to a higher incidence of diarrhea.

Issue: Subject Reports Severe Abdominal Pain and Cramping

Possible Cause: This can be a direct side effect of this compound, potentially related to its effects on smooth muscle contraction.

Troubleshooting Steps:

  • Rule out Other Causes: Investigate other potential causes of abdominal pain to ensure it is drug-related.

  • Temporary Discontinuation: Consider a temporary discontinuation of this compound to see if the symptoms resolve.

  • Dose Re-escalation: If the symptoms resolve upon discontinuation, consider re-introducing this compound at a lower dose and gradually escalating to the target dose, if the experimental design allows.

  • Administer with Food: While not definitively established for this compound, administering prostaglandin analogs with food can sometimes mitigate GI discomfort.

Data Presentation

Table 1: Incidence of Diarrhea in Clinical Trials of this compound for Peptic Ulcer Treatment

StudyDosage of this compoundIncidence of DiarrheaComparatorIncidence of Diarrhea in Comparator Group
Thomson et al. (1986)70 mcg twice dailyNot specifiedPlaceboNot specified
Thomson et al. (1986)35 mcg twice dailyNot specifiedPlaceboNot specified
Bright-Asare et al. (1986)35 mcg twice daily14%PlaceboNot specified
Navert et al. (as cited in Maggi, 1989)70 mcg twice daily51%Placebo17%
Navert et al. (as cited in Maggi, 1989)35 mcg twice daily32%Placebo17%
Pooled European Studies (1986)35 mcg twice dailyMore frequent than CimetidineCimetidine 400 mg twice dailyLess frequent than this compound

Table 2: Ulcer Healing Rates in a Clinical Trial of this compound for Gastric Ulcer

Treatment GroupHealing Rate at 6 Weeks
This compound 70 mcg twice daily70%
This compound 35 mcg twice daily82%
Placebo50%
Data from a study by Winters (1986)

Experimental Protocols

Generalized Protocol for a Double-Blind, Placebo-Controlled Study of this compound in Peptic Ulcer Disease

Disclaimer: This is a generalized protocol based on published clinical trial summaries. The full, detailed protocols from these studies are not publicly available.

  • Subject Recruitment:

    • Enroll adult subjects with endoscopically confirmed active duodenal or gastric ulcers.

    • Obtain informed consent from all participants.

    • Define clear inclusion and exclusion criteria, including the absence of other significant medical conditions and non-use of medications that could interfere with the study outcomes.

  • Randomization and Blinding:

    • Randomly assign subjects to receive this compound (e.g., 35 mcg or 70 mcg) or a matching placebo.

    • Both subjects and investigators should be blinded to the treatment allocation.

  • Drug Administration:

    • Administer the study drug orally, typically twice daily, for a predefined period (e.g., 4 to 8 weeks).

  • Assessment of Gastrointestinal Side Effects:

    • At each study visit, systematically collect data on the incidence, severity, and duration of all adverse events.

    • Use a standardized questionnaire or a structured interview to specifically query for gastrointestinal symptoms, including diarrhea, abdominal pain, nausea, and flatulence.

    • Grade the severity of adverse events using a predefined scale (e.g., mild, moderate, severe).

  • Efficacy Assessment:

    • Perform endoscopy at baseline and at the end of the treatment period to assess ulcer healing.

    • Define ulcer healing as the complete re-epithelialization of the ulcer crater.

  • Statistical Analysis:

    • Compare the incidence of gastrointestinal side effects between the this compound and placebo groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

    • Compare the ulcer healing rates between the treatment groups.

Mandatory Visualization

Enprostil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to G_protein G-protein (Gi) EP3->G_protein Activates Mucus Increased Mucus & Bicarbonate EP3->Mucus Stimulates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Gastric_Acid Decreased Gastric Acid Secretion PKA->Gastric_Acid Leads to

Caption: Signaling pathway of this compound via the EP3 receptor.

Troubleshooting_Workflow Start Subject Reports GI Side Effects Assess Assess Severity (Mild, Moderate, Severe) Start->Assess Mild Continue Monitoring Consider Administration with Food Assess->Mild Mild Moderate Consider Dose Reduction (e.g., 70mcg to 35mcg) Assess->Moderate Moderate Severe Temporarily Discontinue This compound Provide Symptomatic Treatment (e.g., Loperamide) Assess->Severe Severe End Resolution Mild->End Consult Consult Clinical Advisor Moderate->Consult Severe->Consult Consult->End

Caption: Troubleshooting workflow for managing GI side effects.

References

Technical Support Center: Long-Term Stability of Enprostil Solutions for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Enprostil solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Prostaglandin E2 (PGE2).[1] Its primary mechanism of action involves binding to the EP3 receptor, a G protein-coupled receptor.[1][2] This interaction in the stomach lining leads to the inhibition of gastric acid secretion and stimulation of mucus and bicarbonate production, providing a cytoprotective effect.[1]

Q2: What are the main factors that can affect the stability of this compound solutions?

A2: Like other prostaglandins, this compound's stability in solution is primarily affected by pH, temperature, and exposure to light. Prostaglandin E2, a closely related compound, is known to be unstable in acidic and strongly alkaline conditions and is susceptible to degradation upon exposure to UV light.[3]

Q3: What are the expected degradation products of this compound?

A3: Based on studies of similar prostaglandins, the primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of its methyl ester. Other potential degradation products can form under stress conditions such as extreme pH, oxidation, and photolysis.

Q4: How should I prepare and store my this compound stock solutions?

A4: For optimal stability, it is recommended to prepare stock solutions of this compound in a dry organic solvent such as ethanol or DMSO and store them at -20°C or lower, protected from light. For aqueous solutions used in experiments, it is advisable to prepare them fresh from the stock solution and use them promptly.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Verify the stability of your solution using the HPLC protocol provided below.
Improper storage of stock solution.Ensure stock solutions are stored at -20°C or below in an airtight, light-protecting container. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Visible precipitation in the solution Low solubility or precipitation upon freezing and thawing of aqueous solutions.If using an aqueous solution, gentle warming and vortexing may redissolve the precipitate. For long-term storage, use of an organic solvent is recommended.
Loss of biological activity Chemical degradation of this compound.Confirm the concentration and purity of your this compound solution using a stability-indicating HPLC method. Consider potential degradation due to pH of the buffer or exposure to light during the experiment.

Data Presentation: Stability of Prostaglandin Analogs

Table 1: pH-Dependent Stability of Prostaglandin E2 in Aqueous Solution at 25°C

pHTime for 10% Degradation
3.0~133 hours
6.0~53 hours
8.0~42 hours
9.0~4.2 hours
10.0~25 minutes

Table 2: Long-Term Storage Stability of Prostaglandin E2 in Ethanol

Storage TemperatureConcentrationEstimated Time for 10% Degradation
4°C1-10 mg/mL24 - 36 months

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for prostaglandin analysis and is designed to separate this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 222 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the this compound solution to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.

    • For forced degradation studies, subject the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) before dilution.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Quantify the peak area of this compound to determine the percentage remaining over time.

Photostability Testing of this compound Solutions

This protocol follows the ICH Q1B guidelines for photostability testing.

Methodology:

  • Sample Preparation:

    • Prepare this compound solutions in transparent, chemically inert containers.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a constant temperature throughout the exposure period.

  • Analysis:

    • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using the stability-indicating HPLC method described above.

    • Compare the chromatograms of the exposed sample, the dark control, and a non-exposed control to assess the extent of photodegradation.

Visualizations

Signaling Pathway of this compound via the EP3 Receptor

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Binds Gi Gi Protein EP3->Gi Activates Gs Gs Protein EP3->Gs Activates AC_inhibited Adenylate Cyclase (Inhibited) Gi->AC_inhibited Inhibits AC_stimulated Adenylate Cyclase (Stimulated) Gs->AC_stimulated Stimulates cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_stimulated->cAMP_up PKA_down ↓ PKA Activity cAMP_down->PKA_down PKA_up ↑ PKA Activity cAMP_up->PKA_up Acid_Secretion ↓ Gastric Acid Secretion PKA_down->Acid_Secretion Mucus_Secretion ↑ Mucus & Bicarbonate Secretion PKA_up->Mucus_Secretion

Caption: this compound signaling via the EP3 receptor.

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify this compound Peak Area & Degradation Products hplc->data end End: Determine Degradation Rate data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Experimental Results q1 Is the working solution prepared fresh daily? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the stock solution stored correctly (-20°C, protected from light)? a1_yes->q2 sol1 Action: Prepare fresh working solutions. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you verified the concentration and purity by HPLC? a2_yes->q3 sol2 Action: Review storage procedures. Aliquot stock. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Further investigation needed (e.g., reagent quality). a3_yes->end sol3 Action: Perform HPLC analysis to confirm stability. a3_no->sol3

Caption: Troubleshooting inconsistent this compound results.

References

Validation & Comparative

Enprostil vs. Misoprostol: A Comparative Analysis for Duodenal Ulcer Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two synthetic prostaglandin analogs, enprostil and misoprostol, in the context of duodenal ulcer healing. The information presented is collated from various clinical trials and pharmacological studies to support research and development in gastroenterology.

At a Glance: Key Performance Indicators

FeatureThis compoundMisoprostolKey Findings
Drug Class Prostaglandin E2 analogueProstaglandin E1 analogueBoth are synthetic prostaglandins with mucosal protective and antisecretory properties.[1][2]
Primary Mechanism Binds to EP3 receptors, inhibiting gastric acid secretion and stimulating mucus and bicarbonate production.[3][4]Binds to prostaglandin E1 receptors on parietal cells, reducing gastric acid secretion and enhancing mucosal defense.[5]Both drugs protect the gastroduodenal mucosa and create a favorable environment for ulcer healing.
Duodenal Ulcer Healing Rate (4 weeks) Approximately 59% - 80%Approximately 53% - 83%Both agents demonstrate comparable efficacy in healing duodenal ulcers within a 4-week period.
Duodenal Ulcer Healing Rate (6 weeks) In excess of 90%In excess of 90%Extended therapy to 6 weeks shows high healing rates for both drugs.
Primary Side Effect DiarrheaDiarrheaDiarrhea is the most predominant side effect for both medications, occurring in over 40% of patients in some studies, though it is often mild and self-limiting.

Quantitative Analysis of Clinical Trial Data

The following tables summarize the quantitative data from key clinical trials comparing this compound and misoprostol for the treatment of duodenal ulcers.

Table 1: Duodenal Ulcer Healing Rates - this compound vs. Misoprostol
StudyTreatment GroupDosageNHealing Rate at 4 WeeksHealing Rate at 6 Weeks
Direct Comparison TrialThis compound35 µg twice daily107~80%>90%
Misoprostol200 µg four times daily107~80%>90%
Table 2: Duodenal Ulcer Healing Rates - this compound vs. Placebo/Other Active Comparators
StudyTreatment GroupDosageNHealing Rate at 2 WeeksHealing Rate at 4 WeeksHealing Rate at 6 Weeks
This compound vs. PlaceboThis compound35 µg twice daily4438%70%-
Placebo-4323%49%-
This compound vs. PlaceboThis compound35 µg twice daily5925%59%-
Placebo-6012%33%-
This compound vs. CimetidineThis compound35 µg twice daily51--82%
Cimetidine400 mg twice daily48--92%
Table 3: Duodenal Ulcer Healing Rates - Misoprostol vs. Placebo/Other Active Comparators
StudyTreatment GroupDosageNHealing Rate at 4 Weeks
Misoprostol vs. PlaceboMisoprostol400 µg twice daily9465.4%
Misoprostol200 µg twice daily9052.9%
Placebo-9642.2%
Misoprostol vs. PlaceboMisoprostol100 µg four times daily11364.9%
Placebo-11447.4%
Misoprostol vs. Placebo (for NSAID-induced ulcers)Misoprostol200 µg four times daily7783% (at 4 weeks), 96% (at 8 weeks)
Placebo-8561% (at 4 weeks), 90% (at 8 weeks)
Table 4: Incidence of Key Side Effects
StudyTreatment GroupDosageIncidence of Diarrhea
Direct Comparison TrialThis compound35 µg twice daily>40%
Misoprostol200 µg four times daily>40%
This compound vs. PlaceboThis compound35 µg twice daily14%
Placebo-Not Reported
Misoprostol vs. PlaceboMisoprostol400 µg twice daily8.9%
Misoprostol200 µg twice daily5.9%
Placebo-1.8%
Misoprostol vs. PlaceboMisoprostol100 µg four times daily8.5%
Placebo-3.5%

Experimental Protocols

The following section outlines a synthesized, representative methodology for a clinical trial evaluating the efficacy of this compound or misoprostol in healing duodenal ulcers, based on common practices reported in the cited literature.

Study Design

A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled parallel-group study.

Patient Population
  • Inclusion Criteria:

    • Adult patients (typically 18-85 years of age).

    • Endoscopically confirmed active, uncomplicated duodenal ulcer (typically 0.3 cm to 3.0 cm in the longest dimension).

  • Exclusion Criteria:

    • Concomitant gastric ulcer or severe esophagitis.

    • History of gastric surgery.

    • Use of other anti-ulcer medications or NSAIDs during the study period.

    • Pregnancy or lactation.

    • Severe concomitant illness.

Treatment Regimen
  • Patients are randomly assigned to one of the treatment arms.

  • This compound: 35 µg administered orally twice daily.

  • Misoprostol: 200 µg administered orally four times daily or 400 µg twice daily.

  • Placebo: Matching inert capsules administered on the same schedule as the active drug.

  • Duration: Treatment is typically administered for 4 to 6 weeks.

Efficacy and Safety Assessments
  • Endoscopy:

    • Performed at baseline to confirm the presence and size of the duodenal ulcer.

    • Repeated at 2, 4, and/or 6 weeks of treatment to assess ulcer healing.

    • Definition of Complete Healing: Complete re-epithelialization of the ulcer crater, with or without scarring, as determined by the endoscopist.

  • Symptom Assessment:

    • Daytime and nighttime ulcer pain relief is assessed, often using a patient diary or a standardized scoring system.

    • Frequency and severity of symptoms are recorded at baseline and at follow-up visits.

  • Antacid Consumption:

    • Patients are often provided with a supply of antacid tablets for rescue pain relief, and consumption is monitored as a secondary efficacy endpoint.

  • Adverse Events:

    • All adverse events are recorded at each study visit, with a particular focus on gastrointestinal side effects such as diarrhea, abdominal pain, and nausea.

Statistical Analysis
  • The primary efficacy endpoint is the percentage of patients with complete ulcer healing at the end of the treatment period.

  • Healing rates between treatment groups are compared using statistical tests such as the chi-square test or Fisher's exact test.

  • Analysis is typically performed on both an intent-to-treat and a per-protocol basis.

  • A p-value of < 0.05 is generally considered statistically significant.

Visualizing the Pathways and Processes

Pharmacological Mechanism of Action

Both this compound and misoprostol are synthetic analogs of naturally occurring prostaglandins and exert their therapeutic effects through similar, yet distinct, signaling pathways.

cluster_this compound This compound (PGE2 Analog) Signaling Pathway This compound This compound ep3_receptor EP3 Receptor (Parietal Cell) This compound->ep3_receptor binds to mucus_bicarb ↑ Mucus & Bicarbonate Secretion This compound->mucus_bicarb stimulates gi_protein Gi Protein ep3_receptor->gi_protein activates adenylate_cyclase Adenylate Cyclase gi_protein->adenylate_cyclase inhibits camp ↓ cAMP adenylate_cyclase->camp pka ↓ Protein Kinase A camp->pka proton_pump ↓ H+/K+ ATPase (Proton Pump) pka->proton_pump acid_secretion ↓ Gastric Acid Secretion proton_pump->acid_secretion

Caption: this compound's signaling pathway in gastric parietal cells.

cluster_misoprostol Misoprostol (PGE1 Analog) Signaling Pathway misoprostol Misoprostol pge1_receptor PGE1 Receptor (Parietal Cell) misoprostol->pge1_receptor binds to mucus_bicarb ↑ Mucus & Bicarbonate Secretion misoprostol->mucus_bicarb stimulates gi_protein Gi Protein pge1_receptor->gi_protein activates adenylate_cyclase Adenylate Cyclase gi_protein->adenylate_cyclase inhibits camp ↓ cAMP adenylate_cyclase->camp pka ↓ Protein Kinase A camp->pka proton_pump ↓ H+/K+ ATPase (Proton Pump) pka->proton_pump acid_secretion ↓ Gastric Acid Secretion proton_pump->acid_secretion

Caption: Misoprostol's signaling pathway in gastric parietal cells.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and misoprostol for duodenal ulcer healing.

patient_screening Patient Screening (Inclusion/Exclusion Criteria) baseline_endoscopy Baseline Endoscopy (Confirm & Measure Ulcer) patient_screening->baseline_endoscopy randomization Randomization baseline_endoscopy->randomization enprostil_arm Treatment Arm: This compound randomization->enprostil_arm misoprostol_arm Treatment Arm: Misoprostol randomization->misoprostol_arm follow_up_2w 2-Week Follow-up (Symptoms, Adverse Events) enprostil_arm->follow_up_2w misoprostol_arm->follow_up_2w endoscopy_4w 4-Week Endoscopy (Assess Healing) follow_up_2w->endoscopy_4w follow_up_6w 6-Week Follow-up (Symptoms, Adverse Events) endoscopy_4w->follow_up_6w endoscopy_6w 6-Week Endoscopy (Final Healing Assessment) follow_up_6w->endoscopy_6w data_analysis Data Analysis (Healing Rates, Safety) endoscopy_6w->data_analysis

Caption: A typical clinical trial workflow for duodenal ulcer healing.

Conclusion

Both this compound and misoprostol are effective agents for the healing of duodenal ulcers, with comparable efficacy profiles. The primary limiting factor for their widespread use is the high incidence of diarrhea, although this side effect is generally mild and transient. The choice between these two prostaglandin analogs may depend on dosing convenience and individual patient tolerance. Further research could focus on formulations or co-therapies that mitigate the gastrointestinal side effects while maintaining high healing efficacy.

References

A Comparative Analysis of Enprostil and Ranitidine in the Promotion of Gastric Ulcer Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two historically significant therapeutic agents for gastric ulcer disease: Enprostil, a synthetic prostaglandin E2 analogue, and Ranitidine, a histamine H2-receptor antagonist. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, side effect profiles, and the experimental protocols under which these data were obtained.

Mechanism of Action: A Tale of Two Pathways

This compound and Ranitidine promote gastric ulcer healing through distinct molecular pathways. This compound exerts a dual effect: it not only suppresses gastric acid secretion but also enhances the defensive mechanisms of the gastric mucosa. In contrast, Ranitidine's primary action is the potent inhibition of gastric acid secretion.

This compound's Cytoprotective and Antisecretory Pathway

This compound, as a prostaglandin E2 analog, binds to EP3 receptors on both parietal and superficial epithelial cells in the stomach. This interaction triggers two key signaling cascades:

  • On Parietal Cells: Binding to the EP3 receptor initiates an inhibitory G-protein (Gi) pathway. This inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP curtails the activation of protein kinase A (PKA), which in turn diminishes the activity of the H+/K+ ATPase (proton pump), resulting in decreased gastric acid secretion.

  • On Epithelial Cells: Stimulation of prostaglandin receptors on these cells leads to increased secretion of protective mucus and bicarbonate, forming a robust barrier against the corrosive effects of gastric acid.[1][2][3][4]

cluster_Parietal_Cell Parietal Cell cluster_Epithelial_Cell Superficial Epithelial Cell This compound This compound EP3_Parietal EP3 Receptor This compound->EP3_Parietal Binds Gi_Protein_P Gi Protein EP3_Parietal->Gi_Protein_P Activates AC_P Adenylyl Cyclase Gi_Protein_P->AC_P Inhibits cAMP_P cAMP AC_P->cAMP_P Decreases Production PKA_P Protein Kinase A cAMP_P->PKA_P Inhibits Activation ProtonPump_P H+/K+ ATPase (Proton Pump) PKA_P->ProtonPump_P Reduces Activity Acid_Secretion Gastric Acid Secretion ProtonPump_P->Acid_Secretion Decreases Enprostil_E This compound PG_Receptor_E PG Receptor Enprostil_E->PG_Receptor_E Binds Mucus_Bicarb Mucus & Bicarbonate Secretion PG_Receptor_E->Mucus_Bicarb Stimulates

Caption: this compound's dual-action signaling pathway.

Ranitidine's H2-Receptor Antagonism Pathway

Ranitidine functions as a competitive antagonist at the histamine H2-receptors on gastric parietal cells. In the process of gastric acid secretion, histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant. By blocking the H2-receptor, Ranitidine prevents histamine binding and the subsequent activation of the Gs protein-coupled signaling cascade. This blockade prevents the activation of adenylyl cyclase, thereby keeping intracellular cAMP levels low and ultimately suppressing the activity of the proton pump.[5]

cluster_Parietal_Cell_Ranitidine Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Increases Production PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid_Secretion_R Gastric Acid Secretion ProtonPump->Acid_Secretion_R Increases

Caption: Ranitidine's mechanism via H2-receptor blockade.

Comparative Efficacy in Gastric Ulcer Healing

Clinical trials have demonstrated that both this compound and Ranitidine are effective in healing gastric ulcers, with broadly comparable efficacy. The choice between these agents may depend on the desired onset of action, side effect tolerance, and the underlying cause of the ulcer.

Study Treatment Arms 2 Weeks 4 Weeks 6 Weeks 8 Weeks 12 Weeks
Hüttemann et al. (1986)This compound (35 µg b.i.d.)22%58%80%86%-
Ranitidine (150 mg b.i.d.)22%66%84%89%-
Name not available (1990)This compound (70 µg b.d.)-57%-91%94%
Ranitidine (150 mg b.d.)-55%-88%98%

Side Effect Profile

The side effect profiles of this compound and Ranitidine differ significantly, primarily due to their distinct mechanisms of action.

Side Effect This compound Ranitidine
Gastrointestinal Diarrhea, abdominal pain, nausea, flatulence (common)Generally well-tolerated; may include constipation or diarrhea (less common)
Endocrine May cause changes in menstrual cyclesNo significant antiandrogenic effects
Central Nervous System Headaches, dizzinessRare, but can include confusion, especially in elderly or renally impaired patients

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, endoscopically controlled clinical trials. The general workflow for these studies is outlined below.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Endoscopy Baseline Endoscopy (Ulcer Diagnosis & Measurement) Informed_Consent->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Enprostil_Arm Treatment Arm: This compound Randomization->Enprostil_Arm Ranitidine_Arm Treatment Arm: Ranitidine Randomization->Ranitidine_Arm Follow_up Follow-up Period (Symptom & Side Effect Monitoring) Enprostil_Arm->Follow_up Ranitidine_Arm->Follow_up Repeat_Endoscopy Repeat Endoscopy (Assess Healing at 2, 4, 6, 8, 12 weeks) Follow_up->Repeat_Endoscopy Data_Analysis Data Analysis (Statistical Comparison of Healing Rates) Repeat_Endoscopy->Data_Analysis

Caption: General experimental workflow for comparative ulcer healing trials.
Key Methodological Components:

  • Patient Population: Studies typically enroll ambulatory patients with endoscopically confirmed benign gastric ulcers. Key exclusion criteria often include recent ulcer hemorrhage, gastric outlet obstruction, prior gastric surgery, concomitant use of other anti-ulcer medications or NSAIDs, and significant systemic disease.

  • Study Design: The gold standard is a randomized, double-blind, parallel-group design. This minimizes bias in treatment allocation and assessment of outcomes.

  • Intervention: Patients are randomly assigned to receive either this compound (commonly 35-70 µg twice daily) or Ranitidine (typically 150 mg twice daily).

  • Assessment of Ulcer Healing: Ulcer healing is assessed via endoscopy at predefined intervals (e.g., 2, 4, 6, 8, and 12 weeks). Healing is generally defined as the complete re-epithelialization of the ulcer crater. The size of the ulcer may also be measured at each endoscopy to track the rate of healing.

  • Symptom and Safety Evaluation: Patients' symptoms, such as daytime and nighttime pain, are often recorded in diaries. Adverse events are systematically collected throughout the study period to assess the safety and tolerability of the treatments.

  • Statistical Analysis: The primary endpoint is typically the ulcer healing rate at a specific time point. Statistical tests, such as the chi-squared test or Fisher's exact test, are used to compare healing rates between the treatment groups.

Conclusion

Both this compound and Ranitidine have demonstrated efficacy in the treatment of gastric ulcers. While their healing rates are comparable, their mechanisms of action and side effect profiles are distinct. This compound offers the theoretical advantage of a cytoprotective effect in addition to acid suppression, but this is often accompanied by a higher incidence of gastrointestinal side effects, particularly diarrhea. Ranitidine, with its targeted acid suppression and generally favorable tolerability, has been a cornerstone of ulcer therapy. The choice of agent for a particular patient should be guided by a careful consideration of these factors. Newer agents, such as proton pump inhibitors, have since largely superseded both drugs in clinical practice due to their superior acid suppression. However, the study of this compound and Ranitidine remains valuable for understanding the pathophysiology of gastric ulcer disease and the principles of its pharmacological management.

References

A Head-to-Head Battle in Gastric Protection: Enprostil vs. Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies for peptic ulcer disease, two agents with distinct mechanisms of action, the prostaglandin E2 analog Enprostil and the histamine H2-receptor antagonist cimetidine, have been the subject of numerous comparative in vivo studies. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound, a synthetic analog of prostaglandin E2, employs a dual strategy. It not only suppresses gastric acid secretion but also enhances the defensive mechanisms of the gastric mucosa.[1] This "cytoprotective" effect involves stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[1] Furthermore, this compound is believed to promote mucosal blood flow, aiding in cellular repair and regeneration.[1] At the cellular level, this compound binds to EP3 receptors on parietal cells, which inhibits adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and consequently, decreased activity of the H+/K+ ATPase proton pump that is responsible for acid secretion.[1]

Cimetidine, on the other hand, acts as a competitive antagonist at the histamine H2-receptors on the basolateral membrane of gastric parietal cells.[2] By blocking the binding of histamine, a primary stimulant of acid secretion, cimetidine effectively reduces the production of gastric acid. This action curtails both basal and food-stimulated gastric acid secretion.

Comparative Efficacy in Ulcer Healing

Clinical trials have demonstrated that both this compound and cimetidine are effective in the treatment of duodenal and gastric ulcers, with comparable healing rates observed in several head-to-head comparisons.

Ulcer Type Treatment Duration This compound Healing Rate Cimetidine Healing Rate Dosage Source
Duodenal Ulcer2 Weeks38%23% (placebo)This compound: 35 mcg twice daily
Duodenal Ulcer4 Weeks70%49% (placebo)This compound: 35 mcg twice daily
Gastric Ulcer8 Weeks (Combination Therapy)89.4% (with Cimetidine)68.6% (Cimetidine alone)This compound: 25 mcg b.i.d., Cimetidine: 400mg b.i.d.
Gastric Ulcer8 Weeks (Monotherapy)86%89% (Ranitidine)This compound: 35 mcg b.i.d.

In Vivo Experimental Protocols

The following outlines a typical experimental design for a comparative in vivo study of this compound and cimetidine in the treatment of peptic ulcers.

Study Design

A prospective, multicenter, double-blind, randomized controlled trial is the gold standard for comparing the efficacy of these two agents.

  • Participants: Adult patients aged 18 years or older with endoscopically confirmed diagnosis of active duodenal or gastric ulcers.

  • Inclusion Criteria:

    • Presence of a single or multiple benign ulcers.

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • Recent (within four weeks) use of antibiotics, proton pump inhibitors, or nonsteroidal anti-inflammatory drugs (NSAIDs).

    • History of gastric or duodenal cancer or previous gastric surgery.

    • Pregnancy or lactation.

    • Severe concomitant illness.

Treatment Protocol

Patients are randomly assigned to one of two treatment groups:

  • Group A (this compound): Oral administration of this compound (e.g., 35 mcg twice daily).

  • Group B (Cimetidine): Oral administration of cimetidine (e.g., 400 mg twice daily).

The treatment duration is typically 4 to 8 weeks.

Efficacy Assessment
  • Endoscopy: Upper gastrointestinal endoscopy is performed at baseline and at specified follow-up intervals (e.g., 4 and 8 weeks) to assess ulcer healing. The size and number of ulcers are documented. Ulcer healing is often defined as the complete disappearance of the ulcer crater. Endoscopic scoring systems, such as the Mayo Endoscopic Score, may be used for a more standardized assessment of mucosal inflammation.

  • Symptom Evaluation: The frequency and severity of ulcer-related symptoms (e.g., epigastric pain, nausea) are recorded by patients in a diary.

  • Gastric Acid Suppression: To quantify the pharmacodynamic effects of the drugs, 24-hour intragastric pH monitoring can be performed. This involves passing a thin, flexible tube with a pH sensor through the nose into the stomach to continuously measure the acidity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of this compound and cimetidine and a typical workflow for a comparative clinical trial.

G This compound Signaling Pathway This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor binds Gi_Protein Gi Protein EP3_Receptor->Gi_Protein activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A activates Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinase_A->Proton_Pump phosphorylates Acid_Secretion Decreased Acid Secretion Proton_Pump->Acid_Secretion leads to

Caption: this compound inhibits gastric acid secretion by binding to the EP3 receptor.

G Cimetidine Signaling Pathway Cimetidine Cimetidine H2_Receptor H2 Receptor Cimetidine->H2_Receptor blocks Histamine Histamine Histamine->H2_Receptor binds Gs_Protein Gs Protein H2_Receptor->Gs_Protein activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A activates Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinase_A->Proton_Pump phosphorylates Acid_Secretion Decreased Acid Secretion Proton_Pump->Acid_Secretion leads to

Caption: Cimetidine competitively blocks the histamine H2 receptor.

G Experimental Workflow for Comparative Study Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Endoscopy, Symptom Score, pH monitoring) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: this compound Treatment Randomization->Group_A Group_B Group B: Cimetidine Treatment Randomization->Group_B Follow_Up_4_Weeks 4-Week Follow-up (Endoscopy, Symptom Score) Group_A->Follow_Up_4_Weeks Group_B->Follow_Up_4_Weeks Follow_Up_8_Weeks 8-Week Follow-up (Endoscopy, Symptom Score) Follow_Up_4_Weeks->Follow_Up_8_Weeks Data_Analysis Data Analysis (Healing Rates, Symptom Relief) Follow_Up_8_Weeks->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for a comparative clinical trial.

Conclusion

Both this compound and cimetidine have demonstrated significant efficacy in the in vivo treatment of peptic ulcer disease. Their distinct mechanisms of action offer different therapeutic approaches. Cimetidine provides potent and targeted inhibition of histamine-stimulated acid secretion. This compound, in addition to its antisecretory effects, offers a cytoprotective dimension by enhancing the natural defense mechanisms of the gastric mucosa. The choice between these agents may depend on the specific clinical context, patient characteristics, and the desired therapeutic strategy. Further research into the long-term efficacy and safety profiles of both drugs continues to be of interest to the scientific community.

References

Enprostil Exhibits No Significant Impact on Propranolol Metabolism, Unlike Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the effects of enprostil and cimetidine on the metabolism of propranolol reveals a significant difference in their drug interaction profiles. While cimetidine, a well-documented enzyme inhibitor, markedly alters propranolol's pharmacokinetics, this compound, a synthetic prostaglandin E2 analog, does not appear to affect its metabolism. This distinction is critical for healthcare professionals and researchers in drug development, as it highlights the potential for adverse drug interactions with cimetidine that are not observed with this compound when co-administered with drugs metabolized by similar pathways.

The primary mechanism by which cimetidine affects propranolol metabolism is through the inhibition of cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C19, which are responsible for breaking down propranolol in the liver.[1] This inhibition leads to a decrease in the clearance of propranolol from the body, resulting in higher plasma concentrations and a prolonged half-life, which can increase the risk of dose-related side effects such as bradycardia and hypotension.[2][3]

In contrast, a key clinical study demonstrated that this compound has no discernible effect on the elimination of propranolol.[4] This suggests that this compound does not significantly interact with the hepatic drug-metabolizing enzymes responsible for propranolol's clearance.

Comparative Pharmacokinetic Data

A double-blind, randomized, crossover study involving nine normal subjects provides the most direct comparison of the effects of this compound and cimetidine on propranolol metabolism. The study found that cimetidine reduced the oral clearance of propranolol by 50%.[4] Conversely, this compound had no effect on propranolol's elimination. Neither drug was found to alter liver blood flow.

Pharmacokinetic ParameterEffect of Cimetidine on PropranololEffect of this compound on Propranolol
Oral Clearance Reduced by 50%No effect
Hepatic Drug Metabolism InhibitedNo effect
Liver Blood Flow No alterationNo alteration

Experimental Protocols

The pivotal comparative study was conducted as a double-blind, randomized, crossover trial with nine healthy male volunteers. The participants received oral propranolol, and its clearance was measured under three conditions: with placebo, with cimetidine, and with this compound. The study also assessed liver blood flow using indocyanine green clearance and a dual-route administration of propranolol to isolate the effects on hepatic metabolism from changes in blood flow.

Propranolol Metabolism Pathway and Inhibition

Propranolol is extensively metabolized in the liver through three primary pathways: aromatic hydroxylation (mediated mainly by CYP2D6), N-dealkylation and side-chain oxidation (mediated by CYP1A2 and CYP2D6), and direct glucuronidation. Cimetidine is a known inhibitor of multiple cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. By inhibiting these enzymes, cimetidine slows down the metabolism of propranolol, leading to its accumulation in the body.

Propranolol_Metabolism_Inhibition Propranolol Propranolol Metabolites Inactive Metabolites Propranolol->Metabolites Metabolism CYP2D6 CYP2D6 CYP2D6->Propranolol CYP1A2 CYP1A2 CYP1A2->Propranolol CYP2C19 CYP2C19 (minor) CYP2C19->Propranolol Cimetidine Cimetidine Cimetidine->CYP2D6 Inhibits Cimetidine->CYP1A2 Inhibits This compound This compound This compound->Propranolol No significant interaction

Caption: Interaction of Cimetidine and this compound with Propranolol Metabolism.

Experimental Workflow for Comparative Study

The experimental design to compare the effects of this compound and cimetidine on propranolol metabolism typically follows a crossover design to minimize inter-individual variability.

Experimental_Workflow Start Recruit Healthy Volunteers Randomization Randomize to Treatment Sequence Start->Randomization Phase1 Phase 1 (Propranolol + Drug A) Randomization->Phase1 PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Phase1->PK_Analysis Washout1 Washout Period Phase2 Phase 2 (Propranolol + Drug B) Washout1->Phase2 Phase2->PK_Analysis Washout2 Washout Period Phase3 Phase 3 (Propranolol + Placebo) Washout2->Phase3 Phase3->PK_Analysis PK_Analysis->Washout1 PK_Analysis->Washout2 Comparison Compare Pharmacokinetic Parameters PK_Analysis->Comparison Conclusion Conclusion on Drug Interaction Comparison->Conclusion

Caption: Crossover Study Design for Drug Interaction Assessment.

References

Enprostil's Antisecretory Power: A Comparative Analysis Against Histamine-Induced Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antisecretory activity of Enprostil against histamine-stimulated gastric acid secretion. It delves into supporting experimental data, detailed methodologies, and a comparative analysis with other key antisecretory agents.

This compound, a synthetic prostaglandin E2 analog, exhibits a notable antisecretory effect on gastric acid, a key factor in the pathogenesis of peptic ulcer disease.[1][2] Its mechanism of action and efficacy, particularly in counteracting histamine-induced acid secretion, position it as a significant subject of study in gastroenterology and drug development.

Mechanism of Action: A Dual Approach to Gastric Protection

This compound's therapeutic effects stem from two primary mechanisms: the inhibition of gastric acid secretion and the enhancement of mucosal defense.[2]

Inhibition of Acid Secretion: At the cellular level, this compound binds to the EP3 prostanoid receptors on the surface of gastric parietal cells.[2] This binding initiates an inhibitory signal through a Gi protein, which in turn suppresses the activity of adenylyl cyclase. The resulting decrease in intracellular cyclic AMP (cAMP) levels leads to reduced activation of protein kinase A (PKA) and, consequently, diminished activity of the H+/K+-ATPase proton pump. This pump is the final step in the secretion of hydrochloric acid into the stomach lumen. By this mechanism, this compound directly counteracts the stimulatory effect of histamine, which increases cAMP levels to promote acid secretion.[2]

Cytoprotection: Beyond its antisecretory properties, this compound also exerts a cytoprotective effect by stimulating the secretion of mucus and bicarbonate, which form a protective barrier against the corrosive gastric acid. Furthermore, it has been shown to increase gastric mucosal blood flow, aiding in the maintenance of mucosal integrity and the healing of ulcers. In animal studies, this compound has been observed to significantly increase gastric mucus secretion.

Validating Antisecretory Activity Against Histamine

The antisecretory efficacy of this compound against histamine, a primary stimulant of gastric acid secretion, has been quantified in clinical studies. In healthy human volunteers, a single oral dose of 35 micrograms of this compound was shown to inhibit histamine-stimulated gastric acid output by a mean of 16%.

Comparative Efficacy: this compound vs. Other Antisecretory Agents

To provide a comprehensive understanding of this compound's antisecretory profile, it is essential to compare its efficacy against other established classes of drugs that also target histamine-mediated acid secretion: H2 Receptor Antagonists and Proton Pump Inhibitors.

Drug ClassDrugMechanism of ActionInhibition of Histamine-Stimulated Gastric Acid Secretion
Prostaglandin E2 Analog This compound Inhibits adenylyl cyclase via EP3 receptor binding, reducing cAMP.A single 35 microgram oral dose inhibited histamine-stimulated gastric acid output by a mean of 16% in healthy volunteers.
H2 Receptor Antagonists Ranitidine Competitively blocks histamine H2 receptors on parietal cells, preventing histamine-induced cAMP production.Intravenous infusion of ranitidine resulted in a significant reduction of histamine-stimulated gastric juice volume and acid output, with the latter approaching zero in the last hour of a two-hour study. Ranitidine is estimated to be about eight times more potent than cimetidine in inhibiting histamine-induced secretion.
Cimetidine Competitively blocks histamine H2 receptors on parietal cells.Inhibited histamine-induced aminopyrine accumulation (an index of acid secretion) in isolated gastric glands with an IC50 of about 30 µM.
Proton Pump Inhibitors (PPIs) Omeprazole Irreversibly inhibits the H+/K+-ATPase proton pump in the parietal cell.Daily doses of 20-40 mg can result in an 80-100% reduction of stimulated acid secretion. In vitro, omeprazole inhibited maximally histamine-stimulated acid production in isolated gastric glands with an IC50 value of about 50 nM. It was also able to inhibit ASA-modified histamine stimulation to 48% of maximal.

Experimental Protocols

The validation of the antisecretory activity of this compound and other agents against histamine-stimulated gastric acid secretion typically involves the following key steps, as synthesized from various clinical and preclinical studies:

In Vivo Human Studies
  • Subject Selection: Healthy volunteers or patients with a history of duodenal ulcers are recruited.

  • Gastric Intubation: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.

  • Basal Acid Output (BAO) Measurement: Gastric secretions are collected for a defined period (e.g., 30-60 minutes) to determine the basal rate of acid secretion.

  • Drug Administration: The investigational drug (e.g., this compound) or placebo is administered orally or intravenously.

  • Histamine Stimulation: A continuous intravenous infusion of histamine dihydrochloride (e.g., 3 µg/kg/h) is initiated to stimulate gastric acid secretion. The dose is carefully selected to achieve maximal or near-maximal stimulation.

  • Gastric Secretion Collection: Gastric juice is continuously aspirated in timed intervals (e.g., every 15 minutes) for a period of 1-2 hours during histamine infusion.

  • Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a neutral pH. The acid output is then calculated (volume × concentration) and expressed in millimoles per hour (mmol/h).

  • Data Comparison: The acid output following drug administration is compared to the placebo or control group to determine the percentage of inhibition.

In Vitro Isolated Gastric Gland Studies
  • Gland Isolation: Gastric glands are isolated from the gastric mucosa of animals (e.g., rabbits) or human biopsy specimens.

  • Incubation: The isolated glands are incubated in a buffered medium.

  • Drug and Stimulant Addition: The investigational drug (e.g., this compound, omeprazole) and the stimulant (histamine) are added to the incubation medium.

  • Measurement of Acid Secretion: Acid secretion is indirectly measured by the accumulation of a weak base, such as [14C]aminopyrine, which is trapped in acidic compartments.

  • Data Analysis: The amount of accumulated [14C]aminopyrine is quantified and used to determine the extent of acid secretion inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in histamine-stimulated gastric acid secretion and the mechanism of action of this compound, as well as a typical experimental workflow for its validation.

G cluster_histamine Histamine Signaling cluster_this compound This compound Signaling Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor binds Gs_Protein Gs_Protein H2_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA activates Proton_Pump_Activation Proton_Pump_Activation PKA->Proton_Pump_Activation phosphorylates Acid_Secretion Acid_Secretion Proton_Pump_Activation->Acid_Secretion leads to This compound This compound EP3_Receptor EP3_Receptor This compound->EP3_Receptor binds Gi_Protein Gi_Protein EP3_Receptor->Gi_Protein activates Gi_Protein->Adenylyl_Cyclase inhibits G start Start: Recruit Subjects tube Gastric Intubation start->tube bao Measure Basal Acid Output (BAO) tube->bao drug Administer this compound or Placebo bao->drug histamine Infuse Histamine drug->histamine collect Collect Gastric Secretions histamine->collect analyze Analyze Acid Output collect->analyze compare Compare Results & Calculate Inhibition analyze->compare end End: Validation of Antisecretory Activity compare->end

References

Enprostil's Prostanoid Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enprostil, a synthetic analog of prostaglandin E2 (PGE2), is a potent anti-ulcer agent known for its gastric antisecretory and cytoprotective effects.[1][2][3] Its therapeutic actions are primarily mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs) that are the targets of prostaglandins and thromboxanes.[1] Understanding the cross-reactivity of this compound with the various prostanoid receptor subtypes—DP, EP, FP, IP, and TP—is crucial for a comprehensive assessment of its pharmacological profile, including its potential on-target and off-target effects. This guide provides a comparative analysis of this compound's interaction with these receptors, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of this compound's Receptor Affinity and Potency

This compound demonstrates a distinct profile of activity across the prostanoid receptor family. It is a highly potent agonist at the EP3 receptor, which is consistent with its known mechanism of inhibiting gastric acid secretion.[4] Furthermore, it exhibits notable agonist effects at FP and TP receptors. Conversely, this compound shows little to no activity at DP and IP receptors. The binding affinity and functional potency of this compound at various human prostanoid receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (pKi)Functional Potency (-log EC50)
DP1 5.00No activity
EP1 7.09-
EP2 -No activity
EP3 7.928.30 ± 0.08
EP4 5.00 - 8.13-
FP 7.06 - 8.157.34 ± 0.11
IP 5.00No activity
TP -6.54 ± 0.07

Data sourced from GPCRdb and a study by Whiting et al. (1988). pKi and -log EC50 values are presented as means where available. A hyphen (-) indicates that data was not available. "No activity" indicates that no significant agonist effect was observed at concentrations up to 10 µM.

Experimental Protocols

To determine the cross-reactivity profile of a compound like this compound, two primary types of in vitro assays are employed: radioligand binding assays to assess binding affinity and functional assays to measure the physiological response upon receptor activation.

Radioligand Binding Assays

These assays quantify the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Stably transfected human embryonic kidney (HEK) 293 cells expressing the specific human prostanoid receptor subtype (e.g., EP1, EP3, FP) are cultured and harvested.

  • Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-PGE2 for EP receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki value.

Functional Assays

Functional assays measure the downstream signaling events following receptor activation, such as changes in intracellular second messenger levels (e.g., cAMP, Ca2+).

1. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

  • Cells expressing the prostanoid receptor of interest are seeded in multi-well plates.

  • For Gi-coupled receptors like EP3, adenylyl cyclase is first stimulated with an agent like forskolin to induce a measurable level of cAMP.

  • The cells are then incubated with varying concentrations of the test compound (this compound).

  • The intracellular cAMP levels are measured using various methods, such as competitive immunoassays or reporter gene assays linked to cAMP response elements.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):

  • Cells expressing Gq-coupled receptors (e.g., EP1, FP, TP) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • The cells are then stimulated with different concentrations of the test compound.

  • Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.

3. Data Analysis:

  • The concentration of the test compound that produces 50% of the maximal response is determined (EC50).

  • The pEC50 (or -log EC50) is calculated as the negative logarithm of the EC50 value, providing a measure of the compound's potency.

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biological context of this compound's activity, the following diagrams illustrate the workflow for determining receptor cross-reactivity and the signaling pathways of the relevant prostanoid receptors.

G cluster_0 Receptor Binding Assay cluster_1 Functional Assays cluster_2 cAMP Assay (Gs/Gi) cluster_3 Calcium Assay (Gq) A HEK293 cells expressing prostanoid receptor subtype B Membrane Preparation (Homogenization & Centrifugation) A->B C Competitive Binding (Radioligand + this compound + Membranes) B->C D Separation of Bound/Unbound (Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis (IC50 -> Ki -> pKi) E->F G Cells expressing receptor subtype H Stimulation with this compound (± Forskolin for Gi) G->H I cAMP Measurement H->I J Data Analysis (EC50 -> pEC50) I->J K Cells expressing receptor subtype L Loading with Ca2+ dye K->L M Stimulation with this compound L->M N Fluorescence Measurement M->N O Data Analysis (EC50 -> pEC50) N->O

Caption: Experimental workflow for determining prostanoid receptor cross-reactivity.

G cluster_enprostil_interaction Receptors Activated by this compound cluster_no_interaction Receptors with No/Low Affinity for this compound EP1 EP1 Gq Gq EP1->Gq EP3 EP3 Gi Gi EP3->Gi FP FP FP->Gq TP TP TP->Gq EP2 EP2 Gs Gs EP2->Gs EP4 EP4 EP4->Gs DP1 DP1 DP1->Gs IP IP IP->Gs PLC PLC Activation Gq->PLC AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit AC_stimulate Adenylyl Cyclase Stimulation Gs->AC_stimulate IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Prostanoid receptor signaling pathways.

References

Enprostil vs. Natural Prostaglandin E2 in Gastric Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastric protective effects of enprostil, a synthetic prostaglandin E2 (PGE2) analog, and natural prostaglandin E2. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the similarities and differences between these two gastroprotective agents.

Mechanism of Action

This compound is a synthetic analog of prostaglandin E2 and mimics the actions of endogenous PGE2 in the gastrointestinal tract.[1][2] Both this compound and natural PGE2 exert their protective effects on the gastric mucosa through several key mechanisms:

  • Stimulation of Mucus and Bicarbonate Secretion: Both molecules stimulate the epithelial cells of the stomach lining to secrete mucus and bicarbonate.[1][3][4] This creates a protective barrier that shields the gastric mucosa from the corrosive effects of gastric acid.

  • Inhibition of Gastric Acid Secretion: this compound and PGE2 can inhibit the secretion of gastric acid from parietal cells. This action is primarily mediated through the binding to EP3 receptors on these cells, which leads to a decrease in cyclic AMP (cAMP) levels and subsequently reduces the activity of the proton pump (H+/K+ ATPase).

  • Maintenance of Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa. While natural PGE2 is known to increase gastric mucosal blood flow, the effect of this compound on this parameter is less clear, with some sources suggesting it enhances blood flow and at least one animal study indicating it has no significant effect at cytoprotective doses.

  • Cytoprotective Effects: Both this compound and PGE2 have direct cytoprotective effects on gastric mucosal cells, enhancing their resistance to injury from noxious agents.

Quantitative Comparison of Gastric Protective Effects

The following table summarizes the available quantitative data comparing the effects of this compound and natural prostaglandin E2 on key parameters of gastric protection. It is important to note that direct comparative studies for all parameters are limited.

ParameterThis compoundNatural Prostaglandin E2 (PGE2)Key Findings & Citations
Gastric Acid Secretion Inhibition Significantly more potent than PGE2. In rats, the potency of intravenously administered this compound was 250 to 2500 times greater than PGE2.Less potent than this compound in inhibiting gastric acid secretion.A study in rats demonstrated the superior potency of this compound in inhibiting both basal and stimulated gastric acid output compared to PGE2.
Bicarbonate Secretion Stimulation Stimulates gastric and duodenal bicarbonate secretion. The stimulatory action on duodenal bicarbonate secretion in rats was comparable in magnitude and duration to that of natural PGE2 at the same concentration (10 µg/ml).Stimulates gastric and duodenal bicarbonate secretion.A direct comparison in rats showed a comparable effect on duodenal bicarbonate secretion. This compound also increased basal gastric bicarbonate secretion in humans.
Mucus Secretion Stimulation Significantly increases gastric mucus secretion in rats.A known stimulator of gastric mucus production.While both are known to stimulate mucus secretion, direct quantitative comparative studies are limited. This compound was found to significantly increase gastric mucus at a dose of 60 micrograms/kg in rats.
Effect on Gastric Mucosal Blood Flow Conflicting evidence exists. Some sources suggest it enhances mucosal blood flow, while a study in rats showed that antisecretory and cytoprotective doses of this compound do not alter gastric mucosal blood flow.Generally considered to increase gastric mucosal blood flow, which contributes to its protective effects.The role of this compound in modulating gastric mucosal blood flow requires further investigation to resolve conflicting findings.
Ulcer Healing Effective in healing gastric and duodenal ulcers in humans.Endogenous PGE2 plays a crucial role in ulcer healing.Clinical trials have demonstrated the efficacy of this compound in ulcer healing.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Prostaglandin E2 Signaling Pathway in Gastric Mucosal Protection

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 / this compound EP_receptors EP Receptors (e.g., EP3) PGE2->EP_receptors Binds to Mucus_Bicarb Mucus & Bicarbonate Secretion PGE2->Mucus_Bicarb Stimulates Cytoprotection Cellular Protection (e.g., anti-apoptotic) PGE2->Cytoprotection Promotes G_protein Gi Protein EP_receptors->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP decreased conversion G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Decreased activation Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Decreased phosphorylation Gastric_Acid Gastric Acid (H+) Proton_Pump->Gastric_Acid Reduced Secretion

Caption: PGE2/Enprostil signaling pathway in gastric parietal cells.

Experimental Workflow for Assessing Gastric Protection in a Rat Model

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Sprague-Dawley rats, fasting) start->animal_prep grouping Random Group Assignment (Control, Vehicle, this compound, PGE2) animal_prep->grouping treatment Treatment Administration (Oral or IV) grouping->treatment ulcer_induction Gastric Ulcer Induction (e.g., Ethanol or NSAID administration) euthanasia Euthanasia & Stomach Excision ulcer_induction->euthanasia treatment->ulcer_induction analysis Analysis of Gastric Protective Effects euthanasia->analysis ulcer_index Ulcer Index Measurement analysis->ulcer_index mucus_production Mucus Production Assay analysis->mucus_production bicarb_secretion Bicarbonate Secretion Measurement analysis->bicarb_secretion blood_flow Mucosal Blood Flow Analysis analysis->blood_flow end End ulcer_index->end mucus_production->end bicarb_secretion->end blood_flow->end

Caption: General workflow for in vivo gastric protection studies.

Detailed Experimental Protocols

Measurement of Gastric Bicarbonate Secretion (pH-stat method) in Anesthetized Rats

This protocol is adapted from studies investigating gastroduodenal bicarbonate secretion.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Urethane anesthesia

  • pH-stat autotitrator system (e.g., Radiometer)

  • Peristaltic pump

  • Isotonic saline (0.9% NaCl)

  • HCl titrant (e.g., 5 mM)

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water. Anesthesia is induced with urethane. A tracheotomy is performed to ensure a clear airway.

  • Surgical Procedure: A midline laparotomy is performed. The stomach is exposed, and the esophagus and pylorus are ligated to create a closed gastric pouch. A dual-lumen catheter is inserted into the stomach through an incision in the forestomach.

  • Gastric Perfusion: The stomach is gently washed with isotonic saline. The gastric pouch is then perfused with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump. The perfusate is circulated back to a reservoir connected to the pH-stat system.

  • Bicarbonate Measurement: The pH of the perfusate is maintained at a constant neutral value (e.g., pH 7.0) by the pH-stat autotitrator, which infuses a known concentration of HCl. The amount of HCl required to maintain the pH is equivalent to the amount of bicarbonate secreted by the gastric mucosa.

  • Data Acquisition: Bicarbonate secretion is calculated from the amount of titrant used over a specific period and is typically expressed as µmol/h.

  • Treatment Administration: After a basal measurement period, this compound, PGE2, or a vehicle is administered intravenously or intragastrically, and the effect on bicarbonate secretion is recorded.

Measurement of Gastric Mucus Production in Rats

This protocol is based on methods for quantifying adherent gastric mucus.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test substances (this compound, PGE2, vehicle)

  • 0.1% Alcian blue solution in 0.16 M sucrose buffer (pH 5.8)

  • 0.25 M sucrose solution

  • 0.5 M MgCl2 solution

  • Spectrophotometer

Procedure:

  • Animal Preparation and Treatment: Rats are fasted and divided into experimental groups. They are treated with the test substances (this compound, PGE2, or vehicle) orally or via injection.

  • Stomach Excision: After a specified time, the rats are euthanized, and their stomachs are removed.

  • Mucus Staining: The stomachs are opened along the greater curvature, washed with saline, and incubated in the Alcian blue solution for a set period (e.g., 2 hours) to stain the adherent mucus.

  • Removal of Unbound Dye: The stomachs are then washed with the 0.25 M sucrose solution to remove any unbound dye.

  • Extraction of Bound Dye: The stained mucus is then extracted by incubating the stomachs in the 0.5 M MgCl2 solution for a period of time (e.g., 2 hours).

  • Quantification: The resulting blue solution is vigorously shaken, and the absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 605 nm). The amount of Alcian blue extracted is proportional to the amount of adherent gastric mucus. A standard curve can be used for quantification.

Conclusion

This compound, as a synthetic prostaglandin E2 analog, largely mimics the gastric protective effects of natural PGE2. Experimental data indicates that this compound is a more potent inhibitor of gastric acid secretion than PGE2. In terms of stimulating bicarbonate secretion, at least in the duodenum of rats, their efficacy is comparable. Both are known to stimulate gastric mucus production. The role of this compound in modulating gastric mucosal blood flow remains an area with conflicting findings that warrants further investigation for a complete understanding of its cytoprotective mechanisms. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced differences between these two important gastroprotective agents.

References

A Comparative Analysis of Enprostil and Proton Pump Inhibitors in Peptic Ulcer Disease and Gastric Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Enprostil, a synthetic prostaglandin E2 analogue, and proton pump inhibitors (PPIs), a class of potent acid suppressants. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, efficacy in ulcer healing, safety profiles, and the experimental methodologies used to evaluate their therapeutic effects. While direct head-to-head clinical trials are limited, this guide synthesizes available data from various studies to offer a thorough comparative perspective.

Mechanisms of Action: A Tale of Two Pathways

This compound and proton pump inhibitors employ fundamentally different mechanisms to achieve their therapeutic effects in the upper gastrointestinal tract. This compound offers a dual approach of cytoprotection and moderate acid suppression, while PPIs are singularly focused on profound inhibition of gastric acid secretion.

This compound , as a synthetic analogue of prostaglandin E2 (PGE2), mimics the natural protective functions of prostaglandins in the stomach.[1] Its mechanism involves:

  • Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the gastric mucosal barrier by increasing the secretion of mucus and bicarbonate, which protect the stomach lining from the corrosive effects of gastric acid.

  • Inhibition of Gastric Acid Secretion: It binds to EP3 receptors on parietal cells, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in the activity of the H+/K+-ATPase (proton pump), thereby lowering gastric acid production.[1]

  • Increased Mucosal Blood Flow: this compound promotes blood flow to the gastric mucosa, which is crucial for tissue repair and maintenance.[1]

Proton Pump Inhibitors (PPIs) , such as omeprazole, lansoprazole, and pantoprazole, are the most potent inhibitors of gastric acid secretion. Their mechanism is characterized by:

  • Irreversible Inhibition of the H+/K+-ATPase: PPIs are prodrugs that, in the acidic environment of the parietal cell canaliculus, convert to their active form. This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the enzyme.[2] This blockage of the final step in the acid secretion pathway leads to a profound and long-lasting reduction in gastric acidity.[2]

cluster_this compound This compound Signaling Pathway cluster_ppi PPI Mechanism of Action This compound This compound EP3 Receptor EP3 Receptor This compound->EP3 Receptor Binds to Gi Protein Gi Protein EP3 Receptor->Gi Protein Activates Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi Protein->Adenylyl Cyclase (Inhibited) Inhibits Decreased cAMP Decreased cAMP Adenylyl Cyclase (Inhibited)->Decreased cAMP PKA (Inactive) PKA (Inactive) Decreased cAMP->PKA (Inactive) H+/K+-ATPase (Reduced Activity) H+/K+-ATPase (Reduced Activity) PKA (Inactive)->H+/K+-ATPase (Reduced Activity) Decreased H+ Secretion Decreased H+ Secretion H+/K+-ATPase (Reduced Activity)->Decreased H+ Secretion PPI (Prodrug) PPI (Prodrug) Acidic Canaliculus Acidic Canaliculus PPI (Prodrug)->Acidic Canaliculus Accumulates in Active Sulfenamide Active Sulfenamide Acidic Canaliculus->Active Sulfenamide Activates to H+/K+-ATPase H+/K+-ATPase Active Sulfenamide->H+/K+-ATPase Binds to Cysteine Residues Irreversible Inhibition Irreversible Inhibition H+/K+-ATPase->Irreversible Inhibition Blocked H+ Secretion Blocked H+ Secretion Irreversible Inhibition->Blocked H+ Secretion Patient Screening Patient Screening Baseline pH Monitoring (24h) Baseline pH Monitoring (24h) Patient Screening->Baseline pH Monitoring (24h) Drug Administration Drug Administration Baseline pH Monitoring (24h)->Drug Administration Post-treatment pH Monitoring (24h) Post-treatment pH Monitoring (24h) Drug Administration->Post-treatment pH Monitoring (24h) Data Analysis Data Analysis Post-treatment pH Monitoring (24h)->Data Analysis Comparison of pH profiles Comparison of pH profiles Data Analysis->Comparison of pH profiles Enrollment (Endoscopically confirmed ulcer) Enrollment (Endoscopically confirmed ulcer) Randomization Randomization Enrollment (Endoscopically confirmed ulcer)->Randomization Treatment Group A (e.g., this compound) Treatment Group A (e.g., this compound) Randomization->Treatment Group A (e.g., this compound) Treatment Group B (e.g., PPI) Treatment Group B (e.g., PPI) Randomization->Treatment Group B (e.g., PPI) Placebo Group Placebo Group Randomization->Placebo Group Treatment Period (4-8 weeks) Treatment Period (4-8 weeks) Treatment Group A (e.g., this compound)->Treatment Period (4-8 weeks) Treatment Group B (e.g., PPI)->Treatment Period (4-8 weeks) Placebo Group->Treatment Period (4-8 weeks) Final Endoscopy Final Endoscopy Treatment Period (4-8 weeks)->Final Endoscopy Assessment of Ulcer Healing Assessment of Ulcer Healing Final Endoscopy->Assessment of Ulcer Healing

References

In Vitro Comparison of Enprostil and Misoprostol on Intestinal Epithelial Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vitro effects of Enprostil and Misoprostol on intestinal epithelial cells. The information is intended for researchers, scientists, and drug development professionals. Due to a lack of direct head-to-head in vitro studies, this guide synthesizes data from separate studies on each compound. Readers should consider the different experimental conditions when comparing the effects of these two prostaglandin analogs.

Overview of this compound and Misoprostol

This compound is a synthetic analog of prostaglandin E2 (PGE2), while Misoprostol is a synthetic analog of prostaglandin E1 (PGE1).[1][2] Both are used for their cytoprotective effects on the gastrointestinal mucosa, primarily in the prevention and treatment of ulcers.[3][4] They exert their effects by binding to prostaglandin E (EP) receptors on epithelial cells, initiating signaling cascades that modulate various cellular processes.[1]

Data Presentation: In Vitro Effects on Intestinal Epithelial Cells

The following tables summarize the available quantitative data from in vitro studies on the effects of this compound and Misoprostol on intestinal epithelial cell viability, apoptosis, and barrier function. It is important to note that the studies were conducted on different cell lines and under varying experimental conditions, which limits direct comparison.

Table 1: Effect on Cell Viability

CompoundCell LineAssayConcentrationEffectCitation
This compound HT-29MTT Assay>10-5 MCytotoxic
This compound IRD 98, IEC 17Not specifiedNot specifiedCytoprotective against ethanol-induced injury
Misoprostol Caco-2MTT AssayNot specifiedInhibited sodium caprate-induced cytotoxicity

Table 2: Effect on Apoptosis

CompoundCell Line/ModelAssayTreatmentEffect on ApoptosisCitation
This compound No direct in vitro data found
Misoprostol Rat model of ischemia-reperfusionTUNEL Assay50µg/kg/dayDecreased enterocyte apoptosis

Table 3: Effect on Intestinal Epithelial Barrier Function

CompoundCell LineParameterTreatmentEffectCitation
This compound No direct in vitro data found
Misoprostol Caco-2TEER & Paracellular Permeability100nMInhibited sodium caprate-induced increase in permeability

Signaling Pathways

This compound, a PGE2 analog, is known to primarily bind to the EP3 receptor, which is coupled to an inhibitory G-protein (Gi). This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels. Misoprostol, a PGE1 analog, also interacts with EP receptors, though its specific receptor subtype affinity on intestinal epithelial cells is less clearly defined in the provided literature. The activation of EP receptors by both analogs can trigger various downstream signaling pathways that influence cell survival, proliferation, and barrier integrity.

G Simplified Signaling Pathways of this compound and Misoprostol cluster_this compound This compound (PGE2 Analog) cluster_misoprostol Misoprostol (PGE1 Analog) This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_this compound Cellular Response (e.g., Cytoprotection, Anti-inflammatory) cAMP_dec->Cellular_Response_this compound Misoprostol Misoprostol EP_receptors EP Receptors (e.g., EP3/EP4) Misoprostol->EP_receptors G_protein G Protein EP_receptors->G_protein Signaling_Pathways Downstream Signaling (e.g., cAMP, Ca2+) G_protein->Signaling_Pathways Cellular_Response_Misoprostol Cellular Response (e.g., Mucus Secretion, Barrier Function) Signaling_Pathways->Cellular_Response_Misoprostol

Caption: Simplified signaling pathways of this compound and Misoprostol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of this compound or Misoprostol on the viability of intestinal epithelial cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Protocol:

  • Cell Seeding: Seed intestinal epithelial cells (e.g., Caco-2, HT-29) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or Misoprostol. Include a vehicle control (medium with the solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Cell viability is typically expressed as a percentage of the vehicle control.

G MTT Assay Workflow A Seed Cells in 96-well plate B Add Drug (this compound/Misoprostol) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (TUNEL Assay)

Objective: To quantify apoptosis in intestinal epithelial cells following treatment with this compound or Misoprostol.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.

Protocol:

  • Sample Preparation: Culture intestinal epithelial cells on coverslips or in chamber slides and treat with this compound or Misoprostol.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.

  • TdT Labeling: Incubate the cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

G TUNEL Assay Workflow A Culture & Treat Cells B Fixation (Paraformaldehyde) A->B C Permeabilization (Triton X-100) B->C D TdT Labeling (TUNEL Reaction) C->D E Wash D->E F Counterstain (e.g., DAPI) E->F G Fluorescence Microscopy F->G

Caption: Workflow for the TUNEL apoptosis assay.

Intestinal Barrier Function Assessment (TEER Measurement)

Objective: To evaluate the effect of this compound or Misoprostol on the integrity of the intestinal epithelial barrier.

Principle: Transepithelial Electrical Resistance (TEER) is a measure of the electrical resistance across a cellular monolayer. It is a sensitive and non-invasive method to assess the integrity of tight junctions, which are crucial for maintaining the barrier function of the intestinal epithelium.

Protocol:

  • Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a density of approximately 1 x 105 cells/cm2.

  • Differentiation: Culture the cells for 18-21 days to allow them to differentiate and form a polarized monolayer with well-developed tight junctions.

  • TEER Measurement (Baseline): Before treatment, measure the baseline TEER of the cell monolayers using an epithelial voltohmmeter.

  • Treatment: Add this compound or Misoprostol to the apical and/or basolateral compartments of the Transwell® inserts.

  • TEER Measurement (Post-treatment): Measure the TEER at various time points after treatment to assess changes in barrier integrity.

  • Data Analysis: Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayers. Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm2. Changes in TEER over time are indicative of alterations in barrier function.

G TEER Measurement Workflow A Seed Caco-2 Cells on Transwells B Differentiate for 18-21 Days A->B C Measure Baseline TEER B->C D Add Drug (this compound/Misoprostol) C->D E Measure TEER at Time Points D->E F Calculate & Analyze Data E->F

Caption: Workflow for TEER measurement.

References

Enprostil's Efficacy in Inhibiting Interleukin-8 Production: A Comparative Analysis in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in-vitro studies validates the inhibitory effects of Enprostil, a synthetic prostaglandin E2 (PGE2) analogue, on interleukin-8 (IL-8) production in various human colon cancer cell lines. This guide provides a comparative analysis of this compound's performance against other potential IL-8 inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Comparative Analysis of IL-8 Inhibition

This compound has demonstrated significant efficacy in suppressing IL-8 production in HT-29, SW620, and CaCo2 human colorectal adenocarcinoma cell lines. The following tables summarize the quantitative data on IL-8 inhibition by this compound and other alternative compounds investigated in these cell lines.

Note: The data presented for this compound and the alternative inhibitors are derived from separate studies. Direct head-to-head comparisons were not available in the reviewed literature. Therefore, the experimental conditions, including stimulants and their concentrations, may vary between studies, warranting careful interpretation of the comparative efficacy.

Table 1: this compound Inhibition of IL-8 Production

Cell LineStimulantThis compound ConcentrationObserved Effect on IL-8 ProductionCitation
HT-29Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)10⁻⁶ MSuppression[1]
SW620Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)10⁻⁶ MSuppression[1]
CaCo2Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)10⁻⁶ MSuppression[1]

Table 2: Inhibition of IL-8 Production by Alternative Compounds

Cell LineCompoundStimulantConcentrationPercent Inhibition of IL-8Citation
HT-29Bifidobacterium longumTumor Necrosis Factor-α (TNF-α)1 x 10⁸ cfu/ml~28%[2]
HT-29Lactobacillus bulgaricusTumor Necrosis Factor-α (TNF-α)1 x 10⁸ cfu/ml~19%[2]
HT-2918 beta-glycyrrhetinic acidTumor Necrosis Factor-α (TNF-α)1, 5, 10 µMConcentration-dependent suppression
CaCo2Short-chain fatty acids (SCFAs)Not specifiedNot specifiedDose-dependent inhibition
CaCo2Trichostatin ANot specifiedNot specifiedDose-dependent inhibition
CaCo2Caffeoylquinic acids (CQA)IFNγ and PMANot specified~50%
CaCo2Dicaffeoylquinic acids (DiCQA)IFNγ and PMASame as CQA~90%

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.

Cell Culture and Treatment

Human colon cancer cell lines (HT-29, SW620, CaCo2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C. For experiments, cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, cells are often serum-starved for a period to reduce basal signaling.

Cells are pre-treated with this compound or alternative inhibitors at the specified concentrations for a designated time (e.g., 1 hour) before the addition of a pro-inflammatory stimulant such as IL-1β (e.g., 10 ng/mL), LPS (e.g., 1 µg/mL), or TNF-α (e.g., 10 ng/mL).

Interleukin-8 (IL-8) Quantification by ELISA

Supernatants from cell cultures are collected after the stimulation period (e.g., 24 hours) and centrifuged to remove cellular debris. The concentration of IL-8 in the supernatants is determined using a commercial Human IL-8 ELISA kit according to the manufacturer's instructions. The assay typically involves the following steps:

  • Coating a 96-well plate with a capture antibody specific for human IL-8.

  • Incubating the standards and samples in the wells.

  • Adding a biotinylated detection antibody.

  • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

  • Adding a substrate solution (e.g., TMB) to develop color.

  • Stopping the reaction with a stop solution.

  • Measuring the absorbance at 450 nm using a microplate reader. The concentration of IL-8 in the samples is calculated from a standard curve.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of the tested compounds, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This assay measures the metabolic activity of cells. In brief, after treatment with the compounds, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells. A study on this compound found cytotoxic effects on HT-29 cells at concentrations greater than 10⁻⁵ M.

Mechanistic Insights and Signaling Pathways

This compound, as a PGE2 analogue, is thought to exert its inhibitory effect on IL-8 production through the prostaglandin E receptor 3 (EP3). The EP3 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to interfere with the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of IL-8 gene expression.

The inhibitory action of this compound is specific to certain signaling pathways. It has been shown to suppress IL-8 production induced by IL-1β and LPS, but not by TNF-α. This suggests that this compound's point of intervention is downstream of the IL-1 and LPS receptors but upstream of the convergence point leading to NF-κB activation, and that the TNF-α signaling pathway to NF-κB is not affected by this compound.

Below are diagrams illustrating the proposed signaling pathway for this compound's inhibition of IL-8 and a general experimental workflow.

Enprostil_IL8_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EP3 EP3 Receptor This compound->EP3 binds Gi Gi Protein EP3->Gi activates AC Adenylate Cyclase Gi->AC inhibits IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK activates LPSR LPS Receptor (TLR4) LPSR->IKK activates TNFR TNF Receptor TNFR->IKK activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates NFkB_inactive NF-κB (inactive) PKA->NFkB_inactive IkB IκBα IKK->IkB phosphorylates IKK->NFkB_inactive releases IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IL8_gene IL-8 Gene NFkB_active->IL8_gene translocates & activates IL8_production IL-8 Production IL8_gene->IL8_production transcription

Caption: Proposed signaling pathway of this compound-mediated IL-8 inhibition.

Experimental_Workflow start Start cell_culture Culture Colon Cancer Cells (HT-29, SW620, CaCo2) start->cell_culture pretreatment Pre-treat with this compound or Alternative Inhibitor cell_culture->pretreatment stimulation Stimulate with IL-1β, LPS, or TNF-α pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Quantify IL-8 by ELISA supernatant_collection->elisa data_analysis Analyze Data (Calculate % Inhibition) elisa->data_analysis end End data_analysis->end

Caption: General workflow for in-vitro IL-8 inhibition assays.

References

A Comparative Guide to the Effects of Enprostil Isomers on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Enprostil and its stereoisomers on smooth muscle tissues. This compound, a synthetic prostaglandin E2 (PGE2) analog, is a racemic mixture of four allenic isomers, each exhibiting distinct biological activities. Understanding the differential effects of these isomers is crucial for targeted drug development and research into prostanoid receptor pharmacology.

Executive Summary

This compound is comprised of four stereoisomers: the "natural" R and S isomers (RS-86505-007 and RS-86812-007, respectively) and the "unnatural" R and S isomers (RS-86505-008 and RS-86812-008, respectively)[1]. Experimental evidence demonstrates that these isomers possess varying potencies and receptor selectivities, primarily interacting with prostanoid EP receptors to modulate smooth muscle tone. Notably, this compound and its active isomers are potent agonists at the EP3 receptor, leading to smooth muscle contraction in various tissues[1]. The natural isomers have been observed to be more biologically active than the unnatural counterparts in some assays[2].

Data Presentation: Comparative Effects of this compound and its Isomers

The following table summarizes the available quantitative data on the activity of this compound and its isomers on different smooth muscle preparations. It is important to note that comprehensive data for each individual isomer on smooth muscle contraction is limited in the public domain. The presented data is primarily for the racemic mixture of this compound or makes distinctions between "natural" and "unnatural" isomers.

Compound/IsomerPreparationReceptor Target(s)EffectPotency (-log EC50)Reference
This compound (racemic mixture)Guinea-pig vas deferensEP3Contraction8.30 ± 0.08[1]
This compound (racemic mixture)Rat colonFPContraction7.34 ± 0.11[1]
This compound (racemic mixture)Guinea-pig aortaTPContraction6.54 ± 0.07
"Natural" isomers (RS-86505-007 & RS-86812-007)Guinea-pig isolated ileumNot EP1, FP, or TPIncreased spontaneous activityNot specified
RS-86505-007 ('natural' R)Rabbit small intestineNot specifiedInhibition of D-glucose transportNot specified
RS-86812-007 ('natural' S)Rabbit small intestineNot specifiedInhibition of D-glucose transportNot specified
RS-86505-008 ('unnatural' R)Rabbit small intestineNot specifiedNo effect on D-glucose transportNot applicable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound isomers on isolated smooth muscle tissues.

Isolated Tissue Bath for Guinea Pig Ileum Contraction

This protocol is a standard method for assessing the contractile or relaxant effects of pharmacological agents on intestinal smooth muscle.

1. Tissue Preparation:

  • A male guinea pig is euthanized by a humane method (e.g., blow to the head followed by exsanguination).

  • The abdomen is opened, and a segment of the distal ileum is excised and placed in a petri dish containing warm (37°C) Krebs-bicarbonate (K-B) solution, continuously gassed with 95% O2 and 5% CO2. The composition of the K-B solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

  • The lumen of the ileum segment is gently flushed with K-B solution to remove its contents.

  • A 2-3 cm long segment of the ileum is prepared, and silk ligatures are tied to both ends.

2. Mounting the Tissue:

  • The ileum segment is suspended vertically in a 10-30 mL organ bath containing K-B solution maintained at 37°C and continuously aerated with 95% O2/5% CO2.

  • The lower end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the upper end is connected to an isometric force transducer.

  • The tissue is placed under an initial resting tension of 1 gram and allowed to equilibrate for at least 60 minutes, with the K-B solution being changed every 15 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the tissue is confirmed by eliciting a contraction with a standard agonist, such as acetylcholine or histamine.

  • Cumulative concentration-response curves are constructed by adding increasing concentrations of the this compound isomer to the organ bath.

  • The contractile responses are recorded until a maximal response is achieved or the highest concentration is tested.

  • Between experiments, the tissue is washed repeatedly with fresh K-B solution to allow it to return to its baseline tension.

4. Data Analysis:

  • The contractile responses are measured as the increase in tension (in grams) from the baseline.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve to quantify the potency of the isomer.

Signaling Pathways

This compound and its isomers exert their effects on smooth muscle primarily through the activation of prostanoid EP receptors. These G-protein coupled receptors trigger distinct intracellular signaling cascades, leading to either contraction or relaxation.

Contractile Signaling Pathways (EP1 and EP3 Receptors)

Activation of EP1 and EP3 receptors by this compound isomers leads to smooth muscle contraction.

EP1_EP3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Enprostil_Isomer This compound Isomer EP1 EP1 Receptor Enprostil_Isomer->EP1 EP3 EP3 Receptor Enprostil_Isomer->EP3 Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R Gi Gi EP3->Gi inhibits adenylyl cyclase G1213 G12/13 EP3->G1213 RhoA RhoA G1213->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin MLCK_inactive MLCK (inactive) Ca2_calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction MLCP->Myosin_LC_P dephosphorylates

Caption: Contractile signaling pathways of EP1 and EP3 receptors in smooth muscle cells.

Relaxant Signaling Pathway (EP2 and EP4 Receptors)

While this compound primarily acts on contractile EP receptors, understanding the relaxant pathways is essential for a complete picture of prostanoid effects on smooth muscle.

EP2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2_Analog PGE2 Analog (e.g., this compound at EP2/EP4) EP2 EP2 Receptor PGE2_Analog->EP2 EP4 EP4 Receptor PGE2_Analog->EP4 Gs Gs EP2->Gs EP4->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active MLCK_active MLCK (active) PKA_active->MLCK_active inhibits Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation

Caption: Relaxant signaling pathways of EP2 and EP4 receptors in smooth muscle cells.

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effects of this compound isomers on isolated smooth muscle tissue.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimentation cluster_data Data Acquisition and Analysis Animal_Sacrifice Humane Sacrifice of Animal (e.g., Guinea Pig) Tissue_Dissection Dissection and Isolation of Smooth Muscle Tissue (e.g., Ileum, Vas Deferens) Animal_Sacrifice->Tissue_Dissection Tissue_Mounting Mounting of Tissue in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibration Period (e.g., 60 min) Tissue_Mounting->Equilibration Viability_Test Tissue Viability Test (e.g., with Acetylcholine) Equilibration->Viability_Test Drug_Addition Cumulative Addition of This compound Isomer Viability_Test->Drug_Addition Tension_Recording Isometric Tension Recording Drug_Addition->Tension_Recording generates Data_Analysis Concentration-Response Curve Generation Tension_Recording->Data_Analysis Potency_Determination Determination of EC50 Data_Analysis->Potency_Determination

References

Enprostil and Sucralfate: A Head-to-Head Comparison in the Prevention of Mucosal Injury

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastroprotective agents, both enprostil, a synthetic prostaglandin E2 analogue, and sucralfate, a locally acting cytoprotective agent, have been utilized in the prevention of mucosal injury, particularly that induced by nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and experimental validation for researchers, scientists, and drug development professionals.

Comparative Efficacy in Preventing Mucosal Injury

Clinical evidence suggests that this compound may offer superior protection against aspirin-induced gastroduodenal mucosal injury compared to sucralfate. A single-blind endoscopic study involving healthy male volunteers demonstrated that a 70-microgram dose of this compound resulted in a significantly lower mean number of mucosal lesions compared to sucralfate.[1]

Table 1: Efficacy in Preventing Aspirin-Induced Gastroduodenal Mucosal Injury
Treatment Group (Dosage)Mean Number of Lesions (Erosions + Submucosal Hemorrhages)Statistical Significance vs. PlaceboStatistical Significance vs. Sucralfate
This compound (70 mcg total daily)8.5p < 0.05Statistically significant
This compound (35 mcg daily)11.1p < 0.05Not statistically significant
Sucralfate (1 g four times daily)12.4p < 0.05-
Cimetidine (200 mg tid, 400 mg hs)10.1p < 0.05Not statistically significant
Placebo16.0--

Data from a single-blind, randomized, placebo-controlled study in 50 healthy, non-smoking male volunteers.[1]

It is important to note that while sucralfate has shown efficacy in reducing NSAID-induced gastrointestinal symptoms and mucosal damage in some studies[2], other research has indicated it may not be effective as a prophylactic agent against short-term NSAID-induced gastroduodenal injury.[3]

Mechanisms of Action: A Comparative Overview

The protective effects of this compound and sucralfate are mediated through distinct biological pathways.

This compound acts as a synthetic analogue of prostaglandin E2 (PGE2), a key endogenous mediator of mucosal defense.[4] Its mechanism involves:

  • Inhibition of Gastric Acid Secretion: this compound binds to EP3 receptors on parietal cells, which inhibits adenylate cyclase and reduces cyclic AMP (cAMP) levels. This leads to decreased activity of the H+/K+ ATPase proton pump and subsequently, reduced hydrochloric acid secretion.

  • Stimulation of Mucus and Bicarbonate Secretion: It enhances the secretion of mucus and bicarbonate, which form a protective barrier against the acidic gastric environment.

  • Increased Mucosal Blood Flow: this compound promotes blood flow to the gastric mucosa, which is vital for cellular repair and maintaining mucosal integrity.

  • Cytoprotective Effects: It directly enhances the resistance of gastric mucosal cells to injury from noxious agents like NSAIDs.

Sucralfate is an aluminum salt of sucrose sulfate that acts locally at the site of mucosal injury. Its mechanism is primarily physical and includes:

  • Formation of a Protective Barrier: In an acidic environment, sucralfate polymerizes to form a viscous, sticky gel that adheres to ulcer craters and epithelial cells, forming a physical barrier against acid, pepsin, and bile salts.

  • Stimulation of Local Protective Factors: While its primary action is barrier formation, sucralfate may also stimulate the local production of prostaglandins and epidermal growth factor, contributing to mucosal defense and repair. It has also been shown to increase the output of soluble mucus.

Below is a diagram illustrating the distinct signaling and action pathways of this compound and Sucralfate.

cluster_this compound This compound Pathway cluster_sucralfate Sucralfate Pathway This compound This compound (PGE2 Analogue) ep3 EP3 Receptor (Parietal Cell) This compound->ep3 Binds to mucus_bicarb ↑ Mucus & Bicarbonate Secretion This compound->mucus_bicarb blood_flow ↑ Mucosal Blood Flow This compound->blood_flow ac Adenylate Cyclase ep3->ac Inhibits camp ↓ cAMP ac->camp proton_pump ↓ H+/K+ ATPase Activity camp->proton_pump acid_secretion ↓ Gastric Acid Secretion proton_pump->acid_secretion sucralfate Sucralfate acid Gastric Acid (pH < 4) sucralfate->acid Activated by polymerization Polymerization (Viscous Gel) acid->polymerization barrier Physical Barrier (Adheres to mucosa) polymerization->barrier protection Mucosal Protection barrier->protection pg_egf ↑ Prostaglandins & Epidermal Growth Factor barrier->pg_egf Stimulates

Fig. 1: Mechanisms of Action for this compound and Sucralfate

Experimental Protocols

The following section details the methodologies employed in a key comparative study.

Protocol: Prevention of Aspirin-Induced Gastroduodenal Mucosal Injury
  • Study Design: A single-blind, randomized, placebo-controlled trial.

  • Participants: 50 healthy, non-smoking male volunteers.

  • Treatment Regimens (2 weeks):

    • Group 1: this compound 35 micrograms twice daily.

    • Group 2: this compound 35 micrograms in the morning and placebo in the evening.

    • Group 3: Cimetidine 200 mg three times daily and 400 mg at night.

    • Group 4: Sucralfate 1 g four times daily.

    • Group 5: Placebo.

  • Induction of Mucosal Injury: In the second week of treatment, all participants received aspirin (900 mg three times daily).

  • Assessment of Mucosal Injury:

    • Endoscopies were performed at baseline (before treatment) and after the two-week study period.

    • The number of mucosal erosions and submucosal hemorrhages in the stomach and duodenal bulb were counted.

  • Statistical Analysis: The mean number of lesions between treatment groups was compared. A p-value of less than 0.05 was considered statistically significant.

Below is a workflow diagram of the experimental protocol.

start Start: Recruit 50 Healthy Male Volunteers baseline Baseline Endoscopy start->baseline randomization Randomization into 5 Treatment Groups (this compound, Sucralfate, Cimetidine, Placebo) baseline->randomization treatment_week1 Week 1: Administer Assigned Treatment randomization->treatment_week1 treatment_week2 Week 2: Continue Treatment + Administer Aspirin (900 mg tid) treatment_week1->treatment_week2 final_endoscopy Final Endoscopy treatment_week2->final_endoscopy data_analysis Count Mucosal Lesions (Erosions & Hemorrhages) final_endoscopy->data_analysis end End: Compare Mean Lesion Counts Between Groups data_analysis->end

Fig. 2: Experimental Workflow for Comparative Study

Adverse Effects

In the head-to-head comparison, gastrointestinal side effects were reported in all treatment groups. However, abdominal pain and dyspepsia were noted more frequently in participants receiving this compound.

Conclusion

Based on the available direct comparative data, this compound demonstrates a statistically significant advantage over sucralfate in the prevention of aspirin-induced gastroduodenal mucosal lesions. This is likely attributable to its multifaceted mechanism of action, which includes inhibition of acid secretion and active stimulation of mucosal defense mechanisms. Sucralfate's primary role as a physical barrier may be less effective in preventing the initial formation of NSAID-induced lesions. The choice between these agents in a clinical or research setting should consider the specific nature of the potential mucosal insult, the desired mechanism of protection, and the side effect profiles of the drugs. Further head-to-head trials in different patient populations and with various NSAIDs would be beneficial to expand upon these findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Enprostil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Enprostil, a synthetic prostaglandin E2 analogue, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure the protection of personnel and the surrounding ecosystem. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound waste.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of any pharmaceutical waste, including this compound, is adherence to all applicable federal, state, and local regulations.[1][2] These regulations are designed to mitigate the potential for environmental contamination and human exposure. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with specific institutional and regional requirements.

Step-by-Step Disposal Protocol for this compound

The following steps outline a general procedure for the safe disposal of this compound. This protocol should be adapted to meet the specific requirements of your laboratory and jurisdiction.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate personal protective equipment.[3] This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

2. Waste Segregation: Proper segregation of waste is essential. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS guidelines. Unused or expired this compound, as well as any materials contaminated with it (e.g., vials, syringes, absorbent pads), should be collected in a designated, clearly labeled, and sealed container.

3. Disposal of Unused or Expired this compound: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. The preferred method of disposal for many pharmaceuticals is high-temperature incineration by a licensed hazardous waste disposal company.[4] This method ensures the complete destruction of the active pharmaceutical ingredient.

4. Disposal of Contaminated Materials: Materials that have come into contact with this compound, such as empty vials, contaminated labware, and used PPE, should also be treated as hazardous waste. These items should be placed in the designated hazardous waste container for collection and subsequent incineration.

5. Documentation: Maintain a detailed record of the disposal process. This documentation should include the name of the chemical, the quantity disposed of, the date of disposal, and the method of disposal. This is a critical component of regulatory compliance and good laboratory practice.

6. Accidental Spills: In the event of an this compound spill, immediately alert personnel in the area and follow your laboratory's established spill cleanup protocol. The cleanup should involve containing the spill with an absorbent material, decontaminating the area, and collecting all cleanup materials in a sealed container for disposal as hazardous waste.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Enprostil_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate consult_ehs Consult Institutional EHS Guidelines and Local Regulations segregate->consult_ehs is_hazardous Is the waste considered hazardous pharmaceutical waste? consult_ehs->is_hazardous non_hazardous Follow general laboratory waste disposal procedures is_hazardous->non_hazardous No hazardous_collection Arrange for collection by a licensed hazardous waste vendor is_hazardous->hazardous_collection Yes document Document Disposal Details: Date, Quantity, Method non_hazardous->document incineration High-Temperature Incineration (Preferred Method) hazardous_collection->incineration incineration->document end Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound waste.

Quantitative Data on Pharmaceutical Waste

Waste Stream General Disposal Recommendation Regulatory Oversight
Unused/Expired this compoundHigh-Temperature IncinerationEPA (RCRA), State, and Local Agencies
Contaminated LabwareHigh-Temperature IncinerationEPA (RCRA), State, and Local Agencies
Contaminated PPEHigh-Temperature IncinerationEPA (RCRA), State, and Local Agencies

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as all applicable federal, state, and local regulations, before disposing of any chemical waste.

References

Safe Handling and Disposal of Enprostil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Enprostil, a potent synthetic prostaglandin E2 analog, requires careful handling to ensure the safety of laboratory personnel and prevent accidental exposure.[1][2] This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to its biological activity, appropriate PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Body Protection Eye/Face Protection Hand Protection Respiratory Protection
Weighing and Compounding (Powder) Disposable Gown/CoverallsSafety Goggles & Face ShieldDouble Nitrile GlovesCertified Chemical Fume Hood or Respirator
Solution Preparation Laboratory CoatSafety GogglesNitrile GlovesCertified Chemical Fume Hood
In Vitro / In Vivo Dosing Laboratory CoatSafety GlassesNitrile GlovesAs per institutional risk assessment
Waste Disposal Laboratory CoatSafety GogglesHeavy-Duty GlovesAs per institutional risk assessment

Note: This table provides general guidance. Always consult your institution's specific safety protocols and conduct a risk assessment before handling any chemical.

Key PPE Considerations:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or when handling concentrated solutions, consider double-gloving or using more robust gloves like neoprene.[3] Gloves should be changed immediately after known contact with the chemical.[3]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, safety goggles and a face shield are necessary.[4]

  • Respiratory Protection: Work with powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a thorough risk assessment is required to determine the appropriate level of respiratory protection.

  • Body Protection: A lab coat is standard for handling solutions. When working with the powder form, a disposable gown or coveralls provide a higher level of protection.

Operational Procedures

Adhering to standard operating procedures is critical for the safe handling of this compound.

2.1. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed and clearly labeled with the chemical name and hazard warnings.

2.2. Handling:

  • Always handle this compound in a designated area, preferably within a chemical fume hood, especially when in powdered form.

  • Avoid generating dust.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.

  • Wash hands thoroughly after handling, even if gloves were worn.

2.3. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For small powder spills, carefully wipe with a damp cloth.

  • For larger spills, follow your institution's established spill cleanup procedures. This may involve using a spill kit with appropriate absorbent materials and PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Diagrams

This compound Handling Workflow

Enprostil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Designated Work Area Gather_PPE->Prepare_Work_Area Weighing Weighing/ Compounding Prepare_Work_Area->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experiment Experimental Use Solution_Prep->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste (per EHS) Segregate_Waste->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Emergency_Response Exposure Accidental Exposure (Skin, Eyes, Inhalation, Ingestion) Immediate_Action Immediate First Aid (Wash, Flush, Fresh Air) Exposure->Immediate_Action Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Seek_Medical_Attention Seek Immediate Medical Attention Immediate_Action->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Notify_Supervisor Notify Supervisor/ EHS Seek_Medical_Attention->Notify_Supervisor Document_Incident Document the Incident Notify_Supervisor->Document_Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enprostil
Reactant of Route 2
Enprostil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.